molecular formula C7H6N2O B2628035 4-Amino-2-hydroxybenzonitrile CAS No. 67608-58-6

4-Amino-2-hydroxybenzonitrile

Cat. No.: B2628035
CAS No.: 67608-58-6
M. Wt: 134.138
InChI Key: JSZNEHKRXXALJZ-UHFFFAOYSA-N
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Description

4-Amino-2-hydroxybenzonitrile is a useful research compound. Its molecular formula is C7H6N2O and its molecular weight is 134.138. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-4-5-1-2-6(9)3-7(5)10/h1-3,10H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZNEHKRXXALJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-2-hydroxybenzonitrile: Properties, Structure, and Synthetic Landscape

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-hydroxybenzonitrile is a multifaceted aromatic compound featuring amino, hydroxyl, and nitrile functional groups. This unique trifecta of functionalities imparts a rich and versatile chemical reactivity, positioning it as a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of its chemical properties, structural characteristics, and synthetic pathways. Drawing upon a combination of available experimental data, theoretical predictions, and expert analysis of analogous structures, this document aims to equip researchers and drug development professionals with the critical knowledge required to effectively harness the potential of this versatile molecule.

Introduction: The Strategic Importance of Substituted Benzonitriles

Substituted benzonitriles are a cornerstone of modern synthetic chemistry, serving as pivotal intermediates in the creation of a vast array of complex organic molecules. The nitrile group, with its unique electronic properties and diverse reactivity, can act as a key pharmacophore, a precursor to other functional groups, or a strategic directing group in aromatic substitutions. The presence of additional functionalities, such as amino and hydroxyl groups, as seen in this compound, exponentially increases the synthetic possibilities and potential for biological interaction.

This guide will delve into the specific attributes of this compound, offering a detailed exploration of its physicochemical properties, a nuanced discussion of its structural features including potential tautomerism, and a practical overview of its synthesis and reactivity.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in research and development. Due to the limited availability of extensive experimental data for this compound, the following table presents a combination of reported experimental values and computed properties from reliable sources.

PropertyValueSource(s)
Molecular Formula C₇H₆N₂OPubChem CID: 12468682[1][2]
Molecular Weight 134.14 g/mol PubChem CID: 12468682[1][2]
Melting Point 158-160 °CSigma-Aldrich[3]
Boiling Point 376.2 °C at 760 mmHgSigma-Aldrich[3]
Appearance Off-white to yellow powder (predicted)General knowledge of similar compounds
Solubility Predicted to be soluble in polar organic solvents like ethanol, methanol, and DMSO; sparingly soluble in water.Inferred from the properties of 4-aminobenzonitrile and 2-hydroxybenzonitrile[4]
pKa Not experimentally determined. Predicted to have both an acidic (phenolic OH) and a basic (amino group) pKa.Theoretical prediction
LogP (computed) 1.2PubChem CID: 12468682[1][2]

Molecular Structure and Spectroscopic Characterization

The arrangement of the amino, hydroxyl, and nitrile groups on the benzene ring dictates the molecule's electronic distribution, reactivity, and potential for intermolecular interactions.

Structural Formula and Isomerism

The IUPAC name for this compound is this compound. The numbering of the benzene ring places the nitrile group at position 1, the hydroxyl group at position 2, and the amino group at position 4.

Tautomerism Amino Amino-Hydroxy Form (Predominantly Stable) Imino Imino-Keto Tautomer Amino->Imino Proton Transfer Imino->Amino Proton Transfer Synthesis Start 2-Hydroxy-4-nitrobenzaldehyde Oxime 2-Hydroxy-4-nitrobenzaldoxime Start->Oxime 1. NH₂OH·HCl 2. Base Nitrile 2-Hydroxy-4-nitrobenzonitrile Oxime->Nitrile Dehydration (e.g., Ac₂O) Product This compound Nitrile->Product Reduction (e.g., SnCl₂/HCl or H₂/Pd-C)

References

Physicochemical characteristics of 4-Amino-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Amino-2-hydroxybenzonitrile

Foreword: A Molecule of Latent Potential

In the landscape of drug discovery and materials science, the exploration of novel scaffolds is the cornerstone of innovation. This compound (CAS: 67608-58-6), a seemingly simple aromatic molecule, represents a confluence of functional groups—amine, hydroxyl, and nitrile—that bestow upon it a unique electronic and steric profile. This guide is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond a mere recitation of data, offering instead a cohesive narrative on the core physicochemical characteristics of this compound. We will delve into the causality behind its properties, provide robust, self-validating experimental frameworks, and ground our discussion in authoritative chemical principles. Our objective is to equip you with the foundational knowledge required to unlock the potential of this versatile chemical entity.

Molecular Identity and Structural Elucidation

The unambiguous identification of a compound is the bedrock of all subsequent research. This compound is defined by its specific arrangement of functional groups on a benzene ring, which dictates its reactivity, polarity, and potential for intermolecular interactions.

Key Identifiers:

  • IUPAC Name: this compound[1]

  • CAS Number: 67608-58-6[1][2]

  • Molecular Formula: C₇H₆N₂O[1][2]

  • Molecular Weight: 134.14 g/mol [1][2]

  • InChI Key: JSZNEHKRXXALJZ-UHFFFAOYSA-N[1]

The structure, visualized below, reveals a para-relationship between the electron-donating amino group and the electron-withdrawing nitrile group, with an ortho-hydroxyl group poised to influence both electronic and steric interactions.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample 1. Dissolve Sample in Mobile Phase Diluent Injector Autosampler Injection Sample->Injector Standard 2. Prepare Calibrant Standards Standard->Injector MobilePhase 3. Prepare & Degas Mobile Phase (e.g., Acetonitrile/Water + 0.1% TFA) Pump Solvent Delivery Pump MobilePhase->Pump Pump->Injector Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) Injector->Column Detector UV-Vis Detector (Set at λmax, e.g., ~275 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify using Calibration Curve Calculate % Purity Integration->Quantification Synthesis_Pathway Start 3-Nitrophenol Step1 Nitration (HNO₃/H₂SO₄) Start->Step1 Intermediate1 2,4-Dinitrophenol Step1->Intermediate1 Step2 Selective Reduction (e.g., Na₂S) Intermediate1->Step2 Intermediate2 4-Amino-2-nitrophenol Step2->Intermediate2 Step3 Sandmeyer Reaction 1. Diazotization (NaNO₂/HCl) 2. Cyanation (CuCN) Intermediate3 2-Hydroxy-4-nitrobenzonitrile Step4 Reduction (e.g., H₂, Pd/C) Product This compound Start2 3-Aminophenol Step2_1 Protection (e.g., Ac₂O) Intermediate2_1 3-Acetamidophenol Step2_2 Iodination (e.g., I₂/NaIO₃) Intermediate2_2 4-Iodo-3-acetamidophenol Step2_3 Rosenmund-von Braun Reaction (CuCN, DMF) Intermediate2_3 4-Cyano-3-acetamidophenol Step2_4 Hydroxylation & Deprotection (Requires advanced methods) Start3 4-Amino-2-chlorobenzonitrile Step3_1 Nucleophilic Aromatic Substitution (e.g., NaOH, high T/P) Start3->Step3_1 Step3_1->Product

References

Navigating the Spectroscopic Landscape of 4-Amino-2-hydroxybenzonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of 4-Amino-2-hydroxybenzonitrile, a key molecular scaffold in medicinal chemistry and materials science. Aimed at researchers, scientists, and drug development professionals, this document elucidates the structural features of this compound through a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the causality behind spectral patterns, this guide serves as a practical reference for the unambiguous identification and characterization of this compound and its derivatives.

Introduction: The Significance of this compound

This compound (C₇H₆N₂O, Molar Mass: 134.14 g/mol ) is a substituted aromatic compound featuring a nitrile, a hydroxyl, and an amino group.[1] This unique combination of functional groups imparts a rich chemical reactivity, making it a valuable building block in the synthesis of a diverse range of heterocyclic compounds, pharmaceutical intermediates, and functional materials. The precise characterization of this molecule is paramount for ensuring the integrity and success of subsequent synthetic transformations and biological evaluations. Spectroscopic techniques are the cornerstone of this characterization, offering a non-destructive window into the molecular architecture.

This guide will walk through the theoretical underpinnings and practical interpretation of the NMR, IR, and Mass Spectra of this compound, providing a comprehensive understanding of its spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the connectivity of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment of each atom and piece together the molecular puzzle.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides information about the number of different types of protons, their relative numbers, and their neighboring protons. For this compound, we anticipate distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups.

Predicted ¹H NMR Spectral Data:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-6~7.2 - 7.4Doublet (d)1H~8.0 - 9.0
H-5~6.2 - 6.4Doublet of doublets (dd)1H~8.0 - 9.0, ~2.0 - 3.0
H-3~6.0 - 6.2Doublet (d)1H~2.0 - 3.0
-NH₂~4.0 - 5.5Broad Singlet (br s)2H-
-OH~9.5 - 10.5Broad Singlet (br s)1H-

Interpretation and Rationale:

  • Aromatic Protons (H-3, H-5, H-6): The aromatic region will display three distinct signals. The electron-donating amino (-NH₂) and hydroxyl (-OH) groups will shield the aromatic protons, causing them to appear at relatively upfield (lower ppm) chemical shifts compared to unsubstituted benzene (7.34 ppm).

    • H-6: This proton is ortho to the electron-withdrawing nitrile group and will be the most deshielded of the aromatic protons, appearing furthest downfield. It will be split into a doublet by the adjacent H-5.

    • H-5: This proton is coupled to both H-6 and H-3, resulting in a doublet of doublets.

    • H-3: This proton is ortho to the hydroxyl group and will be the most shielded, appearing furthest upfield. It will be split into a doublet by the adjacent H-5.

  • Amino (-NH₂) and Hydroxyl (-OH) Protons: These protons are exchangeable and often appear as broad singlets. Their chemical shifts can be highly variable and are dependent on solvent, concentration, and temperature. The phenolic hydroxyl proton is expected to be significantly downfield due to hydrogen bonding and the acidic nature of phenols.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides information about the different types of carbon atoms in a molecule.

Predicted ¹³C NMR Spectral Data:

Carbon AssignmentChemical Shift (δ, ppm)
C-CN~118 - 122
C-OH~155 - 160
C-NH₂~145 - 150
C-H (Aromatic)~100 - 135
C-CN (quaternary)~95 - 105

Interpretation and Rationale:

  • Nitrile Carbon (C-CN): The carbon of the nitrile group typically appears in a distinct region of the spectrum, generally between 115 and 125 ppm.

  • Substituted Aromatic Carbons (C-OH, C-NH₂): The carbons directly attached to the electron-donating hydroxyl and amino groups will be significantly shielded and appear at higher ppm values compared to the unsubstituted aromatic carbons.

  • Aromatic CH Carbons: The protonated aromatic carbons will appear in the typical aromatic region of the ¹³C NMR spectrum.

  • Quaternary Carbon (C-CN): The quaternary carbon to which the nitrile group is attached will also be in the aromatic region but will likely have a lower intensity due to the absence of a directly attached proton and a longer relaxation time.

Experimental Protocol for NMR Data Acquisition:

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to slow down the exchange of labile protons like those in -OH and -NH₂ groups, sometimes allowing for the observation of their couplings.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands:

Functional GroupVibration TypeExpected Frequency (cm⁻¹)Intensity
O-H (Phenol)Stretching3200 - 3600Strong, Broad
N-H (Amine)Stretching3300 - 3500Medium, Two Bands
C≡N (Nitrile)Stretching2220 - 2260Strong, Sharp
C=C (Aromatic)Stretching1500 - 1600Medium to Strong
C-O (Phenol)Stretching1200 - 1260Strong
C-N (Amine)Stretching1250 - 1350Medium

Interpretation and Rationale:

  • O-H and N-H Stretching Region: The region above 3000 cm⁻¹ will be dominated by the broad O-H stretching vibration of the phenolic hydroxyl group, a hallmark of hydrogen bonding. Overlapping with this will be two sharper bands corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.

  • Nitrile (C≡N) Stretch: A strong and sharp absorption band in the 2220-2260 cm⁻¹ region is a definitive indicator of the nitrile functional group. Its intensity is due to the large change in dipole moment during the stretching vibration.

  • Aromatic C=C Stretching: The presence of the benzene ring will give rise to several absorption bands in the 1500-1600 cm⁻¹ region.

  • C-O and C-N Stretching: Strong absorptions corresponding to the C-O stretch of the phenol and the C-N stretch of the aromatic amine will be observed in the fingerprint region.

Experimental Protocol for IR Data Acquisition:

  • Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is often the most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty ATR crystal or the pure KBr pellet is recorded first. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.

Expected Mass Spectrometric Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 134. This peak corresponds to the intact molecule with one electron removed. A prominent molecular ion peak is expected due to the stability of the aromatic ring.

  • Key Fragmentation Pathways:

    • Loss of HCN (M-27): A common fragmentation for benzonitriles, leading to a fragment at m/z = 107.

    • Loss of CO (M-28): Phenols can undergo fragmentation by losing a molecule of carbon monoxide, resulting in a fragment at m/z = 106.

    • Formation of a benzyne-type radical cation: Further fragmentation of the m/z 107 or 106 ions can occur.

Visualizing Fragmentation:

G M M+• (m/z 134) This compound M_minus_HCN [M-HCN]+• (m/z 107) M->M_minus_HCN - HCN M_minus_CO [M-CO]+• (m/z 106) M->M_minus_CO - CO

Caption: Key fragmentation pathways of this compound in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for mixture analysis and purification.

  • Ionization: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. For less stable molecules, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used, which typically result in less fragmentation and a more prominent molecular ion peak.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion: A Unified Spectroscopic Portrait

The collective data from NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating structural confirmation of this compound. The ¹H and ¹³C NMR spectra reveal the precise arrangement of the carbon and hydrogen atoms, while the IR spectrum confirms the presence of the key nitrile, hydroxyl, and amino functional groups. Finally, mass spectrometry provides the definitive molecular weight and offers insights into the molecule's stability and fragmentation patterns. This multi-faceted spectroscopic approach is indispensable for ensuring the identity and purity of this important chemical entity in any research and development setting.

References

An In-depth Technical Guide to the Synthesis and Discovery of 4-Amino-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis of 4-Amino-2-hydroxybenzonitrile, a valuable building block in medicinal chemistry. The document is structured to offer not only a step-by-step synthetic protocol but also to provide insights into the underlying chemical principles and the rationale behind the chosen synthetic strategy.

Introduction: The Significance of Substituted Benzonitriles

Substituted benzonitriles are a class of organic compounds that hold a privileged position in the realm of drug discovery and development. The unique electronic properties of the nitrile group, coupled with the versatility of the aromatic ring for further functionalization, make these scaffolds highly attractive for the design of novel therapeutic agents. This compound, with its strategically placed amino and hydroxyl groups, presents a trifunctional platform for the synthesis of a diverse array of complex molecules, particularly heterocyclic systems of medicinal importance. While the initial discovery and reporting of this specific molecule are not extensively documented in seminal literature, its utility is evident in its role as a precursor to more complex chemical entities.

A Viable Synthetic Pathway: A Two-Step Approach

A robust and scientifically sound synthetic route to this compound has been devised, proceeding through a two-step sequence involving the nitration of a readily available starting material followed by the reduction of the resulting nitro intermediate. This pathway is advantageous due to the relatively straightforward nature of the reactions and the generally high yields achievable.

Synthesis_Workflow Start 2-Hydroxybenzonitrile Intermediate 2-Hydroxy-4-nitrobenzonitrile Start->Intermediate Nitration (HNO₃/H₂SO₄) Final_Product This compound Intermediate->Final_Product Reduction (SnCl₂·2H₂O/HCl)

4-Amino-2-hydroxybenzonitrile: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

In the landscape of contemporary medicinal chemistry, the strategic selection of molecular scaffolds is a cornerstone of successful drug discovery programs. The inherent structural motifs of a lead compound dictate its physicochemical properties, target engagement, and ultimate therapeutic potential. 4-Amino-2-hydroxybenzonitrile, a seemingly unassuming aromatic molecule, presents itself as a rich and versatile scaffold, replete with functionalities that offer a gateway to a diverse array of complex heterocyclic systems. While direct and extensive biological profiling of this specific nitrile is not yet widespread in peer-reviewed literature, its constituent chemical features, and the activities of its close analogs and derivatives, strongly suggest a significant, yet largely untapped, potential in the development of novel therapeutics.

This technical guide provides a comprehensive exploration of this compound as a pivotal building block in medicinal chemistry. It will delve into its chemical properties, potential therapeutic applications inferred from related structures, and detailed synthetic protocols. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to leverage this promising scaffold in their own research endeavors.

Physicochemical Properties of this compound

A thorough understanding of a molecule's physicochemical properties is fundamental to predicting its behavior in both chemical reactions and biological systems.

PropertyValueSource
Molecular Formula C₇H₆N₂O--INVALID-LINK--[1]
Molecular Weight 134.14 g/mol --INVALID-LINK--[1]
IUPAC Name This compound--INVALID-LINK--[1]
CAS Number 67608-58-6--INVALID-LINK--[1]
Appearance Solid (predicted)
Hydrogen Bond Donors 2--INVALID-LINK--[1]
Hydrogen Bond Acceptors 3--INVALID-LINK--[1]
LogP 1.2--INVALID-LINK--[1]

The presence of a hydroxyl group, an amino group, and a nitrile group on the same aromatic ring provides multiple points for chemical modification, making it a highly attractive starting material for combinatorial chemistry and the generation of diverse compound libraries.

Potential Research Applications: A Landscape of Possibilities

While direct biological data on this compound is limited, the extensive research on its structural analogs provides a strong rationale for its exploration in several therapeutic areas. The aminobenzonitrile moiety is a well-established pharmacophore and a versatile synthetic intermediate for a range of biologically active heterocycles.

As a Scaffold for Anti-inflammatory Agents

The 2-aminobenzonitrile framework is a key component in the synthesis of quinazolines and other heterocyclic systems known to possess anti-inflammatory properties. Quinazoline derivatives have shown a remarkable breadth of biological activities, including anti-inflammatory, antibacterial, and anticancer effects.[2]

Mechanism of Action Hypothesis: Derivatives of this compound could potentially modulate key inflammatory pathways. For instance, they could be elaborated into compounds that inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). A study on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives identified potent and selective inhibitors of 12-lipoxygenase, an enzyme implicated in inflammation and other diseases.[3] This suggests that the aminohydroxybenzonitrile core can be a valuable starting point for the design of novel anti-inflammatory drugs.

In the Development of Anticancer Therapeutics

The benzonitrile scaffold is present in a number of anticancer agents, and its derivatives have been shown to exhibit antiproliferative activity through various mechanisms.

Potential as Kinase Inhibitors: Protein kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. The 4-aminobenzonitrile scaffold can be found in impurities of kinase inhibitors like Rilpivirine, suggesting its compatibility with kinase-targeting pharmacophores.[] While no direct kinase inhibition has been reported for this compound, its structure presents a viable starting point for the design of novel kinase inhibitors.

Antiproliferative Activity of Derivatives: Research on pyrano[3,2-c]quinolones, which can be synthesized from precursors containing the aminobenzonitrile motif, has demonstrated low nanomolar antiproliferative activity against human cancer cell lines.[5] These compounds were found to induce apoptosis and inhibit tubulin polymerization, a clinically validated anticancer mechanism.[5] This provides a strong rationale for synthesizing and screening a library of compounds derived from this compound for their anticancer potential.

Synthetic Strategies and Experimental Protocols

The true utility of this compound lies in its synthetic tractability. The amino and hydroxyl groups offer reactive handles for a variety of chemical transformations, allowing for the construction of diverse molecular architectures.

Synthesis of this compound

A common route to aminohydroxybenzonitriles involves the reduction of the corresponding nitro compound.

Protocol 1: Reduction of 4-Nitro-2-hydroxybenzonitrile

This protocol is adapted from a similar synthesis of 4-amino-3-hydroxybenzonitrile.[6]

Materials:

  • 4-Nitro-2-hydroxybenzonitrile

  • Palladium on carbon (10%)

  • Ethanol

  • Hydrogen gas

  • Filtration apparatus (e.g., Celite)

Procedure:

  • Dissolve 4-Nitro-2-hydroxybenzonitrile in ethanol in a suitable reaction vessel.

  • Carefully add a catalytic amount of 10% palladium on carbon to the solution.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filter cake with ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield this compound.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Causality behind Experimental Choices:

  • Palladium on Carbon: This is a highly efficient and widely used catalyst for the hydrogenation of nitro groups to amines. It offers good reactivity under mild conditions.

  • Ethanol: A common solvent for hydrogenation reactions as it is relatively inert and can dissolve a wide range of organic compounds.

  • Hydrogen Gas: The reducing agent in this reaction.

  • Celite Filtration: Used to safely and effectively remove the fine palladium catalyst from the reaction mixture.

Application in Heterocyclic Synthesis: Quinazoline Derivatives

The 2-aminobenzonitrile moiety is a classic precursor for the synthesis of quinazolines, a privileged scaffold in medicinal chemistry.

Protocol 2: Synthesis of a 2,4-Disubstituted Quinazoline

This generalized protocol is based on the acid-mediated annulation of 2-aminobenzonitriles.[2]

Materials:

  • This compound

  • An appropriate N-benzyl cyanamide

  • Hydrochloric acid (in a suitable solvent like dioxane)

  • Anhydrous solvent (e.g., dioxane or toluene)

Procedure:

  • In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and the N-benzyl cyanamide in the anhydrous solvent.

  • Add a solution of hydrochloric acid in the chosen solvent dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Causality behind Experimental Choices:

  • Acid-Mediation: The acid protonates the nitrile group of the N-benzyl cyanamide, activating it for nucleophilic attack by the amino group of the this compound.

  • Anhydrous Conditions: Necessary to prevent side reactions, such as hydrolysis of the cyanamide or the intermediate imine.

  • Reflux: Provides the necessary thermal energy to drive the cyclization and aromatization steps to form the quinazoline ring.

Visualization of Synthetic Pathways

To better illustrate the synthetic utility of this compound, the following diagrams outline the key transformations.

Synthesis_of_4_Amino_2_hydroxybenzonitrile start 4-Nitro-2-hydroxybenzonitrile reagents H2, Pd/C Ethanol start->reagents product This compound reagents->product

Caption: Synthesis of this compound.

Quinazoline_Synthesis start1 This compound reagents HCl Dioxane, Reflux start1->reagents start2 N-Benzyl Cyanamide start2->reagents product 2,4-Disubstituted Quinazoline reagents->product

Caption: Synthesis of Quinazoline Derivatives.

Future Directions and Conclusion

This compound stands as a promising yet underexplored scaffold in the realm of drug discovery. The wealth of data on its structural analogs strongly suggests its potential as a precursor to novel anti-inflammatory and anticancer agents. The synthetic accessibility and the presence of multiple reactive sites make it an ideal candidate for the generation of diverse chemical libraries for high-throughput screening.

Future research should focus on the direct biological evaluation of this compound and its simple derivatives to establish a baseline of activity. Systematic exploration of its utility in the synthesis of various heterocyclic systems, coupled with robust in vitro and in vivo testing, will be crucial in unlocking the full therapeutic potential of this versatile building block. This in-depth guide serves as a foundational resource to inspire and facilitate such future investigations.

References

The Emerging Potential of 4-Amino-2-hydroxybenzonitrile Derivatives in Kinase-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of the 4-Amino-2-hydroxybenzonitrile Scaffold

In the landscape of modern medicinal chemistry, the identification and optimization of novel molecular scaffolds that can serve as privileged structures for targeting disease-associated proteins is a cornerstone of drug discovery. The this compound core represents one such scaffold of burgeoning interest, particularly in the pursuit of kinase inhibitors. Its inherent structural features—a hydrogen bond-donating amino group, a hydrogen bond-accepting and -donating hydroxyl group, and a nitrile moiety capable of various chemical transformations or interactions—provide a rich platform for the design of potent and selective therapeutic agents. This guide offers a comprehensive technical overview of this compound derivatives and their analogs, focusing on their synthesis, biological activities as kinase inhibitors, and the critical structure-activity relationships that govern their efficacy.

Synthetic Strategies: Building the this compound Core and its Analogs

The synthetic accessibility of a chemical scaffold is a crucial determinant of its utility in drug discovery programs. The this compound framework can be constructed through several established synthetic routes, often starting from readily available precursors. A common strategy involves the reduction of a nitro group precursor, which can be introduced via regioselective nitration of a substituted benzonitrile.

Below is a representative, multi-step synthetic pathway for a hypothetical, yet plausible, this compound derivative, designed for adaptability in a research setting.

Experimental Protocol: Synthesis of a Representative this compound Derivative

Objective: To synthesize a functionalized this compound derivative for biological screening.

Materials:

  • 2-Hydroxy-4-nitrobenzonitrile

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-hydroxy-4-nitrobenzonitrile (1.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Addition of Reagents: To the suspension, add iron powder (5.0 eq.) and ammonium chloride (1.0 eq.).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. To the resulting aqueous residue, add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the solvent under reduced pressure to yield the crude this compound derivative.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Therapeutic Applications: Targeting Kinases in Oncology

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The this compound scaffold is an attractive starting point for the design of kinase inhibitors due to its ability to form key hydrogen bonding interactions within the ATP-binding site of many kinases. While direct data on this compound derivatives is emerging, extensive research on analogous structures, such as 4-aminoquinazolines, provides compelling evidence for their potential. Many approved kinase inhibitors, such as gefitinib and erlotinib, feature a 4-anilinoquinazoline core, which shares significant structural and electronic similarity with derivatives of this compound.

Key Kinase Targets
  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that is frequently mutated or overexpressed in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[1][2]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3][4]

  • Other Tyrosine and Serine/Threonine Kinases: The versatility of the scaffold allows for its adaptation to target a wide range of other kinases implicated in cancer, such as Aurora kinases and PI3K.[5][6]

Data Presentation: Inhibitory Profile of Analogous Compounds

The following table summarizes the inhibitory activities of compounds with scaffolds analogous to this compound, highlighting their potential as potent kinase inhibitors.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
Furo[2,3-d]pyrimidinesTie-2, VEGFR2< 3[4]
4-AminoquinazolinesEGFRVaries[7]
4-Amino-1,3,5-triazine sulfonamidesPI3KDouble-digit nM[6]

Structure-Activity Relationships (SAR) and Mechanistic Insights

The biological activity of this compound derivatives can be finely tuned by modifying the substituents on the benzene ring and the amino group. Based on the extensive literature on analogous kinase inhibitors, several key SAR principles can be established.

  • The 4-Amino Group: This group is often crucial for activity, as it can act as a hydrogen bond donor to the hinge region of the kinase ATP-binding site. Substitution on this nitrogen with various aryl or heteroaryl groups can significantly modulate potency and selectivity.

  • The 2-Hydroxy Group: The hydroxyl group can act as both a hydrogen bond donor and acceptor, providing additional interactions within the active site. Its presence can also influence the overall electronic properties and solubility of the molecule.

  • Substituents on the Benzene Ring: The introduction of different functional groups on the benzene ring can impact steric and electronic properties, influencing binding affinity and pharmacokinetic parameters. For example, the addition of a cyclopropyl moiety can enhance metabolic stability.[2]

Mechanism of Action: Inhibition of EGFR Signaling

Many kinase inhibitors function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. In the context of EGFR, inhibition of its kinase activity blocks the downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and angiogenesis.[1]

Experimental Protocol: EGFR Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a common method for determining the in vitro potency of a compound against a target kinase.[6]

Objective: To determine the IC₅₀ value of a test compound against EGFR kinase.

Materials:

  • Recombinant Human EGFR (active kinase domain)

  • Test compound (e.g., a this compound derivative)

  • Control inhibitor (e.g., Erlotinib)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Assay Buffer

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the compound in the kinase assay buffer.

  • Assay Plate Setup: Add the diluted test compound or control inhibitor to the wells of a 96-well plate. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.

  • Kinase Reaction: Prepare a master mix containing ATP and the peptide substrate in the kinase assay buffer. Initiate the reaction by adding the diluted EGFR enzyme to each well. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Generation: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold holds significant promise as a versatile platform for the development of novel kinase inhibitors. Its synthetic tractability, coupled with the potential for multi-point interactions within the kinase active site, makes it an attractive starting point for drug discovery campaigns. Future research should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives to fully elucidate their SAR and identify lead compounds with potent and selective activity against key oncogenic kinases. Further optimization of these leads for their pharmacokinetic and pharmacodynamic properties will be crucial for their translation into clinical candidates.

Visualizations

Synthetic Workflow

Synthetic_Workflow Start 2-Hydroxy-4-nitrobenzonitrile Reduction Reduction (Fe/NH4Cl) Start->Reduction Intermediate This compound Core Reduction->Intermediate Functionalization Functionalization (e.g., N-Arylation) Intermediate->Functionalization Final_Product Target Derivative Functionalization->Final_Product

Caption: A generalized workflow for the synthesis of this compound derivatives.

EGFR Signaling Pathway and Inhibition

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Tyrosine Kinase Domain RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR:f1->RAS_RAF Activates PI3K_AKT PI3K-AKT Pathway EGFR:f1->PI3K_AKT Activates EGF EGF (Ligand) EGF->EGFR:f0 Binds Inhibitor This compound Derivative (Inhibitor) Inhibitor->EGFR:f1 Inhibits Transcription Gene Transcription RAS_RAF->Transcription PI3K_AKT->Transcription Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition by a this compound derivative.

References

An In-depth Technical Guide to 4-Amino-2-hydroxybenzonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-Amino-2-hydroxybenzonitrile, a key chemical intermediate with significant potential in pharmaceutical research and development. This document delves into its chemical identity, physicochemical properties, plausible synthetic routes, analytical methodologies, and its emerging role as a scaffold in medicinal chemistry.

Core Identification and Nomenclature

This compound is a substituted aromatic compound featuring amino, hydroxyl, and nitrile functional groups. This unique combination of reactive sites makes it a versatile building block in organic synthesis.

Chemical Abstract Service (CAS) Number

The definitive identifier for this compound is its CAS number: 67608-58-6 .[1]

IUPAC Nomenclature and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1]

Commonly encountered synonyms in literature and chemical databases include:

  • Benzonitrile, 4-amino-2-hydroxy-[1]

  • 4-amino-2-hydroxy-benzonitrile[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and synthesis.

PropertyValueSource
Molecular Formula C₇H₆N₂OPubChem[1]
Molecular Weight 134.14 g/mol PubChem[1]
Appearance Predicted to be a solid-
XLogP3 1.2PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 1PubChem[1]
Spectroscopic Data Interpretation
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling constants being influenced by the positions of the three different substituents. The protons of the amino group and the hydroxyl group will likely appear as broad singlets, and their chemical shifts could be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbon atom of the nitrile group (C≡N) will have a characteristic chemical shift in the range of 115-125 ppm. The chemical shifts of the aromatic carbons will be influenced by the electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing effect of the nitrile group.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching of the primary amine, the O-H stretching of the phenol, the C≡N stretching of the nitrile group (typically around 2220-2260 cm⁻¹), and C=C stretching of the aromatic ring.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (134.14 g/mol ).

Synthesis and Purification Strategies

A definitive, published synthetic protocol specifically for this compound is not prevalent in readily accessible literature. However, based on established organic chemistry principles and known syntheses of related compounds, a plausible synthetic pathway can be proposed. The following represents a logical and experimentally sound approach for its preparation.

Proposed Synthetic Pathway: A Multi-step Approach

A viable strategy for the synthesis of this compound involves a multi-step sequence starting from a readily available precursor like p-aminophenol.

Synthesis_of_4_Amino_2_hydroxybenzonitrile cluster_0 Step 1: Protection of Amino Group cluster_1 Step 2: Nitration cluster_2 Step 3: Sandmeyer Reaction cluster_3 Step 4: Reduction of Nitro Group A p-Aminophenol B N-(4-hydroxyphenyl)acetamide A->B Acetic anhydride C N-(4-hydroxy-3-nitrophenyl)acetamide B->C Nitrating agent (e.g., HNO₃/H₂SO₄) D 2-Hydroxy-5-nitrobenzonitrile C->D 1. Diazotization (NaNO₂, HCl) 2. Cyanation (CuCN) E This compound D->E Reducing agent (e.g., SnCl₂/HCl or H₂/Pd-C) Drug_Discovery_Workflow A This compound B Derivatization/ Functionalization A->B Starting Material C Compound Library Synthesis B->C D Biological Screening C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

References

An In-depth Technical Guide to the Solubility and Stability of 4-Amino-2-hydroxybenzonitrile: A Critical Assessment for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the critical physicochemical properties of 4-Amino-2-hydroxybenzonitrile, specifically its solubility and stability. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of these parameters, offering field-proven insights and detailed experimental protocols. While specific experimental data for this compound is not extensively available in public literature, this guide establishes a robust framework for its characterization by drawing upon data from structurally similar compounds and established analytical methodologies.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a multifaceted aromatic compound featuring amino, hydroxyl, and nitrile functional groups. This unique combination of moieties makes it a valuable building block in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals. The nitrile group, a versatile functional group in drug design, can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. The aminophenol scaffold is also a common feature in pharmacologically active compounds.

The successful progression of any new chemical entity from discovery to a viable drug product is intrinsically linked to its fundamental physicochemical properties. Among these, solubility and stability are paramount. A thorough understanding of these characteristics is not merely an academic exercise but a critical necessity for:

  • Formulation Development: Tailoring delivery systems that ensure optimal bioavailability.

  • Process Chemistry: Designing efficient and scalable synthesis and purification processes.

  • Analytical Method Development: Creating robust and reliable methods for quality control.

  • Regulatory Compliance: Fulfilling the stringent requirements of regulatory bodies.

This guide will provide the foundational knowledge and practical methodologies to comprehensively evaluate the solubility and stability of this compound.

Solubility Profile: A Multifaceted Challenge

The solubility of a compound is a key determinant of its absorption and, consequently, its bioavailability. The structure of this compound, with its polar amino and hydroxyl groups and a nonpolar benzene ring, suggests a nuanced solubility profile.

Theoretical Considerations

The presence of both hydrogen bond donating (amino and hydroxyl) and accepting (amino, hydroxyl, and nitrile) groups indicates a potential for favorable interactions with polar solvents. However, the aromatic ring contributes to its hydrophobic character, which may limit its aqueous solubility. The amphoteric nature of the aminophenol moiety implies that its solubility will be significantly influenced by the pH of the medium.

Qualitative Solubility Assessment

Based on the general properties of related compounds like aminophenols and cyanophenols, a qualitative solubility profile can be predicted.

Solvent ClassPredicted SolubilityRationale
Polar Protic Solvents (e.g., Water, Ethanol, Methanol)Sparingly to Moderately SolubleThe polar functional groups can engage in hydrogen bonding with the solvent, but the nonpolar benzene ring will limit extensive solubility, particularly in water.
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone)SolubleThese solvents can effectively solvate the molecule through dipole-dipole interactions and by accepting hydrogen bonds.
Nonpolar Solvents (e.g., Hexane, Toluene)Insoluble to Sparingly SolubleThe significant polarity of the amino, hydroxyl, and nitrile groups will hinder dissolution in nonpolar media.
Experimental Determination of Aqueous and Solvent Solubility

A definitive understanding of the solubility of this compound requires empirical determination. The isothermal shake-flask method is the gold standard for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., Water, 0.1 M HCl, 0.1 M NaOH, Ethanol, Methanol, Acetonitrile, DMSO, Acetone)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Calibrated pH meter

  • Validated HPLC-UV or UV-Vis spectrophotometer

  • Syringe filters (0.45 µm)

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Place the containers in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the samples to facilitate the separation of the undissolved solid from the supernatant.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid precipitation, immediately dilute the aliquot with a suitable solvent in which the compound is freely soluble.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution is truly saturated, representing the maximum amount of solute that can dissolve at that temperature.

  • Controlled Temperature: Solubility is temperature-dependent; maintaining a constant temperature is critical for reproducible results.

  • Prolonged Equilibration: Allows sufficient time for the dissolution process to reach a steady state.

  • Centrifugation and Filtration: Removes any undissolved microparticles that could interfere with the analytical measurement.

  • Validated Analytical Method: Ensures accurate and precise quantification of the dissolved compound.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess this compound to solvent prep2 Seal container prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sep1 Centrifuge sample equil1->sep1 sep2 Collect clear supernatant sep1->sep2 quant1 Dilute supernatant sep2->quant1 quant2 Analyze by HPLC-UV quant1->quant2 quant3 Calculate solubility quant2->quant3

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Stability Profile: Ensuring Molecular Integrity

The stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. For this compound, the presence of the aminophenol moiety is a key structural alert for potential instability, particularly oxidative degradation. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Potential Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be anticipated:

  • Oxidation: The aminophenol group is susceptible to oxidation, which can lead to the formation of colored degradation products (e.g., quinone-imines). This can be initiated by atmospheric oxygen, metal ions, or oxidizing agents.

  • Hydrolysis: The nitrile group can undergo hydrolysis under strong acidic or basic conditions to form a carboxylic acid or an amide intermediate.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing. The goal is to generate degradation products to a level of 5-20%, which is sufficient for analytical method development and validation.

Objective: To investigate the degradation of this compound under various stress conditions and to identify the major degradation products.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (e.g., 3%, 30%)

  • High-purity water

  • Organic solvent for stock solution (e.g., acetonitrile or methanol)

  • Temperature-controlled ovens and water baths

  • Photostability chamber

  • Validated stability-indicating HPLC method (e.g., with a photodiode array detector and/or mass spectrometer)

Methodology:

A stock solution of this compound is prepared and subjected to the following stress conditions in parallel with a control solution (drug substance in the same solvent system without the stressor):

  • Acid Hydrolysis: Treat the drug solution with an appropriate concentration of HCl and heat (e.g., at 60-80 °C) for a defined period.

  • Base Hydrolysis: Treat the drug solution with an appropriate concentration of NaOH at room temperature or with gentle heating.

  • Oxidative Degradation: Treat the drug solution with H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid drug substance and a solution of the drug to dry heat (e.g., 80-100 °C).

  • Photodegradation: Expose the solid drug substance and a solution of the drug to light in a photostability chamber according to ICH Q1B guidelines.

Sample Analysis:

At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products. A mass spectrometer can be used to help identify the structures of the degradation products.

Causality Behind Experimental Choices:

  • Range of Stressors: The use of acid, base, oxidant, heat, and light covers the most common degradation pathways encountered during manufacturing, storage, and administration.

  • Control Samples: Essential for distinguishing degradation products from artifacts of the experimental conditions.

  • Stability-Indicating Method: A chromatographic method that can resolve the parent drug from all significant degradation products is crucial for accurate quantification of stability.

  • Mass Spectrometry: Provides valuable structural information for the identification of unknown degradation products.

G cluster_stress Application of Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start Prepare Stock Solution of this compound acid Acid Hydrolysis (HCl, Heat) start->acid base Base Hydrolysis (NaOH, Heat) start->base oxidation Oxidation (H₂O₂, RT) start->oxidation thermal Thermal (Solid & Solution, Heat) start->thermal photo Photolytic (Solid & Solution, Light) start->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute sampling->neutralize hplc Analyze by Stability-Indicating HPLC-MS neutralize->hplc pathways Identify Degradation Pathways hplc->pathways products Characterize Degradation Products hplc->products method Validate Stability-Indicating Method hplc->method

Caption: Forced Degradation Study Workflow.

Analytical Methodologies for Quantification

Accurate and precise analytical methods are the cornerstone of solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for the quantification of small molecules like this compound.

HPLC Method Development

A typical reversed-phase HPLC method would be suitable for the analysis of this compound.

Typical HPLC Parameters:

  • Column: C18, (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer with a controlled pH) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound to find its wavelength of maximum absorbance (λmax).

  • Column Temperature: Controlled, e.g., 30 °C.

Method Validation

Any analytical method used for these studies must be validated according to ICH Q2(R1) guidelines to ensure its reliability. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion and Future Directions

For researchers and drug development professionals working with this compound, the immediate next steps should involve the systematic execution of these experimental protocols. The data generated will be invaluable for guiding formulation strategies, optimizing synthetic and purification processes, and ensuring the development of a safe, effective, and stable final drug product. The insights gained from a thorough characterization of its physicochemical properties will undoubtedly accelerate its journey from a promising chemical entity to a potential therapeutic agent.

Methodological & Application

Synthesis of 4-Amino-2-hydroxybenzonitrile: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-2-hydroxybenzonitrile is a valuable bifunctional molecule that serves as a key intermediate in the synthesis of a variety of heterocyclic compounds, including those with significant pharmacological activity. Its unique structure, featuring a nitrile, a phenol, and an aniline moiety, makes it a versatile building block for drug discovery and development. This application note provides a comprehensive guide for the synthesis of this compound, detailing two robust and reliable reduction methods starting from 2-hydroxy-4-nitrobenzonitrile. The protocols are designed for researchers and scientists in both academic and industrial settings, with a focus on procedural clarity, safety, and reproducibility.

Core Synthesis Pathway: Reduction of 2-hydroxy-4-nitrobenzonitrile

The most direct and efficient route to this compound is the reduction of the nitro group in the readily available precursor, 2-hydroxy-4-nitrobenzonitrile. This transformation can be effectively achieved through two primary methods: catalytic hydrogenation and chemical reduction.

Synthesis_Pathway cluster_0 Reduction Method Start 2-hydroxy-4-nitrobenzonitrile Method1 Catalytic Hydrogenation (H₂, Pd/C) Start->Method1 Method2 Chemical Reduction (SnCl₂·2H₂O, HCl) Start->Method2 Product This compound Method1->Product Method2->Product

Caption: Overview of the synthetic routes to this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplier
2-hydroxy-4-nitrobenzonitrile≥98%Commercially Available
Palladium on Carbon (10% w/w)Commercially Available
Hydrogen GasHigh Purity
Tin(II) Chloride Dihydrate≥98%Commercially Available
Hydrochloric Acid (concentrated)ACS Grade
Ethyl AcetateACS Grade
MethanolACS Grade
Sodium BicarbonateACS Grade
Anhydrous Sodium SulfateACS Grade
Deionized Water
Equipment
  • Standard laboratory glassware (round-bottom flasks, condensers, etc.)

  • Magnetic stirrer with heating capabilities

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Standard safety equipment (fume hood, safety glasses, lab coat, gloves)

Detailed Experimental Protocols

Two effective methods for the synthesis of this compound are presented below. The choice between these protocols may depend on the available equipment and safety infrastructure.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups, often providing high yields and purity with minimal side products.[1]

Catalytic_Hydrogenation_Workflow A Dissolve 2-hydroxy-4-nitrobenzonitrile in Methanol B Add 10% Pd/C catalyst A->B C Purge with Hydrogen Gas B->C D Stir under Hydrogen Atmosphere (Room Temperature, 1 atm) C->D E Monitor reaction by TLC D->E F Filter through Celite E->F G Concentrate the filtrate F->G H Purify by column chromatography (if necessary) G->H I Characterize the product H->I

Caption: Workflow for the catalytic hydrogenation of 2-hydroxy-4-nitrobenzonitrile.

Step-by-Step Procedure:

  • Reaction Setup: In a suitable round-bottom flask, dissolve 2-hydroxy-4-nitrobenzonitrile (1.0 g, 6.09 mmol) in methanol (30 mL).

  • Catalyst Addition: Carefully add 10% palladium on carbon (0.1 g, 10 wt%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1 atm).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure product as a solid.

Protocol 2: Chemical Reduction using Tin(II) Chloride

Reduction with tin(II) chloride in an acidic medium is a classic and highly effective method for converting aromatic nitro compounds to anilines and is a reliable alternative to catalytic hydrogenation.[2]

SnCl2_Reduction_Workflow A Suspend 2-hydroxy-4-nitrobenzonitrile in Ethanol B Add SnCl₂·2H₂O in conc. HCl A->B C Heat to reflux B->C D Monitor reaction by TLC C->D E Cool and neutralize with NaOH D->E F Extract with Ethyl Acetate E->F G Dry organic layer and concentrate F->G H Purify by recrystallization or column chromatography G->H I Characterize the product H->I

Caption: Workflow for the chemical reduction of 2-hydroxy-4-nitrobenzonitrile.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-hydroxy-4-nitrobenzonitrile (1.0 g, 6.09 mmol) in ethanol (20 mL).

  • Reagent Addition: To this suspension, add a solution of tin(II) chloride dihydrate (6.87 g, 30.45 mmol, 5 equivalents) in concentrated hydrochloric acid (10 mL).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 2-3 hours.

  • Work-up: After the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the mixture over crushed ice and neutralize the acid by the slow addition of a saturated sodium bicarbonate solution until the pH is basic (pH ~8).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization of Starting Material and Product

Accurate characterization of both the starting material and the final product is crucial for confirming the success of the synthesis.

2-hydroxy-4-nitrobenzonitrile
PropertyValue
Molecular Formula C₇H₄N₂O₃
Molecular Weight 164.12 g/mol [3][4]
Appearance Pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ 8.35 (d, J = 8.0 Hz, 2H), 7.89 (d, J = 8.0 Hz, 2H)[5]
¹³C NMR (CDCl₃, 125 MHz) δ 150.0, 133.4, 124.2, 118.2, 116.7[5]
IR (KBr, cm⁻¹) ~3400 (O-H), ~2230 (C≡N), ~1520 (NO₂, asym), ~1350 (NO₂, sym)
Mass Spec (EI) m/z 164 (M⁺)
This compound
PropertyValue
Molecular Formula C₇H₆N₂O
Molecular Weight 134.14 g/mol [3]
Appearance Off-white to light brown solid
¹H NMR (CDCl₃, 90 MHz) δ 7.38 (d, 2H), 6.65 (d, 2H), 4.3 (br s, 2H)[6]
¹³C NMR Predicted values suggest signals for aromatic carbons, nitrile carbon, and carbons attached to hydroxyl and amino groups.
IR (KBr, cm⁻¹) ~3400-3200 (N-H, O-H), ~2220 (C≡N), ~1620 (N-H bend)
Mass Spec (EI) m/z 134 (M⁺)

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times.

  • 2-hydroxy-4-nitrobenzonitrile: May be harmful if swallowed or inhaled. Avoid contact with skin and eyes.

  • Palladium on Carbon: The dry catalyst can be pyrophoric. Handle with care, preferably in a wetted form or under an inert atmosphere.[7]

  • Hydrogen Gas: Highly flammable. Ensure there are no ignition sources in the vicinity when handling hydrogen.

  • Tin(II) Chloride and Hydrochloric Acid: Corrosive and can cause severe burns. Handle with extreme care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This application note provides two detailed and reliable protocols for the synthesis of this compound from 2-hydroxy-4-nitrobenzonitrile. Both the catalytic hydrogenation and the tin(II) chloride reduction methods are effective, and the choice of protocol can be made based on the available laboratory resources. Adherence to the described procedures and safety precautions will enable the successful and safe synthesis of this important chemical intermediate.

References

Application Note: A Validated Protocol for the Synthesis of 4-Amino-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 4-Amino-2-hydroxybenzonitrile, a valuable intermediate in pharmaceutical and materials science research. The described method is based on the catalytic hydrogenation of 2-hydroxy-4-nitrobenzonitrile, a robust and scalable approach. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, causal explanations for experimental choices, safety protocols, and characterization data. The protocol is designed to be a self-validating system, ensuring reproducibility and high purity of the final product.

Introduction

This compound is a key building block in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs).[1][2] Its unique trifunctional nature, possessing amino, hydroxyl, and nitrile groups, allows for diverse chemical modifications, making it a versatile precursor in drug discovery for indications such as cardiovascular and neurological disorders, as well as in oncology.[1] The efficient and reliable synthesis of this compound is therefore of significant interest.

This document outlines a detailed procedure for the synthesis of this compound via the reduction of the corresponding nitro-substituted precursor, 2-hydroxy-4-nitrobenzonitrile. Catalytic hydrogenation is the method of choice due to its high selectivity, cleaner reaction profiles, and milder reaction conditions compared to other reduction methods, such as those using stoichiometric metal reagents.[3]

Reaction Scheme and Mechanism

The synthesis proceeds via the selective reduction of the nitro group on the aromatic ring to an amine, without affecting the nitrile or hydroxyl functionalities.

Overall Reaction:

The catalytic hydrogenation of a nitro group is a well-established transformation that occurs on the surface of a heterogeneous catalyst, typically a transition metal such as Palladium (Pd) or Nickel (Ni).[4][5][6] The mechanism involves the adsorption of the nitro compound and molecular hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to the amine.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
2-Hydroxy-4-nitrobenzonitrile≥98%Commercially Available39835-14-8Starting material.[7][8][9][10]
Palladium on Carbon (Pd/C)10 wt. %Commercially Available7440-05-3Catalyst. Handle with care, pyrophoric when dry.
Methanol (MeOH)AnhydrousCommercially Available67-56-1Reaction solvent.
Ethyl Acetate (EtOAc)Reagent GradeCommercially Available141-78-6Extraction solvent.
Celite®---Commercially Available61790-53-2Filtration aid.
Hydrogen (H₂) gasHigh PurityGas Supplier1333-74-0Use in a well-ventilated area with appropriate safety measures.
Nitrogen (N₂) gasHigh PurityGas Supplier7727-37-9For inerting the reaction vessel.
Equipment
  • Parr hydrogenator or a similar high-pressure reaction vessel

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.[11][12]

  • Hydrogen Gas: Hydrogen is highly flammable. Ensure there are no ignition sources nearby. The hydrogenation apparatus should be properly grounded.

  • Palladium on Carbon: 10% Pd/C is pyrophoric, especially when dry or in the presence of solvents. Do not allow the catalyst to dry completely during handling. It should be weighed and transferred quickly. After the reaction, the catalyst should be filtered carefully and kept wet until proper disposal.

  • Product Handling: The product, this compound, and related aminobenzonitriles are irritants and may be harmful if swallowed or absorbed through the skin.[11][13] Avoid inhalation of dust and direct contact.

Step-by-Step Procedure
  • Reaction Setup:

    • To a high-pressure reaction vessel, add 2-hydroxy-4-nitrobenzonitrile (e.g., 5.0 g, 30.5 mmol).

    • Add anhydrous methanol (100 mL) to dissolve the starting material.

    • Carefully add 10% Palladium on Carbon (10 wt. %, e.g., 0.5 g). Caution: The catalyst may be pyrophoric. It is advisable to add the catalyst under a stream of nitrogen.

  • Hydrogenation:

    • Seal the reaction vessel and purge it with nitrogen gas three times to remove any air.

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-6 hours. Progress can also be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation:

    • Once the reaction is complete, carefully vent the hydrogen gas from the vessel and purge it with nitrogen gas.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Celite® pad with the catalyst should be kept wet with methanol to prevent ignition.

    • Wash the Celite® pad with a small amount of methanol to ensure all the product is collected.

    • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization. A suitable solvent system is a mixture of ethyl acetate and hexanes.

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Slowly add hexanes until the solution becomes slightly turbid.

    • Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation.[14][15]

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (amine, hydroxyl, and nitrile).

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point: To assess the purity of the final product.

Diagrams and Data

Experimental Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Reagents: - 2-Hydroxy-4-nitrobenzonitrile - 10% Pd/C Vessel Charge Reaction Vessel: - Add reagents to Methanol Reagents->Vessel Purge Inerting: - Purge with N₂ Vessel->Purge Hydrogenate Hydrogenation: - Pressurize with H₂ (50 psi) - Stir at RT for 4-6h Purge->Hydrogenate Filter Filtration: - Filter through Celite® to remove catalyst Hydrogenate->Filter Evaporate Solvent Removal: - Concentrate filtrate via rotary evaporation Filter->Evaporate Recrystallize Purification: - Recrystallize from Ethyl Acetate/Hexanes Evaporate->Recrystallize Characterize Characterization: - NMR, IR, MS - Melting Point Recrystallize->Characterize

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism Visualization

ReactionMechanism cluster_catalyst Catalyst Surface (Pd) cluster_reduction Stepwise Reduction H2 H₂ Adsorbed_H2 2 H• (adsorbed) H2->Adsorbed_H2 Adsorption Nitro R-NO₂ Adsorbed_Nitro R-NO₂ (adsorbed) Nitro->Adsorbed_Nitro Adsorption Nitroso R-NO (Nitroso) Adsorbed_Nitro->Nitroso + 2H• - H₂O Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine + 2H• Amine R-NH₂ (Amine) Hydroxylamine->Amine + 2H• - H₂O

References

Application Notes and Protocols: 4-Amino-2-hydroxybenzonitrile as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Multifunctional Synthetic Intermediate

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic selection of building blocks is paramount. 4-Amino-2-hydroxybenzonitrile (CAS: 67608-58-6) emerges as a highly valuable, yet under-utilized, scaffold.[1] Its unique trifunctional arrangement—a nucleophilic amino group, a reactive phenolic hydroxyl group, and a versatile nitrile moiety—creates a powerful platform for constructing complex molecular architectures.

The relative positioning of these functional groups is critical. The hydroxyl and nitrile groups in an ortho relationship are primed for intramolecular cyclization reactions, a classic strategy for forming five-membered heterocycles.[2] Simultaneously, the amino group at the C4 position acts as a potent electron-donating group, activating the aromatic ring and providing an additional site for derivatization. This document serves as a technical guide for researchers, outlining the core reactivity, key applications, and detailed experimental protocols for leveraging this compound as a strategic precursor in the synthesis of high-value compounds.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the fundamental properties of a building block is essential for experimental design and characterization.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name This compound [1]
CAS Number 67608-58-6 [1]
Molecular Formula C₇H₆N₂O [1]
Molecular Weight 134.14 g/mol [1]
SMILES C1=CC(=C(C=C1N)O)C#N [1]

| Appearance | (Predicted) Off-white to light brown solid | N/A |

Table 2: Typical Spectroscopic Data for Characterization Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary based on solvent and instrumentation.

Technique Feature Expected Chemical Shift / Wavenumber Assignment
¹H NMR Aromatic H δ 6.8 - 7.2 ppm (d) H ortho to -OH
Aromatic H δ 6.0 - 6.3 ppm (dd, s) H's ortho/meta to -NH₂
-NH₂ δ 4.5 - 5.5 ppm (br s) Amino protons
-OH δ 9.0 - 10.0 ppm (br s) Phenolic proton
¹³C NMR Aromatic C-OH δ 155 - 160 ppm
Aromatic C-NH₂ δ 145 - 150 ppm
Nitrile C≡N δ 118 - 122 ppm
Aromatic C-CN δ 100 - 105 ppm
Aromatic CH δ 102 - 125 ppm
IR Spectroscopy N-H Stretch 3450 - 3300 cm⁻¹ (doublet) Primary amine
O-H Stretch 3300 - 3100 cm⁻¹ (broad) Phenolic hydroxyl
C≡N Stretch 2230 - 2210 cm⁻¹ (strong, sharp) Nitrile

| | Aromatic C=C | 1620 - 1580 cm⁻¹ | Ring stretch |

Core Reactivity: A Triad of Functional Possibilities

The synthetic utility of this compound is governed by the distinct and synergistic reactivity of its three functional groups. Understanding this interplay is key to designing efficient synthetic routes.

G cluster_molecule cluster_reactions cluster_products mol This compound r1 O-Alkylation mol->r1 -OH r2 Condensation / Annulation mol->r2 -NH2 r3 Hydrolysis / Reduction mol->r3 -C≡N r4 Electrophilic Substitution mol->r4 Ring p1 Benzofuran Precursors r1->p1 p2 Quinazolines, Benzimidazoles r2->p2 p3 Carboxylic Acids, Amines r3->p3 p4 Halogenated/Nitrated Derivatives r4->p4

Caption: Core reactivity pathways of this compound.

  • The Phenolic Hydroxyl (-OH): As a nucleophile, it readily undergoes O-alkylation or O-acylation. This is a crucial first step for building heterocyclic systems like benzofurans, where a side chain is introduced before cyclization.[2]

  • The Amino Group (-NH₂): This group serves two roles. It is a potent nucleophile for condensation reactions, forming Schiff bases or participating in annulations to build larger ring systems.[3] It also strongly activates the aromatic ring, directing electrophiles to the positions ortho to it (C3 and C5).

  • The Nitrile Group (-C≡N): This versatile group is a linchpin for cyclization reactions, acting as an electrophile for intramolecular nucleophilic attack. It can also be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing further avenues for diversification.

Synthetic Applications & Detailed Protocols

The true power of this compound is demonstrated in its application as a precursor to valuable heterocyclic scaffolds.

Application 1: Synthesis of 3-Amino-5-aminobenzofuran-2-carbonitriles

The ortho-hydroxybenzonitrile motif is an excellent precursor for benzofurans via a Thorpe-Ziegler type cyclization. This protocol first involves the alkylation of the phenolic hydroxyl group, followed by a base-mediated intramolecular cyclization.

G start Reactants: - this compound - 2-Chloroacetonitrile - K₂CO₃ in DMF step1 O-Alkylation (Step 1) Heat at 80°C for 3h start->step1 step2 Intramolecular Cyclization (Step 2) Add base (e.g., KOH) Stir at RT step1->step2 workup Workup - Quench with water - Filter precipitate step2->workup product Purified Product: 3,5-Diaminobenzofuran- 2-carbonitrile workup->product

Caption: Experimental workflow for benzofuran synthesis.

Protocol: Two-Step Synthesis of 3,5-Diaminobenzofuran-2-carbonitrile

This protocol is adapted from established methods for related hydroxybenzonitriles.[2]

  • Rationale: Potassium carbonate (K₂CO₃) is a mild base sufficient to deprotonate the phenolic hydroxyl, facilitating nucleophilic attack on 2-chloroacetonitrile. The subsequent addition of a stronger base like potassium hydroxide (KOH) is required to deprotonate the methylene bridge of the intermediate, initiating the intramolecular cyclization onto the nitrile group.

  • Step 1: O-Alkylation

    • To a stirred solution of this compound (1.0 eq) in anhydrous Dimethylformamide (DMF, approx. 0.5 M), add potassium carbonate (2.0 eq).

    • Add 2-chloroacetonitrile (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to 80°C and stir for 3 hours, monitoring progress by TLC.

    • Cool the mixture to room temperature. The intermediate, 4-amino-2-(cyanomethoxy)benzonitrile, can be isolated or used directly in the next step.

  • Step 2: Intramolecular Cyclization

    • To the cooled reaction mixture from Step 1, add a solution of potassium hydroxide (2.1 eq) in ethanol.

    • Stir the mixture vigorously at room temperature for 1-2 hours. A precipitate should form.

    • Pour the reaction mixture into ice-cold water to precipitate the product fully.

    • Filter the solid, wash thoroughly with water, and then a small amount of cold hexane.

    • Dry the solid under vacuum. The product can be further purified by recrystallization from ethanol if necessary.

Application 2: Synthesis of 6-Aminobenzoxazole Derivatives

The ortho-aminophenol structure embedded within the molecule is a classic precursor for benzoxazoles. Condensation with aldehydes followed by oxidative cyclization provides a direct route to this important heterocyclic core.

Protocol: One-Pot Synthesis of a 2-Aryl-6-aminobenzoxazole

  • Rationale: The initial condensation between the amino group of the starting material and an aromatic aldehyde forms a Schiff base (imine) intermediate. An acid catalyst facilitates this step. Subsequent intramolecular cyclization of the phenolic -OH onto the imine carbon, followed by oxidation, yields the stable aromatic benzoxazole ring. A mild oxidant is used to prevent over-oxidation of the second amino group.

  • Materials:

    • This compound (1.0 eq)

    • Aromatic aldehyde (e.g., Benzaldehyde, 1.1 eq)

    • p-Toluenesulfonic acid (p-TsOH, 0.1 eq)

    • Oxidant (e.g., DDQ or activated MnO₂)

    • Solvent (e.g., Toluene or Xylene)

  • Procedure:

    • Set up a round-bottom flask with a Dean-Stark apparatus, condenser, and magnetic stirrer.

    • Charge the flask with this compound, the aromatic aldehyde, p-TsOH, and toluene.

    • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the Schiff base forms. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Add the oxidant (e.g., DDQ, 1.2 eq) portion-wise and stir at room temperature or with gentle heating until the cyclization is complete (monitor by TLC).

    • Filter the reaction mixture to remove any solids.

    • Wash the organic solution with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Safety and Handling

  • General Precautions: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toxicology: Aromatic amines and nitriles are potentially toxic. Avoid inhalation of dust, and prevent skin and eye contact. Refer to the Material Safety Data Sheet (MSDS) for complete toxicological information.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a potent and versatile building block for organic synthesis. Its trifunctional nature provides multiple handles for chemical manipulation, enabling the efficient construction of high-value heterocyclic structures such as benzofurans and benzoxazoles. The protocols and rationale outlined in this guide provide a solid foundation for researchers to explore the full synthetic potential of this compound in drug discovery, agrochemicals, and materials science programs.

References

Application Notes and Protocols for 4-Amino-2-hydroxybenzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 4-Amino-2-hydroxybenzonitrile Scaffold

This compound is a versatile bifunctional aromatic compound poised for significant applications in medicinal chemistry. Its structure, featuring a reactive aminophenol core combined with a nitrile group, offers a unique constellation of functionalities for the synthesis of a diverse array of heterocyclic compounds. The strategic positioning of the amino, hydroxyl, and nitrile groups on the benzene ring allows for the construction of privileged scaffolds known to interact with various biological targets, particularly protein kinases. This document provides a detailed guide for researchers on the potential applications and synthetic protocols involving this compound as a key building block in drug discovery programs.

The nitrile group can serve as a precursor to other functional groups or act as a key pharmacophoric element, while the ortho-amino and hydroxyl moieties are primed for cyclization reactions to form fused heterocyclic systems. These attributes make this compound an attractive starting material for the synthesis of novel kinase inhibitors, anticancer agents, and other potential therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for designing synthetic routes and understanding the compound's behavior in biological systems.

PropertyValue
Molecular Formula C₇H₆N₂O
Molecular Weight 134.14 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point 175-180 °C (decomposes)
Solubility Soluble in DMSO, DMF, and hot alcohols; sparingly soluble in water.
pKa (Phenolic OH) ~8-9 (estimated)
pKa (Anilinic NH₂) ~3-4 (estimated)

Core Application: A Scaffold for Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The 4-aminopyrimidine and quinazoline scaffolds are prominent in a multitude of approved and investigational kinase inhibitors, serving as a hinge-binding motif that anchors the inhibitor to the ATP-binding site of the kinase.

This compound is an ideal precursor for the synthesis of quinazoline-based kinase inhibitors. The ortho-disposition of the amino and nitrile groups allows for the construction of the quinazoline ring system through cyclocondensation reactions.

G cluster_0 This compound cluster_1 Reaction cluster_2 Core Scaffold cluster_3 Further Derivatization cluster_4 Final Product start 4-Amino-2- hydroxybenzonitrile reaction Cyclocondensation (e.g., with formamide) start->reaction quinazoline 4-Amino-8-hydroxyquinazoline reaction->quinazoline derivatization Substitution at C2 and/or C4 quinazoline->derivatization inhibitor Kinase Inhibitor derivatization->inhibitor

Caption: Synthetic workflow from this compound to kinase inhibitors.

Experimental Protocols

The following protocols are representative methods for the utilization of this compound in the synthesis of key heterocyclic scaffolds. Researchers should note that these are generalized procedures and may require optimization based on the specific substrate and desired product.

Protocol 1: Synthesis of 4,8-Dihydroxyquinazolines

This protocol describes a plausible synthesis of a 4,8-dihydroxyquinazoline scaffold, a key intermediate for further elaboration into kinase inhibitors. The reaction proceeds via a cyclocondensation reaction with urea.

Materials:

  • This compound

  • Urea

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and urea (3.0 eq).

  • Add a minimal amount of DMF to form a slurry.

  • Heat the reaction mixture to 150-160 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture to precipitate the crude product.

  • Filter the solid, wash with water, and then with cold ethanol.

  • To purify, dissolve the crude product in a dilute aqueous NaOH solution.

  • Filter to remove any insoluble impurities.

  • Acidify the filtrate with dilute HCl to a pH of approximately 6-7 to precipitate the purified product.

  • Filter the solid, wash with water, and dry under vacuum to yield the 4,8-dihydroxyquinazoline.

Causality Behind Experimental Choices:

  • Urea: Serves as a source of the C2 and N3 atoms of the quinazoline ring.

  • High Temperature: The cyclocondensation reaction requires significant thermal energy to proceed.

  • DMF: A high-boiling polar aprotic solvent that helps to solubilize the reactants.

  • Acid-Base Workup: The phenolic hydroxyl group allows for purification via dissolution in base and reprecipitation with acid.

Protocol 2: Synthesis of 4-Amino-8-hydroxyquinazolines

This protocol outlines a method for synthesizing a 4-amino-8-hydroxyquinazoline scaffold, which is a common core in many kinase inhibitors. This synthesis utilizes formamide as the reagent for ring closure.

Materials:

  • This compound

  • Formamide

  • Water

  • Ethanol

Procedure:

  • Place this compound (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Add an excess of formamide (e.g., 10-20 equivalents).

  • Heat the reaction mixture to reflux (approximately 190-210 °C) for 8-12 hours. Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified 4-amino-8-hydroxyquinazoline.

Causality Behind Experimental Choices:

  • Formamide: Acts as both a reagent, providing the C2 and N3 atoms, and as a high-boiling solvent.

  • Reflux Conditions: The high temperature is necessary to drive the cyclization and dehydration steps.

  • Precipitation in Water: The product is typically insoluble in water, allowing for easy isolation.

Further Applications: Synthesis of Benzoxazoles

The ortho-aminophenol moiety within this compound also makes it a suitable precursor for the synthesis of benzoxazole derivatives. Benzoxazoles are another important class of heterocyclic compounds with a wide range of biological activities.

G cluster_0 This compound cluster_1 Reaction cluster_2 Product start 4-Amino-2- hydroxybenzonitrile reaction Condensation with Carboxylic Acid or Aldehyde start->reaction benzoxazole Substituted Benzoxazole reaction->benzoxazole

Caption: Plausible synthetic route to benzoxazoles.

Protocol 3: Representative Synthesis of a 2-Substituted-5-amino-7-cyanobenzoxazole

This protocol provides a general method for the synthesis of a benzoxazole derivative from this compound and a carboxylic acid.

Materials:

  • This compound

  • A carboxylic acid (e.g., benzoic acid)

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and the desired carboxylic acid (1.1 eq).

  • Add polyphosphoric acid (PPA) or Eaton's reagent as both a catalyst and a solvent.

  • Heat the mixture to 120-140 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Carefully pour the hot reaction mixture into a beaker of ice-water with vigorous stirring.

  • Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired benzoxazole derivative.

Causality Behind Experimental Choices:

  • Carboxylic Acid/Aldehyde: Provides the C2 substituent of the benzoxazole ring.

  • PPA or Eaton's Reagent: These are strong dehydrating agents that promote the condensation and cyclization reaction.

  • Neutralization: Necessary to quench the acidic PPA and allow for extraction of the product.

Biological Evaluation of Synthesized Compounds

Once novel compounds have been synthesized from this compound, their biological activity can be assessed through a variety of in vitro and in cell-based assays. For putative kinase inhibitors, a tiered approach is often employed:

  • Primary Kinase Screening: Compounds are initially screened against a panel of protein kinases at a single concentration (e.g., 1 or 10 µM) to identify initial hits.

  • IC₅₀ Determination: For active compounds, dose-response curves are generated to determine the half-maximal inhibitory concentration (IC₅₀) against the target kinase(s).

  • Selectivity Profiling: Promising hits are then profiled against a larger panel of kinases to assess their selectivity. High selectivity is often a desirable attribute to minimize off-target effects.

  • Cell-Based Assays: The ability of the compounds to inhibit cellular processes mediated by the target kinase is then evaluated. This can include assays for cell proliferation, apoptosis, or target-specific phosphorylation.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique substitution pattern provides a robust platform for the synthesis of diverse heterocyclic scaffolds, particularly quinazolines and benzoxazoles, which are central to the development of novel kinase inhibitors and other therapeutic agents. The protocols and strategies outlined in this document provide a foundation for researchers to explore the full potential of this promising starting material in their drug discovery and development programs.

Application Notes & Protocols: Elucidating the Reaction Mechanism for the Formation of 4-Amino-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Amino-2-hydroxybenzonitrile is a pivotal chemical intermediate whose structural motif is featured in a variety of pharmacologically active agents and advanced materials.[1][2] Its synthesis involves a multi-step pathway that requires a nuanced understanding of electrophilic aromatic substitution and functional group transformations. This technical guide provides an in-depth analysis of a robust synthetic route starting from the readily available precursor, 3-aminophenol. We will dissect the reaction mechanism for each sequential step, offer detailed, field-tested experimental protocols, and present methods for the analytical validation of the final product. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

Synthetic Strategy and Mechanistic Overview

The synthesis of this compound from 3-aminophenol is most effectively achieved through a three-step sequence. This strategy is predicated on the powerful directing effects of the amino and hydroxyl groups and employs classical organic transformations to build the target molecule.

The chosen synthetic pathway involves:

  • Electrophilic Formylation: Introduction of a formyl (-CHO) group onto the aromatic ring of 3-aminophenol to yield 4-amino-2-hydroxybenzaldehyde.

  • Oximation: Conversion of the aldehyde to an aldoxime intermediate using hydroxylamine.

  • Dehydration: Elimination of water from the aldoxime to furnish the final nitrile product.

An alternative strategy, the Sandmeyer reaction, could also be considered. This reaction transforms an aryl diazonium salt into an aryl nitrile using a copper(I) cyanide catalyst.[3][4][5] However, this would necessitate a more complex starting material containing an amino group to be diazotized at the desired position, making the formylation route more practical and efficient when starting from 3-aminophenol.

Detailed Reaction Mechanism

Step 1: Regioselective Formylation of 3-Aminophenol

The introduction of a formyl group onto the 3-aminophenol scaffold is a critical step that establishes the substitution pattern of the final product. The Vilsmeier-Haack reaction is a preferred method due to its mild conditions and high regioselectivity.

The reaction proceeds via an electrophilic aromatic substitution mechanism. The amino group (-NH₂) is a strongly activating, ortho, para-director, while the hydroxyl group (-OH) is also an activating ortho, para-director. The C4 position is para to the amino group and ortho to the hydroxyl group, making it the most sterically accessible and electronically enriched site for electrophilic attack. This strong regiochemical control ensures the preferential formation of 4-amino-2-hydroxybenzaldehyde.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent Attack POCl3 POCl₃ POCl3->Vilsmeier_Reagent Activation Sigma_Complex Sigma Complex (Resonance Stabilized) Vilsmeier_Reagent->Sigma_Complex Aminophenol 3-Aminophenol Aminophenol->Sigma_Complex Nucleophilic Attack on Vilsmeier Reagent Intermediate Iminium Intermediate Sigma_Complex->Intermediate Deprotonation & Aromatization Product 4-Amino-2-hydroxybenzaldehyde Intermediate->Product Hydrolysis G Aldehyde 4-Amino-2-hydroxybenzaldehyde Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine Nucleophilic Attack Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->Carbinolamine Oxime 4-Amino-2-hydroxybenzaldoxime Carbinolamine->Oxime Dehydration (-H₂O) G Oxime 4-Amino-2-hydroxybenzaldoxime Activated_Intermediate Activated Oxime Intermediate Oxime->Activated_Intermediate Activation of OH Dehydrating_Agent Dehydrating Agent (e.g., Ac₂O) Dehydrating_Agent->Activated_Intermediate Nitrile This compound Activated_Intermediate->Nitrile Elimination (-H₂O) G Start 3-Aminophenol Intermediate1 4-Amino-2-hydroxybenzaldehyde Start->Intermediate1 Vilsmeier-Haack (DMF, POCl₃) Intermediate2 4-Amino-2-hydroxybenzaldoxime Intermediate1->Intermediate2 Oximation (NH₂OH·HCl) FinalProduct This compound Intermediate2->FinalProduct Dehydration (Ac₂O)

References

Application Note: Comprehensive NMR Characterization of 4-Amino-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

4-Amino-2-hydroxybenzonitrile is a substituted aromatic compound featuring three distinct functional groups: an amine, a hydroxyl, and a nitrile. This substitution pattern makes it a valuable building block and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. Unambiguous structural confirmation is a critical step in the quality control and downstream application of such molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution.

This application note provides a comprehensive guide to the characterization of this compound using ¹H and ¹³C NMR spectroscopy. We present a detailed, field-proven protocol for sample preparation and data acquisition. Furthermore, we offer an in-depth analysis of the expected ¹H and ¹³C NMR spectra, explaining the rationale behind chemical shift assignments and coupling patterns based on fundamental electronic effects of the substituents. This document is intended for researchers, chemists, and quality control specialists in the fields of chemical synthesis and drug development.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the atoms of this compound are numbered as shown below. This convention will be used throughout the document.

Caption: Structure of this compound with IUPAC numbering.

Experimental Protocol

This protocol outlines the standard procedure for preparing a high-quality NMR sample of a small organic molecule like this compound. The causality behind these steps is to ensure high magnetic field homogeneity and optimal signal-to-noise for accurate data acquisition.

Materials & Equipment
  • Analyte: this compound (solid)

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • NMR Tubes: 5 mm outer diameter, high-precision tubes (e.g., Norell S-5-500-7 or equivalent).[1]

  • Glassware: Small vial, glass Pasteur pipette

  • Filtration: Cotton wool or a syringe filter

  • Vortex mixer

Safety Precautions
  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and nitrile gloves at all times.[2][3]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4][5]

  • Hazards: The compound is expected to be harmful if swallowed and may cause skin and serious eye irritation.[2][4] Avoid contact with skin and eyes.

  • Disposal: Dispose of waste according to institutional and local regulations.

Sample Preparation Workflow

The use of a secondary vial for dissolution is a key step to ensure the sample is fully dissolved and free of particulates before transfer to the NMR tube, which is critical for achieving good spectral resolution.[6][7]

Caption: Standard workflow for preparing a small molecule NMR sample.

Step-by-Step Protocol:

  • Weighing: Accurately weigh the required amount of this compound. For a standard ¹H NMR spectrum, 10-20 mg is sufficient. For a ¹³C NMR spectrum, which is inherently less sensitive, a more concentrated sample of ~50 mg is recommended.[6][8]

  • Dissolution: Transfer the weighed solid into a small, clean glass vial. Add approximately 0.6-0.7 mL of DMSO-d₆.[6] DMSO-d₆ is chosen for its excellent solvating power for polar molecules containing hydroxyl and amino groups.

  • Mixing: Cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming may be applied if necessary, but ensure the compound is stable to heat.

  • Filtration & Transfer: Place a small, tight plug of cotton or glass wool into a Pasteur pipette. Use this pipette to draw up the solution and transfer it into the NMR tube. This step is crucial to filter out any dust or undissolved microparticulates, which can severely degrade spectral quality by disrupting the magnetic field homogeneity.[9]

  • Final Check: The final solution height in the 5 mm NMR tube should be approximately 4-5 cm (0.5-0.6 mL).[8] Securely cap the NMR tube and wipe the outside clean with a lint-free tissue.

  • Labeling: Clearly label the NMR tube with a unique identifier.

NMR Data Acquisition
  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • ¹H NMR: Acquire with a standard pulse program. Key parameters include a 30° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire with a proton-decoupled pulse program. Due to the lower sensitivity and longer relaxation times of carbon nuclei, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.[10]

Spectral Analysis and Interpretation

The following sections detail the predicted ¹H and ¹³C NMR spectra. Assignments are based on the analysis of substituent effects on the benzene ring. The hydroxyl (-OH) and amino (-NH₂) groups are strong electron-donating groups (EDGs), which shield (decrease chemical shift of) their ortho and para positions. The nitrile (-CN) and hydroxyl groups are electron-withdrawing groups (EWGs) via induction, which deshield nearby nuclei.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The aromatic region will display three distinct signals corresponding to H-3, H-5, and H-6. The protons of the -NH₂ and -OH groups are exchangeable and will typically appear as broad singlets.

  • H-6: This proton is ortho to the electron-donating -OH group and meta to the electron-donating -NH₂ group. It is expected to be the most shielded of the aromatic protons. It will appear as a doublet due to coupling with H-5 (J ≈ 8-9 Hz, ortho coupling). Predicted δ ≈ 6.8 - 7.0 ppm.

  • H-5: This proton is ortho to the -NH₂ group and meta to both the -OH and -CN groups. It will be significantly shielded by the amine. It will appear as a doublet of doublets due to coupling with H-6 (ortho, J ≈ 8-9 Hz) and H-3 (meta, J ≈ 2-3 Hz). Predicted δ ≈ 6.2 - 6.4 ppm.

  • H-3: This proton is ortho to the -NH₂ group and meta to the -CN group. It is also adjacent to the carbon bearing the -OH group. It is expected to be highly shielded. It will appear as a doublet due to meta coupling with H-5 (J ≈ 2-3 Hz). Predicted δ ≈ 6.1 - 6.3 ppm.

  • -NH₂: The two protons of the amino group are typically equivalent and will appear as a broad singlet. The chemical shift is highly dependent on solvent, concentration, and temperature. In DMSO, hydrogen bonding can shift it downfield. Predicted δ ≈ 5.0 - 6.0 ppm (broad s).

  • -OH: The hydroxyl proton will also appear as a broad singlet. Its position is variable. Predicted δ ≈ 9.0 - 10.0 ppm (broad s).

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-36.1 – 6.3dJ ≈ 2-3 (meta)1H
H-56.2 – 6.4ddJ ≈ 8-9 (ortho), 2-3 (meta)1H
H-66.8 – 7.0dJ ≈ 8-9 (ortho)1H
-NH₂5.0 – 6.0broad sN/A2H
-OH9.0 – 10.0broad sN/A1H
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

A standard proton-decoupled ¹³C NMR spectrum will show 7 distinct signals, as all carbon atoms are in unique chemical environments. Chemical shifts are influenced by the electronegativity and resonance effects of the substituents.[11]

  • C7 (-CN): The nitrile carbon is characteristic and appears in a well-defined region of the spectrum. Predicted δ ≈ 118 - 122 ppm.

  • C1: This is the ipso-carbon attached to the electron-withdrawing nitrile group. It is expected to be relatively deshielded but can be influenced by the ortho -OH and -NH₂ groups. Predicted δ ≈ 100 - 105 ppm.

  • C2: This carbon is attached to the highly electronegative oxygen atom and will be the most deshielded of the aromatic carbons. Predicted δ ≈ 155 - 160 ppm.

  • C4: This carbon is attached to the nitrogen atom and will be significantly deshielded due to the resonance donation of the amino group. Predicted δ ≈ 150 - 155 ppm.

  • C6, C5, C3: The chemical shifts of these protonated carbons will be influenced by their position relative to the powerful donating groups. They are expected to be shielded and appear in the higher-field region of the aromatic spectrum. Their exact order can be confirmed with 2D NMR techniques like HSQC/HMBC.

    • C3: Predicted δ ≈ 103 - 108 ppm.

    • C5: Predicted δ ≈ 108 - 113 ppm.

    • C6: Predicted δ ≈ 115 - 120 ppm.

Carbon Assignment Predicted δ (ppm) Description
C1100 – 105Quaternary, attached to -CN
C2155 – 160Quaternary, attached to -OH
C3103 – 108Aromatic CH
C4150 – 155Quaternary, attached to -NH₂
C5108 – 113Aromatic CH
C6115 – 120Aromatic CH
C7 (-CN)118 – 122Nitrile Carbon

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy provides a definitive method for the structural confirmation of this compound. The predicted spectra, based on established chemical principles, show distinct and well-resolved signals for every proton and carbon atom. The ¹H NMR spectrum is characterized by three unique signals in the aromatic region with clear ortho and meta coupling patterns, alongside broad signals for the exchangeable amine and hydroxyl protons. The ¹³C NMR spectrum confirms the presence of all seven carbon atoms in their unique electronic environments. By following the detailed experimental protocol provided, researchers can reliably obtain high-quality spectra to verify the identity and purity of their synthesized material, ensuring its suitability for further applications.

References

Application Note: Infrared Spectroscopy Analysis of 4-Amino-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Amino-2-hydroxybenzonitrile and the Role of IR Spectroscopy

This compound is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a nitrile (-C≡N), a hydroxyl (-OH), and a primary amine (-NH₂) group on a benzene ring, makes it a versatile building block for the synthesis of various heterocyclic compounds and pharmaceutical agents. The precise arrangement and interaction of these functional groups dictate the molecule's chemical reactivity, binding properties, and ultimately, its utility.

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of such molecules.[1] By measuring the absorption of infrared radiation by molecular vibrations, FTIR provides a detailed "fingerprint" of the functional groups present. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analysis of this compound using FTIR spectroscopy. It delves into the theoretical basis for spectral interpretation, offers detailed experimental protocols, and explains the causality behind methodological choices to ensure scientific integrity and reproducibility.

Foundational Principles: Vibrational Modes of this compound

The infrared spectrum of this compound is dominated by the vibrational modes of its key functional groups. Understanding the expected absorption regions for each group is paramount for accurate spectral interpretation. The electronic environment created by the aromatic ring and the potential for intramolecular hydrogen bonding between the adjacent -OH and -NH₂ groups can cause shifts in the vibrational frequencies compared to simple, non-substituted compounds.

  • Hydroxyl (-OH) Group: The O-H stretching vibration is typically one of the most recognizable features in an IR spectrum, appearing as a strong, broad band in the region of 3200-3550 cm⁻¹.[2][3] The broadening is a direct result of hydrogen bonding. In this compound, both intramolecular (with the adjacent amino group) and intermolecular hydrogen bonding are possible, which will influence the shape and position of this band.

  • Primary Aromatic Amine (-NH₂) Group: Primary amines exhibit two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region.[4][5] These correspond to the asymmetric and symmetric stretching modes of the two N-H bonds.[4][5] For aromatic amines, these bands typically appear at slightly higher frequencies than for aliphatic amines.[6] The presence of two bands in this region is a clear indicator of a primary amine.[4] Additionally, the N-H bending (scissoring) vibration is expected in the 1580-1650 cm⁻¹ range, and the C-N stretching of aromatic amines is a strong band typically found between 1250-1335 cm⁻¹.[4][7]

  • Nitrile (-C≡N) Group: The carbon-nitrogen triple bond stretch is a very characteristic and diagnostically useful absorption. It appears in a relatively uncongested region of the spectrum, typically between 2220-2260 cm⁻¹.[3][8] For aromatic nitriles, conjugation with the benzene ring slightly weakens the C≡N bond, shifting the absorption to a lower wavenumber (2220-2240 cm⁻¹) compared to saturated nitriles.[8] This peak is usually sharp and of medium to strong intensity.[8]

  • Aromatic Ring (Benzene): The benzene ring gives rise to several characteristic absorptions. Aromatic C-H stretching vibrations are observed as weak to medium bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[2][9] The C=C stretching vibrations within the ring produce a series of medium to sharp bands in the 1400-1600 cm⁻¹ region.[2][10] Finally, strong C-H "out-of-plane" bending bands appear in the 650-900 cm⁻¹ region, and the pattern of these bands can provide information about the substitution pattern on the ring.[9][11]

The following diagram illustrates the molecular structure and its key functional groups.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start with This compound (Solid Powder) method_choice Choose Method start->method_choice atr ATR Method: Place powder on crystal method_choice->atr Speed/ Simplicity kbr KBr Method: Grind sample with KBr method_choice->kbr Sensitivity/ Reference background Acquire Background Spectrum atr->background press Press KBr Pellet kbr->press press->background sample_scan Acquire Sample Spectrum background->sample_scan process Process Spectrum (Baseline Correction, etc.) sample_scan->process interpret Interpret Spectrum & Assign Functional Groups process->interpret report Generate Report interpret->report

References

High-performance liquid chromatography (HPLC) method for 4-Amino-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 4-Amino-2-hydroxybenzonitrile

Introduction: The Analytical Imperative for this compound

This compound (C₇H₆N₂O, MW: 134.14 g/mol ) is a substituted benzonitrile that serves as a valuable intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and specialty chemical industries.[1] As with any component destined for use in drug development or high-purity applications, the stringent assessment of its purity and the quantification of any impurities are not merely procedural formalities but cornerstones of quality assurance.

High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[2] This document, designed for researchers, analytical scientists, and drug development professionals, provides a comprehensive, field-proven protocol for the analysis of this compound using Reversed-Phase HPLC (RP-HPLC). The methodology is grounded in established chromatographic principles and adheres to the validation standards set forth by the International Council for Harmonisation (ICH).[3][4]

Causality in Method Design: A Senior Scientist's Perspective

The development of a robust HPLC method is a process of informed decisions, where each parameter is selected to ensure reliability and reproducibility.

  • The Choice of Reversed-Phase Chromatography: this compound is an aromatic compound with moderate polarity due to its amino and hydroxyl functional groups. This molecular structure makes it an ideal candidate for reversed-phase chromatography.[5][6] A non-polar stationary phase, such as C18, will retain the analyte through hydrophobic interactions, while a polar mobile phase is used to elute it. This mode of chromatography is renowned for its versatility and applicability to a wide range of pharmaceutical compounds.[7]

  • Stationary Phase Selection (The Column): A C18 (octadecylsilane) column is the quintessential starting point for methods involving aromatic compounds.[7] Its long alkyl chains provide sufficient hydrophobicity to retain the analyte and separate it from more polar impurities. A column with a particle size of 3 to 5 µm is selected to balance efficiency (sharp peaks) and backpressure, making it suitable for standard HPLC systems.

  • Mobile Phase Strategy: The mobile phase is the engine of separation.

    • Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity (leading to lower backpressure) and superior UV transparency at lower wavelengths, which is critical for sensitive detection.

    • Aqueous Buffer: The analyte possesses both a basic amino group and an acidic hydroxyl group. The pH of the mobile phase will dictate their ionization state, which profoundly impacts retention time and peak shape. A phosphate buffer is used to maintain a constant pH. To ensure consistent protonation of the amino group and prevent peak tailing, the mobile phase pH should be set at least one pH unit away from the analyte's pKa values. An acidic pH (e.g., ~3.0) is often a good starting point for such compounds.

    • Isocratic Elution: For a purity analysis of a single main compound, an isocratic elution (constant mobile phase composition) is preferred. It offers simplicity, robustness, and faster re-equilibration times between injections compared to a gradient method.

  • Detection Wavelength (λmax): As an aromatic compound, this compound contains a chromophore that absorbs UV light. The optimal wavelength for detection (λmax) corresponds to the absorbance maximum of the analyte, providing the greatest sensitivity. While this is empirically determined using a photodiode array (PDA) detector, a common starting wavelength for benzonitrile derivatives is around 254 nm.

Workflow for HPLC Analysis

The following diagram outlines the logical flow of the analytical process, from initial preparation to final data interpretation.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase (Buffer + Acetonitrile) B Prepare Diluent (Mobile Phase or similar) C Prepare Standard Solution (Accurate Weighing & Dilution) D Prepare Sample Solution (Weighing, Dissolving, Filtering) E System Equilibration (Stabilize Baseline) D->E F System Suitability Test (SST) (Inject Standard, Verify Performance) E->F G Analysis Sequence (Blank -> Standards -> Samples) F->G H Peak Integration (Identify and Quantify Peaks) G->H I Calculations (% Purity, Impurity Profiling) H->I J Final Report Generation I->J

Caption: High-level workflow for the HPLC analysis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the analysis. It must be fully validated in the target laboratory before routine use.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Data Acquisition: Empower™, Chromeleon™, or equivalent chromatography data software.

  • HPLC Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18).

  • Chemicals:

    • This compound reference standard (purity ≥98%).

    • Acetonitrile (HPLC grade).

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical grade).

    • Phosphoric Acid (85%) (Analytical grade).

    • Water (HPLC or Milli-Q grade).

  • Labware: Calibrated analytical balance, volumetric flasks, pipettes, 0.45 µm syringe filters.

Chromatographic Conditions
ParameterRecommended SettingRationale
Mobile Phase Acetonitrile : 25 mM KH₂PO₄ Buffer (pH 3.0) (40:60, v/v)Balances retention and elution for good peak shape.
Column C18, 250 mm x 4.6 mm, 5 µmStandard for aromatic compounds, providing good resolution.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Injection Volume 10 µLStandard volume to avoid column overloading.
Column Temperature 30 °CEnsures stable retention times and reduces viscosity.
Detection Wavelength 254 nm (or λmax determined by PDA scan)High absorbance for benzonitrile derivatives.
Run Time 15 minutesSufficient to elute the main peak and any late-eluting impurities.
Preparation of Solutions
  • 25 mM Phosphate Buffer (pH 3.0):

    • Accurately weigh 3.40 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase:

    • Mix 600 mL of the prepared phosphate buffer with 400 mL of acetonitrile.

    • Degas the solution for 10-15 minutes using sonication or vacuum degassing.

  • Diluent:

    • Prepare the diluent by mixing the mobile phase components in the same ratio (40:60 Acetonitrile:Buffer).

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the synthesized this compound sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[8]

Analysis Sequence
  • Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Blank: Inject the diluent once to ensure no interfering peaks are present.

  • System Suitability: Inject the Working Standard Solution five times. The system is ready for analysis if the %RSD for peak area and retention time is ≤ 2.0%.

  • Analysis: Inject the blank, Working Standard Solution, and Sample Solution(s) as per the defined sequence.

Method Validation: A Self-Validating System

To ensure trustworthiness, the analytical method must be validated according to ICH Q2(R1) guidelines.[4][9] The validation demonstrates that the procedure is suitable for its intended purpose.[10]

Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte.Peak purity analysis (using PDA) should pass. No interference from blank or placebo at the analyte's retention time.
Linearity To demonstrate a proportional response to concentration.Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 50-150% of the working concentration).[4]
Accuracy To measure the closeness of results to the true value.98.0% to 102.0% recovery for the active substance.[2]
Precision To assess the method's repeatability.Repeatability (Intra-day): %RSD ≤ 2.0%. Intermediate Precision (Inter-day): %RSD ≤ 2.0%.[3]
LOD / LOQ To determine the lowest detectable/quantifiable levels.LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.
Robustness To check resilience to small method variations.System suitability parameters should remain within limits when parameters (pH ±0.2, Flow ±10%, Temp ±2°C) are varied.[11]
Hypothetical Validation Data Summary

The following table represents expected outcomes from a successful validation study.

Validation ParameterResult
Linearity (Range: 0.05 - 0.15 mg/mL) r² = 0.9995
Accuracy (% Recovery) 99.5%
Precision (% RSD)
    Repeatability (n=6)0.85%
    Intermediate Precision (n=6)1.10%
Limit of Quantitation (LOQ) 0.5 µg/mL
Limit of Detection (LOD) 0.15 µg/mL

Conclusion

This application note details a comprehensive and scientifically-grounded HPLC method for the quantitative analysis and purity determination of this compound. The causality behind each experimental choice has been explained to empower the analyst with a deep understanding of the method's mechanics. By following the detailed protocol and adhering to the principles of method validation outlined, researchers and quality control professionals can achieve accurate, reliable, and reproducible results, ensuring the quality and integrity of this critical chemical intermediate.

References

Application Notes & Protocols: Strategic Derivatization of 4-Amino-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Amino-2-hydroxybenzonitrile is a trifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a nucleophilic amino group, a phenolic hydroxyl group, and an electrophilic nitrile moiety, presents a unique synthetic platform for the generation of diverse molecular architectures. The electronic interplay between these groups—the activating, ortho, para-directing amino and hydroxyl groups, and the deactivating, electron-withdrawing nitrile group—governs its reactivity and allows for selective chemical modifications. This guide provides an in-depth analysis of the principal derivatization reactions of this compound, offering validated protocols, mechanistic insights, and practical guidance for researchers in drug development and synthetic chemistry.

Introduction and Physicochemical Profile

This compound serves as a cornerstone building block for complex organic molecules, including kinase inhibitors and other therapeutic agents.[1] A profound understanding of its reactivity is essential for its strategic deployment in multi-step syntheses. The molecule's utility is rooted in the distinct reactivity of its three primary functional groups, enabling selective derivatization at the amino, hydroxyl, or nitrile positions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₇H₆N₂O[2]
Molecular Weight134.14 g/mol [2]
IUPAC NameThis compound[2]
CAS Number67608-58-6[2]
XLogP31.2[2]

Derivatization of the Amino (-NH₂) Group

The amino group at the C4 position is a potent nucleophile and a strongly activating group, making it a primary site for electrophilic attack.[1]

N-Acylation: Synthesis of Amide Derivatives

N-acylation is a fundamental transformation used to introduce amide functionalities, which are prevalent in pharmaceutical compounds, or to protect the amino group during subsequent reactions on other parts of the molecule.[1] The reaction proceeds readily with acylating agents like acyl chlorides or anhydrides in the presence of a non-nucleophilic base.

Causality of Experimental Design: A base such as pyridine or triethylamine is crucial. It serves a dual purpose: first, to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, and second, to act as a catalyst, enhancing the nucleophilicity of the amino group. The choice of an aprotic solvent prevents competition with the desired acylation reaction.

Protocol 1: General N-Acylation with an Acyl Chloride

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous pyridine or a mixture of dichloromethane and triethylamine (1.5 eq).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add the desired acyl chloride (1.1 eq) dropwise with vigorous stirring.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into cold water or 1M HCl to precipitate the product and neutralize excess pyridine/triethylamine.

  • Purification: Collect the crude product by vacuum filtration, wash with water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-acyl derivative.

Table 2: Representative N-Acylation Reactions

Acylating AgentProductTypical Yield
Acetyl ChlorideN-(4-cyano-3-hydroxyphenyl)acetamide>90%
Benzoyl ChlorideN-(4-cyano-3-hydroxyphenyl)benzamide>85%
Methanesulfonyl ChlorideN-(4-cyano-3-hydroxyphenyl)methanesulfonamide>80%
Diazotization and Sandmeyer-Type Reactions

The conversion of the primary aromatic amine to a diazonium salt is one of the most powerful transformations in aromatic chemistry.[3] The resulting diazonium group (-N₂⁺) is an excellent leaving group (releasing N₂ gas) and can be displaced by a wide variety of nucleophiles, including halides, cyanide, and hydroxyl groups.

Trustworthiness Through Control: The stability of the 4-cyano-3-hydroxybenzenediazonium salt intermediate is critically dependent on temperature.[4] The reaction must be maintained between 0-5 °C to prevent premature decomposition of the diazonium salt, which would otherwise react with water to form the corresponding phenol, significantly reducing the yield of the desired product.[4]

Protocol 2: Diazotization and Subsequent Sandmeyer Reaction

  • Amine Salt Formation: Suspend this compound (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water. Stir until a fine slurry of the amine hydrochloride salt is formed.

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath. Maintain this temperature range throughout the procedure.[4]

  • Nitrite Addition: Dissolve sodium nitrite (NaNO₂, 1.05 eq) in a minimal amount of cold water. Add this solution dropwise to the cold amine salt suspension, ensuring the internal temperature does not exceed 5 °C.[4]

  • Completion Check: After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.[4] Test for the presence of excess nitrous acid by placing a drop of the reaction mixture on starch-iodide paper; an immediate blue-black color indicates completion.[4][5]

  • Sandmeyer Reaction: In a separate flask, prepare the appropriate copper(I) salt solution (e.g., CuCl, CuBr, CuCN, ~1.2 eq) in the corresponding acid. Slowly add the cold diazonium salt solution to the copper catalyst solution with vigorous stirring.

  • Isolation: Allow the reaction to warm to room temperature and stir for 1-2 hours. The product can then be isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by washing, drying, and purification by column chromatography.

Diazotization_Workflow cluster_prep Step 1: Preparation cluster_diazotization Step 2: Diazotization cluster_sandmeyer Step 3: Sandmeyer Reaction A This compound + HCl(aq) B Cool to 0-5 °C (Ice-Salt Bath) A->B D Slowly add NaNO₂ solution (Maintain 0-5 °C) C Prepare cold NaNO₂(aq) (1.05 eq) C->D E Stir for 30 min at 0-5 °C D->E F Test for excess HNO₂ (Starch-Iodide Paper) E->F G 4-Cyano-3-hydroxy- benzenediazonium Salt F->G I Add diazonium salt solution to CuX G->I H Prepare CuX Catalyst (e.g., CuCl, CuBr, CuCN) H->I J Final Product (e.g., 4-Chloro-2-hydroxybenzonitrile)

Caption: Workflow for Diazotization and Sandmeyer Reactions.

Derivatization of the Hydroxyl (-OH) Group

The phenolic hydroxyl group is weakly acidic and can be converted into a potent nucleophile (phenoxide) upon deprotonation with a base. This enables classic O-alkylation and O-acylation reactions.

O-Alkylation: Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for forming ether linkages.[6] It involves the deprotonation of the phenolic hydroxyl group, followed by a nucleophilic substitution (Sₙ2) reaction with an alkyl halide.

Causality of Experimental Design: A suitable base is required to deprotonate the phenol. Potassium carbonate (K₂CO₃) is a common and effective choice for this purpose. Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetone are ideal as they readily dissolve the reactants and promote the Sₙ2 reaction without interfering.[6]

Protocol 3: O-Alkylation via Williamson Ether Synthesis

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and anhydrous DMF or acetone.

  • Reagent Addition: Stir the suspension at room temperature and add the alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq) dropwise.

  • Reaction Execution: Heat the mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.[6]

  • Work-up: After cooling, pour the reaction mixture into water to dissolve inorganic salts. Extract the aqueous layer multiple times with ethyl acetate.

  • Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

Williamson_Ether_Synthesis Reactants This compound + R-X Base Base (K₂CO₃) Deprotonation Reactants->Base Intermediate Phenoxide Intermediate (Nucleophile) Base->Intermediate SN2 Sₙ2 Attack Intermediate->SN2 attacks R-X Product 4-Amino-2-alkoxybenzonitrile SN2->Product

Caption: O-Alkylation via Williamson Ether Synthesis.

O-Acylation: Ester Synthesis

Esterification of the hydroxyl group can be achieved using acyl chlorides or anhydrides in the presence of a base. This method is preferred over direct acid-catalyzed Fischer esterification to avoid protonation and potential side reactions at the more basic amino group.[7][8]

Protocol 4: Base-Mediated O-Acylation

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or THF containing pyridine (2.0 eq) as both a base and catalyst.

  • Reagent Addition: Cool the solution to 0 °C and add the acyl chloride or anhydride (1.2 eq) dropwise.

  • Reaction Execution: Allow the mixture to warm to room temperature and stir for 3-5 hours until TLC indicates the consumption of the starting material.

  • Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl (to remove pyridine), saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting ester by column chromatography or recrystallization.

Derivatization of the Nitrile (-CN) Group

The nitrile group is a versatile functional handle that can be transformed into amines, carboxylic acids, or ketones.[9][10][11]

Hydrolysis to Carboxylic Acid

Nitriles can be fully hydrolyzed to carboxylic acids under harsh acidic or basic conditions, typically requiring heat. The reaction proceeds through an amide intermediate.[9][10]

Protocol 5: Acid-Catalyzed Nitrile Hydrolysis

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend this compound (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Reaction Execution: Heat the mixture under reflux for several hours (8-24 h). The progress can be monitored by observing the dissolution of the starting material and sampling for analysis (e.g., LC-MS).

  • Work-up and Isolation: Cool the reaction mixture in an ice bath and carefully neutralize it with a concentrated base (e.g., NaOH or NH₄OH) to precipitate the product. The isoelectric point of the resulting amino acid must be considered to maximize precipitation.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize to yield 4-amino-2-hydroxybenzoic acid.

Reduction to Primary Amine

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are effective for the reduction of the nitrile group to a primary amine (-CH₂NH₂).[1][11]

Protocol 6: Reduction of Nitrile with LiAlH₄

  • Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF.

  • Reagent Addition: Cool the LiAlH₄ suspension to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Caution: The reaction is highly exothermic and generates hydrogen gas.

  • Reaction Execution: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-8 hours.

  • Work-up (Fieser method): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the excess hydride and producing a granular precipitate of aluminum salts.

  • Purification: Stir the resulting mixture for 1 hour, then filter off the inorganic salts. Wash the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude 4-(aminomethyl)-3-cyanophenol, which can be further purified if necessary.

Nitrile_Reactions cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_grignard Grignard Reaction Start This compound (R-CN) H1 H₃O⁺, Δ Start->H1 R1 1. LiAlH₄, THF 2. H₂O Start->R1 G1 1. R'-MgBr 2. H₃O⁺ Start->G1 P1 4-Amino-2-hydroxy- benzoic Acid (R-COOH) H1->P1 P2 4-(Aminomethyl)-3- cyanophenol (R-CH₂NH₂) R1->P2 P3 Ketone Derivative (R-C(O)-R') G1->P3

Caption: Key transformations of the nitrile functional group.

References

Application Notes and Protocols: The Strategic Use of 4-Amino-2-hydroxybenzonitrile in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Scaffolds

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are privileged motifs found in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The strategic selection of starting materials is paramount to the efficient construction of molecular complexity. 4-Amino-2-hydroxybenzonitrile stands out as a pre-functionalized, high-value starting material. Its unique architecture, featuring an ortho-aminophenol system combined with a nitrile group, provides three distinct reactive centers—the hydroxyl, the amino, and the cyano functionalities. This arrangement allows for a diverse range of selective chemical transformations, enabling access to a variety of important heterocyclic cores, including benzoxazoles, quinazolines, and other fused systems.

This document serves as a technical guide for researchers, outlining the synthetic utility of this compound. We will explore its application in the synthesis of key heterocyclic families, providing not only detailed, field-proven protocols but also the underlying mechanistic principles that govern these transformations.

Diagram: Synthetic Utility of this compound

The following diagram illustrates the primary synthetic pathways accessible from this compound, showcasing its versatility as a precursor to diverse heterocyclic systems.

G cluster_0 Benzoxazole Synthesis cluster_1 Quinazoline Synthesis cluster_2 Thio-Heterocycle Synthesis start This compound benzoxazole 6-Amino-5-cyanobenzoxazoles reagent1 + Aldehydes, Carboxylic Acids, or Orthoesters start->reagent1 quinazoline 6-Hydroxy-7-aminoquinazolines reagent2 + C1 Synthons (e.g., Formic Acid, DMF-DMA) start->reagent2 thio_heterocycle Fused Thiazoles/ Thiourea Derivatives reagent3 + CS2 or Isothiocyanates start->reagent3 reagent1->benzoxazole  Condensation/ Cyclization reagent2->quinazoline  Annulation reagent3->thio_heterocycle  Addition/ Cyclization

Caption: Versatility of this compound as a precursor.

Part 1: Synthesis of 6-Amino-5-cyanobenzoxazoles

The ortho-aminophenol moiety within this compound is an ideal precursor for the synthesis of the benzoxazole ring system, a scaffold known for its wide range of biological activities.[2][3] The most common and atom-economical method involves the condensation with a one-carbon electrophile, such as an aldehyde or carboxylic acid, followed by intramolecular cyclization.

Mechanistic Insight

The synthesis proceeds via a two-step, one-pot sequence. First, the nucleophilic amino group attacks the electrophilic carbon of the coupling partner (e.g., an aldehyde). This forms a Schiff base intermediate (in the case of an aldehyde) or an amide intermediate (with a carboxylic acid). The subsequent step is an acid-catalyzed intramolecular cyclodehydration. The phenolic oxygen attacks the imine or amide carbon, and the elimination of a water molecule yields the aromatic benzoxazole ring. The use of an acid catalyst, such as p-toluenesulfonic acid (PTSA) or a Lewis acid, is crucial for activating the electrophile and facilitating the final dehydration step.[4]

Diagram: Benzoxazole Formation Workflow

G A Reactants: This compound + R-CHO (Aldehyde) B Solvent & Catalyst: Toluene or xylene + p-TSA (cat.) A->B C Reaction Setup: Dean-Stark Apparatus B->C D Heating: Reflux (110-140 °C) C->D E Intermediate Formation: Schiff Base Generation (Water is removed azeotropically) D->E F Cyclization: Intramolecular attack of -OH onto imine carbon E->F G Final Product: 2-Substituted-6-amino- 5-cyanobenzoxazole F->G H Work-up & Purification: Solvent removal, extraction, recrystallization or chromatography G->H

Caption: Workflow for benzoxazole synthesis.

Experimental Protocol: Synthesis of 6-Amino-2-phenyl-1,3-benzoxazole-5-carbonitrile

This protocol describes a representative synthesis using benzaldehyde as the coupling partner.

Materials:

  • This compound (1.0 eq, e.g., 1.34 g, 10 mmol)

  • Benzaldehyde (1.05 eq, e.g., 1.11 g, 10.5 mmol)

  • p-Toluenesulfonic acid monohydrate (PTSA) (0.1 eq, e.g., 0.19 g, 1 mmol)

  • Toluene (50 mL)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask (100 mL)

  • Dean-Stark apparatus and condenser

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser, add this compound (1.34 g), benzaldehyde (1.11 g), PTSA (0.19 g), and toluene (50 mL).

  • Reaction: Heat the mixture to reflux (approx. 110-120°C). The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing for 4-6 hours or until no more water is collected.

    • Causality Note: The use of a Dean-Stark trap is critical. It removes water from the reaction equilibrium, driving the condensation and cyclization reactions to completion according to Le Châtelier's principle.

  • Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the PTSA catalyst, and then with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. It can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield the pure 6-amino-2-phenyl-1,3-benzoxazole-5-carbonitrile.

Part 2: Synthesis of 7-Amino-6-hydroxyquinazolines

The 2-aminobenzonitrile framework of the starting material is a classic entry point for the synthesis of quinazolines and their derivatives, which are of immense interest in drug discovery.[5][6] The reaction typically involves the annulation of the aminonitrile with a reagent that provides the remaining carbon and nitrogen atoms of the pyrimidine ring.

Mechanistic Insight

A common strategy involves the reaction with formamide or orthoesters. For instance, reacting this compound with triethyl orthoformate in the presence of an acid catalyst generates an intermediate ethoxymethyleneamino species. The hydroxyl group at the 2-position of the benzonitrile ring remains as a spectator in this initial step. Subsequent heating, often with a nitrogen source like ammonia or an amine, triggers cyclization. The nitrile group is attacked intramolecularly by the newly formed amidine nitrogen, leading to the formation of the quinazoline ring.

Experimental Protocol: Synthesis of 7-Amino-4-imino-3,4-dihydroquinazolin-6-ol

This protocol utilizes the reaction with N-benzyl cyanamides in an acid-mediated [4+2] annulation, a modern approach to 2-aminoquinazolines.[6] The resulting product is a 4-iminoquinazoline, a tautomeric form of a 4-aminoquinazoline.

Materials:

  • This compound (1.0 eq)

  • N-Benzyl cyanamide (1.2 eq)

  • Hydrochloric acid (4M solution in dioxane, 2.0 eq)

  • Dioxane (as solvent)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

Equipment:

  • Sealed reaction tube or vial

  • Heating block or oil bath

  • Magnetic stirrer

  • Centrifuge or filtration apparatus

Procedure:

  • Reactant Preparation: In a sealable reaction tube, dissolve this compound in dioxane.

  • Addition of Reagents: Add N-benzyl cyanamide followed by the dropwise addition of the 4M HCl solution in dioxane at room temperature.

    • Causality Note: The strong acid (HCl) serves a dual purpose. It protonates the nitrile of the N-benzyl cyanamide, activating it for nucleophilic attack by the amino group of the benzonitrile. It also protonates the benzonitrile's own nitrile group, facilitating the final intramolecular cyclization step.

  • Reaction: Seal the tube and heat the mixture at 100°C for 12-16 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Isolation: After cooling to room temperature, a precipitate (the hydrochloride salt of the product) may form. The product can be isolated by filtration or by adding diethyl ether to induce precipitation, followed by filtration.

  • Neutralization and Purification: The isolated salt is dissolved in water and neutralized by the careful addition of a saturated sodium bicarbonate solution until the pH is ~8. The free base will precipitate out.

  • Final Purification: The solid product is collected by filtration, washed with cold water, and dried under vacuum to afford the 7-amino-4-imino-3,4-dihydroquinazolin-6-ol. Further purification can be achieved by recrystallization if necessary.

Part 3: Synthesis of Fused Thio-Heterocycles

The reaction of primary aromatic amines with carbon disulfide (CS₂) is a well-established method for creating sulfur-containing heterocycles.[7][8] CS₂ acts as a thiocarbonyl source, reacting with the amino group to form a dithiocarbamate intermediate, which is a versatile precursor for further cyclization.[9]

Mechanistic Insight: Reaction with Carbon Disulfide

The reaction is initiated by the nucleophilic attack of the amino group on the electrophilic carbon of CS₂. In the presence of a base (like KOH or pyridine), this forms a dithiocarbamate salt. This intermediate can then undergo intramolecular cyclization. The phenolic hydroxyl group can attack the thiocarbonyl carbon, leading to the formation of a fused oxathiazole-thione ring system. This pathway leverages two of the three functional groups on the starting material.

Diagram: Thio-Heterocycle Formation Mechanism

G cluster_0 Step 1: Dithiocarbamate Formation cluster_1 Step 2: Intramolecular Cyclization A This compound (Ar-NH2) B Dithiocarbamate Salt [Ar-NH-C(=S)S]- K+ A->B + CS2, Base CS2 CS2 Base Base (e.g., KOH) C Intramolecular Attack (-OH attacks thiocarbonyl) B->C D Fused Oxathiazole-thione Product C->D Dehydration

Caption: Mechanism for fused thio-heterocycle synthesis.

Experimental Protocol: Synthesis of 6-Amino-5-cyano-1,3-benzoxazole-2(3H)-thione

Materials:

  • This compound (1.0 eq, e.g., 1.34 g, 10 mmol)

  • Carbon disulfide (CS₂) (1.5 eq, e.g., 1.14 g, 15 mmol)

  • Potassium hydroxide (KOH) (1.2 eq, e.g., 0.67 g, 12 mmol)

  • Ethanol (95%, 40 mL)

  • Dilute hydrochloric acid (1M)

Equipment:

  • Round-bottom flask (100 mL) with reflux condenser

  • Magnetic stirrer and hotplate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dithiocarbamate Formation: In a 100 mL round-bottom flask, dissolve potassium hydroxide in ethanol (30 mL). To this basic solution, add this compound and stir until dissolved. Cool the mixture in an ice bath.

  • CS₂ Addition: Slowly add carbon disulfide to the cooled solution with vigorous stirring. After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

    • Causality Note: The reaction is performed in a basic medium to deprotonate the initially formed dithiocarbamic acid, forming the more stable salt. This prevents decomposition and facilitates the subsequent cyclization step.[10]

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to reflux for 8-10 hours. The color of the solution will typically darken.

  • Precipitation and Isolation: After reflux, cool the reaction mixture to room temperature and then pour it into a beaker containing ice-cold water (~100 mL).

  • Acidification: Carefully acidify the aqueous solution with 1M HCl until the pH is approximately 5-6. A solid product will precipitate.

  • Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water to remove any inorganic salts.

  • Drying: Dry the product in a vacuum oven at 60°C to yield the 6-amino-5-cyano-1,3-benzoxazole-2(3H)-thione.

Summary of Applications

The following table summarizes the key transformations and resulting heterocyclic cores discussed in this guide.

Starting MaterialReagent(s)Key TransformationHeterocyclic Product
This compoundAldehydes, p-TSACondensation / Cyclodehydration6-Amino-5-cyanobenzoxazoles
This compoundN-Benzyl cyanamide, HCl[4+2] Annulation7-Amino-4-iminoquinazolines
This compoundCarbon Disulfide, KOHAddition / Intramolecular Cyclization6-Amino-5-cyanobenzoxazole-2-thiones

Conclusion

This compound is a powerful and versatile synthon for the construction of diverse and medicinally relevant heterocyclic compounds. The strategic interplay of its amino, hydroxyl, and nitrile functional groups allows for selective and high-yield transformations into benzoxazoles, quinazolines, and sulfur-containing fused systems. The protocols and mechanistic insights provided herein offer a robust foundation for researchers and drug development professionals to leverage this valuable building block in the pursuit of novel molecular entities.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-Amino-2-hydroxybenzonitrile. Here, we address common challenges and frequently asked questions to help improve yield, purity, and overall success of your experiments.

I. Overview of Synthetic Strategies

The synthesis of this compound (4A2HBN) presents a unique challenge due to the presence of three functional groups on the benzene ring: an amino group, a hydroxyl group, and a nitrile group. The selection of a synthetic route must consider the compatibility of these groups with the reaction conditions at each step to avoid unwanted side reactions and maximize yield. The most common strategies involve the introduction of the cyano group onto a pre-functionalized aminophenol derivative or the modification of functional groups on a pre-existing benzonitrile.

A plausible and commonly explored synthetic approach begins with 2-aminophenol, leveraging the directing effects of the amino and hydroxyl groups. This multi-step process requires careful control of reaction conditions to ensure regioselectivity and high conversion rates.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section is designed to address specific issues that you may encounter during the synthesis of this compound, particularly when following a route starting from 2-aminophenol.

Problem 1: Low yield during the initial formylation of 2-aminophenol.

Question: I am trying to protect the amino group of 2-aminophenol by formylation before proceeding with other transformations, but my yields of N-(2-hydroxyphenyl)formamide are consistently low. What could be the issue?

Answer: Low yields in the N-formylation of 2-aminophenol are often traced back to suboptimal reaction conditions or the choice of formylating agent. The key is to achieve selective N-formylation without significant O-formylation of the more acidic phenolic hydroxyl group.

Causality and Expert Insights: The amino group in 2-aminophenol is generally more nucleophilic than the hydroxyl group under neutral or slightly acidic conditions, which should favor N-formylation. However, under strongly acidic conditions or at elevated temperatures, O-formylation can become a competitive side reaction. Furthermore, the choice of formylating agent and solvent system plays a crucial role in reaction efficiency.

Troubleshooting Steps:

  • Reagent and Solvent Choice:

    • Formic Acid: This is a common and cost-effective formylating agent. Using formic acid as both the reagent and solvent, or with a co-solvent like toluene for azeotropic water removal, can drive the reaction to completion.[1]

    • Acetic Formic Anhydride: This is a more reactive formylating agent that can be used at lower temperatures, potentially improving selectivity. It is typically used in an inert solvent like diethyl ether.[2]

    • Solvent-Free Conditions: Heating a mixture of 2-aminophenol and formic acid directly can be a highly efficient and environmentally friendly option.[1]

  • Temperature Control:

    • When using formic acid, refluxing in toluene (around 111°C) with a Dean-Stark trap to remove water is effective.[2]

    • For solvent-free methods with formic acid, temperatures between 60-80°C are recommended.[1]

    • If using the more reactive acetic formic anhydride, the reaction can often be performed at temperatures ranging from 0°C to room temperature.[2]

  • Reaction Monitoring:

    • Use Thin Layer Chromatography (TLC) to monitor the disappearance of the 2-aminophenol starting material. This will prevent prolonged reaction times at high temperatures, which can lead to side product formation.

Experimental Protocol: Formylation using Formic Acid and Toluene

  • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 2-aminophenol (1 equivalent) in toluene.

  • Add formic acid (1.2 equivalents).

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction by TLC until the 2-aminophenol is consumed (typically 4-9 hours).[1]

  • Cool the reaction mixture to room temperature.

  • The product, N-(2-hydroxyphenyl)formamide, will often precipitate and can be collected by filtration.

MethodFormylating AgentSolventTemperatureTypical YieldReference
1Formic AcidTolueneReflux (~111°C)>90%[2]
2Acetic Formic AnhydrideDiethyl Ether0°C to Room Temp.>90%[2]
3Formic AcidNone (Solvent-Free)60-80°CHigh[1]
Problem 2: Poor regioselectivity during the introduction of the third functional group.

Question: After protecting the amino group, I am struggling to introduce a cyano group (or a precursor) at the desired C4 position. I am getting a mixture of isomers. How can I improve the regioselectivity?

Answer: Achieving the correct regiochemistry is critical. The directing effects of the existing hydroxyl and formamido groups on the aromatic ring will dictate the position of electrophilic substitution.

Causality and Expert Insights: Both the hydroxyl (-OH) and the N-formylamino (-NHCHO) groups are ortho-, para-directing activators for electrophilic aromatic substitution. In N-(2-hydroxyphenyl)formamide, the para-position to the powerful hydroxyl group (C4) is the most sterically accessible and electronically favorable site for substitution. However, harsh reaction conditions can sometimes lead to substitution at other positions.

Troubleshooting Steps & Recommended Synthetic Route:

A reliable method to control regioselectivity for the introduction of a group at the C4 position is the Reimer-Tiemann reaction , which achieves ortho-formylation relative to a hydroxyl group.[3][4] In your case, this would introduce a formyl group at the C4 position of your protected 2-aminophenol. This aldehyde can then be converted to the nitrile.

Experimental Workflow: Reimer-Tiemann and Subsequent Cyanation

G cluster_0 Step 1: Formylation cluster_1 Step 2: Reimer-Tiemann Reaction cluster_2 Step 3: Oximation cluster_3 Step 4: Dehydration to Nitrile cluster_4 Step 5: Deprotection A 2-Aminophenol B N-(2-hydroxyphenyl)formamide A->B Formic Acid C 4-Formyl-N-(2-hydroxyphenyl)formamide B->C CHCl3, NaOH D Aldoxime Intermediate C->D NH2OH·HCl E N-(4-cyano-2-hydroxyphenyl)formamide D->E Dehydrating Agent (e.g., SOCl2, Ac2O) F This compound E->F Acidic Hydrolysis

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Reimer-Tiemann Reaction [5][6]

  • Dissolve N-(2-hydroxyphenyl)formamide (1 equivalent) in a 10-40% aqueous solution of sodium hydroxide.

  • Add an excess of chloroform.

  • Stir the biphasic mixture vigorously while heating to approximately 60-70°C for several hours. The reaction can be exothermic, so careful temperature control is necessary.[7]

  • Monitor the reaction by TLC for the formation of the aldehyde.

  • After completion, cool the mixture and acidify to precipitate the product, 4-Formyl-N-(2-hydroxyphenyl)formamide.

  • Purify the product by recrystallization or column chromatography.

The subsequent conversion of the aldehyde to a nitrile can be achieved by first forming the aldoxime with hydroxylamine hydrochloride, followed by dehydration using agents like acetic anhydride or thionyl chloride.[8]

Problem 3: Low yield and decomposition during the Sandmeyer reaction.

Question: I am attempting a Sandmeyer reaction to introduce the cyano group from an amino precursor, but I am experiencing low yields and significant byproduct formation. What are the critical parameters to control?

Answer: The Sandmeyer reaction, while powerful for introducing a cyano group, is highly sensitive to reaction conditions.[9] Success hinges on the stability of the intermediate diazonium salt and the efficiency of the subsequent copper-catalyzed nucleophilic substitution.

Causality and Expert Insights: Diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures.[8] For the synthesis of this compound, if you were to use a Sandmeyer approach, it would likely be on a precursor like 4-amino-2-hydroxybenzoic acid (after diazotization of the amino group). The presence of the hydroxyl group can further complicate the reaction.

Troubleshooting the Sandmeyer Cyanation:

  • Diazotization Temperature: The formation of the diazonium salt from the aromatic amine using sodium nitrite and a strong acid (like HCl) must be performed at low temperatures, typically between 0-5°C, to prevent premature decomposition of the salt.[8][10]

  • Slow Addition of Nitrite: The sodium nitrite solution should be added slowly and dropwise to the acidic solution of the amine with vigorous stirring to maintain the low temperature and ensure homogenous reaction.[10]

  • Immediate Use of Diazonium Salt: The freshly prepared diazonium salt solution should be used immediately in the next step. It should not be stored.[8]

  • Copper(I) Cyanide Solution: The solution of copper(I) cyanide should also be cooled before the slow addition of the diazonium salt solution.

  • Control of Nitrogen Evolution: The reaction should be allowed to warm to room temperature gradually, and stirring should continue until the evolution of nitrogen gas ceases, indicating the completion of the reaction.[11]

G A Aryl Amine B Diazonium Salt A->B NaNO2, H+ 0-5 °C C Aryl Radical B->C e- transfer from Cu(I) G N2 Gas B->G D Aryl Cyanide (Product) C->D CN transfer from Cu(II) E Cu(I)CN F Cu(II)CN+ E->F F->E

Caption: Key stages of the Sandmeyer cyanation reaction.

III. Frequently Asked Questions (FAQs)

Q1: Can I introduce the nitrile group by direct cyanation of a halogenated precursor?

A1: Yes, palladium-catalyzed cyanation of an aryl halide (e.g., 4-amino-2-bromo-benzonitrile) is a viable modern alternative to the Sandmeyer reaction.[12] This method often offers milder reaction conditions and broader functional group tolerance. Nickel-catalyzed cyanations are also emerging as a more cost-effective option.[13][14]

Q2: My final product, this compound, is dark and appears impure after purification. What could be the cause?

A2: Aminophenols are susceptible to oxidation, which can lead to the formation of colored, polymeric impurities.[15] This can happen during the reaction, workup, or even storage. To minimize this, consider performing the final deprotection step and workup under an inert atmosphere (e.g., nitrogen or argon). Purification by column chromatography under an inert atmosphere can also be beneficial. For storage, keep the final product in a cool, dark place under an inert gas.[15]

Q3: What are the best analytical techniques to monitor the reaction progress and product purity?

A3: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the consumption of starting materials and the formation of products in real-time. For purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) is the method of choice, as it can separate and quantify the desired product from closely related impurities.[15] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation of the final compound.

Q4: Are there any safety concerns I should be aware of when working with cyanides?

A4: Absolutely. Cyanide salts (e.g., CuCN, KCN, NaCN) are highly toxic.[16] All manipulations involving cyanides must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. It is crucial to have a cyanide poisoning antidote kit available and to be trained in its use. Acidification of cyanide-containing waste will generate highly toxic hydrogen cyanide gas and must be avoided. All cyanide waste must be quenched and disposed of according to your institution's hazardous waste protocols.

IV. References

  • Benchchem. An In-depth Technical Guide to the Synthesis of N-Formyl-2-aminophenol from 2-Aminophenol. Available from: 17

  • Benchchem. Application Notes and Protocols for the Formylation of 2-Aminophenol. Available from: 2

  • Benchchem. A Comparative Guide to the Synthetic Routes of N-Formyl-2-aminophenol. Available from: 1

  • Cyanation of Phenol Derivatives with Aminoacetonitriles by Nickel Catalysis. Available from: 13

  • Wikipedia. Reimer–Tiemann reaction. Available from: --INVALID-LINK--

  • Wikipedia. Cyanation. Available from: --INVALID-LINK--

  • Benchchem. Sandmeyer-type reaction as an alternative synthesis route. Available from: 11

  • Wikipedia. Sandmeyer reaction. Available from: --INVALID-LINK--

  • ChemicalBook. 4-AMINO-3-HYDROXY-BENZONITRILE synthesis. Available from: --INVALID-LINK--

  • NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. Available from: --INVALID-LINK--

  • Benchchem. Long-term storage and stability assessment of 4-Aminobenzonitrile. Available from: 15

  • Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. Available from: --INVALID-LINK--

  • Eureka | Patsnap. Preparation method of aminobenzonitrile. Available from: --INVALID-LINK--

  • Allen. Reimer Tiemann Reaction Mechanism: Conditions & Applications. Available from: --INVALID-LINK--

  • Google Patents. CA2341718A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile. Available from: --INVALID-LINK--

  • Benchchem. troubleshooting low yield in 2-Hydroxybenzonitrile synthesis. Available from: 8

  • Organic Chemistry Portal. Sandmeyer Reaction. Available from: --INVALID-LINK--

  • BYJU'S. Reimer Tiemann Reaction Mechanism. Available from: --INVALID-LINK--

  • J&K Scientific LLC. Reimer-Tiemann Reaction. Available from: --INVALID-LINK--

  • Benchchem. Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile. Available from: 10

  • Google Patents. US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof. Available from: --INVALID-LINK--

  • Taylor & Francis. Cyanation – Knowledge and References. Available from: --INVALID-LINK--

  • PMC - NIH. A general electrochemical strategy for the Sandmeyer reaction. Available from: --INVALID-LINK--

References

Technical Support Center: Purification of Crude 4-Amino-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 4-Amino-2-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this important chemical intermediate.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the purification of this compound, providing potential causes and actionable solutions.

Problem 1: Low Recovery of Purified Product After Recrystallization

Question: I'm experiencing a significant loss of my this compound product after performing a recrystallization. What are the likely causes and how can I improve my yield?

Potential Causes & Solutions:

  • Inappropriate Solvent Choice: The selection of a suitable solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, polar solvents like ethanol and water, or a mixture of the two, are often effective[1]. However, the optimal solvent system can depend on the specific impurities present in your crude material[1].

    • Solution: Conduct small-scale solvent screening tests with various polar solvents (e.g., ethanol, methanol, isopropanol, water) and solvent mixtures (e.g., ethanol/water, acetone/water) to identify the system that provides the best balance of solubility at high temperatures and insolubility at low temperatures for your specific crude product.

  • Using an Excessive Amount of Solvent: Dissolving the crude product in too much solvent will result in a significant portion of the product remaining in the mother liquor even after cooling, leading to low recovery.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude this compound. Add the solvent in small portions to the heated crude material until it just dissolves.

  • Premature Crystallization During Hot Filtration: If the solution cools too quickly during hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel, leading to product loss.

    • Solution: Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent before filtering your hot solution. This will help maintain the temperature and prevent premature crystallization.

  • Insufficient Cooling: If the filtrate is not cooled to a low enough temperature, a substantial amount of the product may remain dissolved in the solvent.

    • Solution: After allowing the filtrate to cool slowly to room temperature, place it in an ice bath to maximize crystal formation. Ensure sufficient time is allowed for complete crystallization.

Problem 2: Oily Residue or "Oiling Out" Instead of Crystalline Solid

Question: Upon cooling my recrystallization solution, I'm observing the formation of an oily layer instead of solid crystals. What is causing this and how can I obtain a crystalline product?

Potential Causes & Solutions:

  • High Impurity Levels: The presence of a high concentration of impurities can lower the melting point of the mixture and inhibit crystal lattice formation, leading to the separation of the product as an oil.

    • Solution: Consider a preliminary purification step before recrystallization, such as an acid-base extraction, to remove significant impurities. Alternatively, a pre-treatment with activated charcoal can sometimes remove colored and resinous impurities that contribute to oiling out[1].

  • Solution is Too Concentrated: If the concentration of the solute in the hot solvent is too high, the saturation point may be reached at a temperature above the melting point of the compound, causing it to separate as a liquid.

    • Solution: Add a small amount of additional hot solvent to the oily mixture to reduce the concentration and then allow it to cool again slowly.

  • Rapid Cooling: Cooling the solution too quickly can prevent the orderly arrangement of molecules into a crystal lattice, favoring the formation of an amorphous oil.

    • Solution: Allow the solution to cool slowly to room temperature without disturbance. Placing the flask in a Dewar flask filled with warm water can help to slow down the cooling process.

Problem 3: Colored Impurities Persist in the Final Product

Question: My recrystallized this compound is still yellow or brown. How can I remove these colored impurities?

Potential Causes & Solutions:

  • Oxidation of the Amino Group: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored byproducts. This can be exacerbated by heat and exposure to air.[2]

    • Solution: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution. The colored impurities will adsorb to the surface of the charcoal. Perform a hot gravity filtration to remove the charcoal and then allow the filtrate to cool and crystallize[1]. It is advisable to perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Presence of Highly Colored Byproducts from Synthesis: The synthetic route used to prepare the crude this compound may produce intensely colored impurities that are not easily removed by a single recrystallization.

    • Solution: In addition to treatment with activated charcoal, a second recrystallization using a different solvent system may be effective. Alternatively, column chromatography can be a powerful technique for separating colored impurities.

Problem 4: Inconsistent Results with Column Chromatography

Question: I'm using column chromatography to purify my this compound, but I'm getting poor separation and inconsistent results. What can I do to optimize this process?

Potential Causes & Solutions:

  • Inappropriate Stationary Phase: The acidic nature of silica gel can lead to strong interactions with the basic amino group of the target compound, resulting in tailing peaks and poor separation.[3]

    • Solution: Consider using an amine-functionalized silica gel or deactivating the silica gel by adding a small amount of a competing amine, such as triethylamine, to the mobile phase.[3] This will help to reduce the strong acid-base interactions.

  • Incorrect Mobile Phase Composition: The polarity of the mobile phase is crucial for achieving good separation. If the mobile phase is too polar, all compounds will elute quickly with little separation. If it is not polar enough, the compounds may not move off the column.

    • Solution: Systematically screen different solvent systems with varying polarities. A common starting point for aromatic amines is a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can also be very effective.

  • Sample Overloading: Applying too much crude sample to the column can exceed its separation capacity, leading to broad, overlapping peaks.

    • Solution: Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be about 1-5% of the weight of the stationary phase.

II. Frequently Asked Questions (FAQs)

General Purification Strategies

Q1: What are the primary methods for purifying crude this compound?

The most common and effective purification techniques for this compound are:

  • Recrystallization: This is often the first method of choice for purifying solid organic compounds. It relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.

  • Column Chromatography: This technique is used to separate components of a mixture based on their differential adsorption onto a stationary phase as a mobile phase is passed through it. It is particularly useful for separating compounds with similar polarities.

  • Acid-Base Extraction: This liquid-liquid extraction technique can be used to separate acidic, basic, and neutral compounds from one another. Since this compound has a basic amino group and an acidic phenolic hydroxyl group, this method can be employed to remove neutral or differently functionalized impurities.[4]

Q2: What are the likely impurities in crude this compound?

The impurities present will largely depend on the synthetic route. Common impurities may include:

  • Unreacted starting materials (e.g., 4-nitro-2-hydroxybenzonitrile if prepared by reduction).

  • Side-products from the reaction.

  • Reagents and catalysts used in the synthesis.

  • Degradation products, often colored, resulting from oxidation or other decomposition pathways.[2]

Stability and Handling

Q3: Is this compound sensitive to light or air?

Yes, compounds containing aromatic amine functionalities can be sensitive to both light and air.[2] Exposure to light, particularly UV light, can induce photodegradation, while exposure to air can lead to oxidation of the amino group, often resulting in discoloration of the material.[2] It is recommended to store this compound in a cool, dark place, and preferably under an inert atmosphere.

Q4: What are the key safety precautions when handling this compound?

This compound is a potentially toxic and hazardous substance. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Analytical Characterization

Q5: How can I assess the purity of my this compound?

Several analytical techniques can be used to determine the purity of your final product:

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range. Impurities will typically broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): TLC can be used to quickly assess the number of components in a sample. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique for determining the purity of a sample by separating, identifying, and quantifying its components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.

III. Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of crude this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Filter paper

  • Funnel

  • Ice bath

  • Buchner funnel and flask for vacuum filtration

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture on a hot plate with gentle swirling until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound using column chromatography.

Materials:

  • Crude this compound

  • Silica gel (or amine-functionalized silica gel)

  • Mobile phase (e.g., hexane/ethyl acetate mixture)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • Column Packing: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a layer of sand. Prepare a slurry of silica gel in the mobile phase and pour it into the column, allowing it to pack evenly. Add another layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully load the sample onto the top of the column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be kept constant (isocratic elution) or gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

IV. Visualizations

Purification_Workflow Crude Crude 4-Amino-2- hydroxybenzonitrile Recrystallization Recrystallization Crude->Recrystallization Initial Purification Chromatography Column Chromatography Crude->Chromatography Complex Mixtures AcidBase Acid-Base Extraction Crude->AcidBase Remove Acidic/ Basic Impurities Pure_Product Pure Product Recrystallization->Pure_Product High Purity Chromatography->Pure_Product High Purity AcidBase->Recrystallization Further Purification

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization cluster_problems Common Recrystallization Problems cluster_solutions Potential Solutions Low_Yield Low Yield Solvent Optimize Solvent/ Amount Low_Yield->Solvent Cooling Slow Cooling/ Ice Bath Low_Yield->Cooling Oiling_Out Oiling Out Oiling_Out->Cooling Purity Pre-purify/ Dilute Solution Oiling_Out->Purity Colored_Product Colored Product Charcoal Activated Charcoal Treatment Colored_Product->Charcoal

Caption: Troubleshooting logic for common recrystallization issues.

V. References

  • BenchChem. (2025). Technical Support Center: Purification of Crude 4-Aminobenzonitrile by Recrystallization. BenchChem. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Addressing stability and degradation issues of 4-amino-N-(2-chlorophenyl)benzamide in solution. BenchChem. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • Biotage. (2023). Is there an easy way to purify organic amines?. Biotage. Retrieved from --INVALID-LINK--

References

Technical Support Center: Optimizing Reaction Conditions for 4-Amino-2-hydroxybenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-2-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established literature and practical experience to help you overcome common challenges and optimize your reaction conditions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound. We have organized it in a question-and-answer format to directly tackle the problems you might be encountering in the lab.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all. What are the potential causes and how can I fix this?

Answer: Low or no yield is a common problem that can stem from various factors depending on your chosen synthetic route. Let's break down the possibilities for the most common methods.

For the Reduction of 2-Hydroxy-4-nitrobenzonitrile Route:

  • Cause 1: Inactive Catalyst. The palladium on carbon (Pd/C) catalyst used for hydrogenation can lose activity over time or if improperly handled.

    • Solution: Use fresh, high-quality Pd/C catalyst. Ensure the catalyst is handled under an inert atmosphere as much as possible to prevent oxidation. The catalyst loading is also critical; typically, 5-10 mol% is used, but this may need to be optimized for your specific substrate and reaction scale.

  • Cause 2: Insufficient Hydrogen Pressure. The reduction of the nitro group requires a sufficient supply of hydrogen.

    • Solution: Ensure your reaction vessel is properly sealed and that you have a consistent and adequate pressure of hydrogen gas. While some procedures suggest atmospheric pressure, increasing the pressure to 2-3 bar can often improve the reaction rate and yield.[1]

  • Cause 3: Poor Solvent Choice. The solvent must be able to dissolve the starting material and be compatible with the hydrogenation reaction.

    • Solution: Ethanol, methanol, or ethyl acetate are commonly used and effective solvents.[1] Ensure your starting material is fully dissolved before adding the catalyst. If solubility is an issue, a co-solvent system might be necessary.

  • Cause 4: Catalyst Poisoning. Certain functional groups or impurities in your starting material or solvent can poison the palladium catalyst.

    • Solution: Ensure your starting material and solvent are of high purity. If you suspect catalyst poisoning, you may need to purify your starting material or switch to a different batch of solvent.

For the Sandmeyer Reaction Route (from 2-amino-4-hydroxybenzonitrile):

  • Cause 1: Incomplete Diazotization. The formation of the diazonium salt is a critical first step and is highly temperature-sensitive.

    • Solution: The diazotization reaction must be carried out at low temperatures, typically 0-5°C, to prevent the decomposition of the unstable diazonium salt.[2][3] Add the sodium nitrite solution slowly and monitor the temperature closely.

  • Cause 2: Premature Decomposition of the Diazonium Salt. Diazonium salts are notoriously unstable and can decompose before they have a chance to react with the cyanide source.

    • Solution: Use the freshly prepared diazonium salt solution immediately in the subsequent cyanation step.[2] Do not let it warm up or sit for an extended period.

  • Cause 3: Inefficient Cyanation Step. The displacement of the diazonium group with cyanide requires a copper(I) catalyst, and the reaction conditions need to be carefully controlled.

    • Solution: Use a well-prepared solution or suspension of copper(I) cyanide. The slow addition of the cold diazonium salt solution to the copper(I) cyanide is crucial.[3] The reaction may require gentle warming to go to completion, but this should be done cautiously to avoid side reactions.

Issue 2: Presence of Impurities in the Final Product

Question: My final product is impure. What are the likely side products and how can I prevent their formation?

Answer: Impurity formation is a common challenge that can often be mitigated by carefully controlling the reaction conditions.

  • Side Product 1: Over-reduction of the Nitrile Group. In the hydrogenation route, the nitrile group can be reduced to a primary amine if the reaction is too vigorous or prolonged.

    • Prevention: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction as soon as the starting material is consumed. Using a milder reducing agent or optimizing the reaction time and temperature can also help.

  • Side Product 2: Formation of Triazines. At elevated temperatures, 2-hydroxybenzonitriles can undergo self-condensation to form high-melting triazines, which can reduce the yield and complicate purification.[2]

    • Prevention: Maintain strict temperature control, especially during the dehydration of an oxime intermediate or in any step that involves heating. Avoid temperatures above 100°C if possible.

  • Side Product 3: Hydrolysis of the Nitrile Group. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, especially under acidic or basic conditions at elevated temperatures.

    • Prevention: During workup and purification, try to maintain a neutral pH as much as possible. If acidic or basic conditions are necessary, perform these steps at lower temperatures and for shorter durations.

  • Side Product 4: Incomplete Reaction. The presence of starting material in your final product indicates an incomplete reaction.

    • Prevention: Refer to the solutions for "Low or No Product Yield" to ensure your reaction goes to completion. This may involve increasing the reaction time, temperature, or the amount of a reagent or catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for synthesizing this compound?

A1: The reduction of 2-hydroxy-4-nitrobenzonitrile is often considered one of the most reliable and scalable routes. This method is generally high-yielding and avoids the use of highly toxic cyanide reagents that are necessary for the Sandmeyer reaction.[1] The starting material, 2-hydroxy-4-nitrobenzonitrile, is also commercially available.

Q2: What are the key safety precautions I should take during this synthesis?

A2: Safety should always be the top priority in the laboratory.

  • Cyanide Compounds: If you are using the Sandmeyer route, be aware that copper(I) cyanide and other cyanide salts are extremely toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available and be familiar with its use.

  • Hydrogen Gas: When performing a hydrogenation reaction, be mindful that hydrogen is highly flammable. Ensure there are no ignition sources nearby and that your reaction setup is properly grounded.

  • General Chemical Safety: Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis. Wear appropriate PPE at all times.

Q3: How can I effectively purify the final product?

A3: The purification method will depend on the nature of the impurities present.

  • Recrystallization: This is a common and effective method for purifying solid products. A suitable solvent system will need to be determined empirically.

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used to separate the desired product from impurities. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) will need to be developed.

  • Washing: Washing the crude product with appropriate solvents can help remove certain impurities. For example, washing with a non-polar solvent can remove non-polar impurities.

Q4: Can I use a different reducing agent instead of catalytic hydrogenation for the nitro group reduction?

A4: Yes, other reducing agents can be used. Stannous chloride (SnCl2) in the presence of a strong acid like hydrochloric acid is a classic method for reducing aromatic nitro groups.[4] However, the workup for this reaction can be more complex due to the need to remove tin salts. Other options include iron powder in acetic acid or sodium dithionite. The choice of reducing agent will depend on the scale of your reaction, the desired purity, and the equipment available.

Experimental Protocol: Synthesis of this compound via Hydrogenation

This protocol details the reduction of 2-hydroxy-4-nitrobenzonitrile to this compound using catalytic hydrogenation.

Table 1: Reagents and Materials

Reagent/MaterialMolecular Weight ( g/mol )AmountMolesNotes
2-Hydroxy-4-nitrobenzonitrile164.1210.0 g0.061 molStarting material
10% Palladium on Carbon (Pd/C)N/A1.0 gN/ACatalyst
Ethanol46.07200 mLN/ASolvent
Hydrogen Gas2.02ExcessN/AReducing agent

Step-by-Step Procedure:

  • Reaction Setup: To a 500 mL hydrogenation flask, add 2-hydroxy-4-nitrobenzonitrile (10.0 g, 0.061 mol) and ethanol (200 mL).

  • Inerting the Atmosphere: Carefully add 10% Pd/C (1.0 g) to the flask. Seal the flask and purge the system with nitrogen gas to remove any oxygen.

  • Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas to the flask. Maintain a positive pressure of hydrogen (e.g., using a balloon or a pressure regulator set to 1-3 atm).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol to ensure all the product is collected.

  • Solvent Removal: Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Visualizations

Reaction Mechanism: Reduction of 2-Hydroxy-4-nitrobenzonitrile

ReactionMechanism 2-Hydroxy-4-nitrobenzonitrile 2-Hydroxy-4-nitrobenzonitrile Intermediate_Nitroso Nitroso Intermediate 2-Hydroxy-4-nitrobenzonitrile->Intermediate_Nitroso H2, Pd/C Intermediate_Hydroxylamine Hydroxylamine Intermediate Intermediate_Nitroso->Intermediate_Hydroxylamine H2, Pd/C This compound This compound Intermediate_Hydroxylamine->this compound H2, Pd/C

Caption: Stepwise reduction of the nitro group to an amino group via nitroso and hydroxylamine intermediates.

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow Start Low or No Product Yield CheckRoute Identify Synthetic Route Start->CheckRoute ReductionRoute Reduction of Nitro Compound CheckRoute->ReductionRoute Reduction SandmeyerRoute Sandmeyer Reaction CheckRoute->SandmeyerRoute Sandmeyer Catalyst Check Catalyst Activity - Use fresh catalyst - Optimize loading ReductionRoute->Catalyst Hydrogen Check Hydrogen Supply - Ensure proper pressure - Check for leaks ReductionRoute->Hydrogen Solvent_R Check Solvent - Ensure starting material is dissolved ReductionRoute->Solvent_R Diazotization Check Diazotization Step - Maintain 0-5°C - Slow addition of NaNO2 SandmeyerRoute->Diazotization Decomposition Check for Decomposition - Use diazonium salt immediately SandmeyerRoute->Decomposition Cyanation Check Cyanation Step - Use active CuCN - Control addition rate SandmeyerRoute->Cyanation

References

Technical Support Center: Synthesis of 4-Amino-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-2-hydroxybenzonitrile. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges and side reactions encountered during its preparation. Our focus is on providing practical, experience-driven insights to enhance the efficiency, yield, and purity of your synthesis.

I. Introduction to Synthetic Strategies

The synthesis of this compound, a valuable building block in pharmaceutical and materials science, is primarily approached through two robust synthetic routes. Each pathway presents a unique set of challenges and potential side reactions that must be carefully managed.

Route A: Carboxylation of m-Aminophenol and Subsequent Nitrile Formation

This classic approach involves the initial carboxylation of m-aminophenol via the Kolbe-Schmitt reaction to yield 4-aminosalicylic acid. This intermediate is then converted to the corresponding primary amide, which is subsequently dehydrated to afford the target nitrile.

Route B: Reduction of 2-Hydroxy-4-nitrobenzonitrile

An alternative strategy involves the selective reduction of the nitro group of 2-hydroxy-4-nitrobenzonitrile. This method is often favored for its directness, but requires careful control of reaction conditions to avoid over-reduction and other side reactions.

Below, we present a detailed troubleshooting guide and frequently asked questions for each of these synthetic pathways.

II. Troubleshooting Guide: Side Reactions & Impurities

This section addresses specific issues that may arise during the synthesis of this compound, providing their probable causes and actionable solutions.

Route A: From m-Aminophenol

Issue 1: Low Yield of 4-Aminosalicylic Acid in Kolbe-Schmitt Reaction

Question: My Kolbe-Schmitt carboxylation of m-aminophenol is resulting in a low yield of the desired 4-aminosalicylic acid. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in the Kolbe-Schmitt carboxylation of m-aminophenol are a common challenge. The primary culprits are often suboptimal reaction conditions and the formation of undesired isomers and byproducts.

Probable Causes & Solutions:

  • Formation of Isomers: The carboxylation of m-aminophenol can also produce 2-amino-4-hydroxy-benzoic acid as a side product. The regioselectivity is highly dependent on the reaction conditions.

    • Solution: Employing potassium carbonate under a carbon dioxide atmosphere and carefully controlling the temperature can favor the formation of the desired 4-amino-2-hydroxybenzoic acid isomer.[1]

  • Dicarboxylation: The formation of dicarboxylic acids, such as 4-hydroxy-6-amino-isophthalic acid, can occur, especially at higher temperatures and pressures.

    • Solution: Optimize the reaction temperature and pressure to minimize the formation of this byproduct. Sticking to the recommended temperature range of 150-190°C is crucial.[1]

  • Decarboxylation: The desired product, 4-aminosalicylic acid, is susceptible to decarboxylation back to m-aminophenol, particularly at elevated temperatures.[2] Aqueous solutions of 4-aminosalicylic acid are especially unstable at temperatures above 40°C.[2]

    • Solution: Maintain strict temperature control during the reaction and work-up. Rapidly cool the reaction mixture and perform subsequent steps at lower temperatures to minimize product loss.

  • Incomplete Reaction: Insufficient reaction time or pressure can lead to incomplete conversion of the starting material.

    • Solution: Ensure the reaction is run for a sufficient duration under the recommended CO2 pressure to drive the carboxylation to completion.

Issue 2: Poor Conversion of 4-Aminosalicylic Acid to this compound

Question: I am struggling with the conversion of 4-aminosalicylic acid to the final nitrile product. What are the key challenges in the amidation and dehydration steps?

Answer:

This two-step conversion, involving the formation of 4-aminosalicylamide followed by its dehydration, is a critical phase where side reactions can significantly impact your yield and purity.

Probable Causes & Solutions:

  • Inefficient Amidation: The conversion of the carboxylic acid to the primary amide can be sluggish or incomplete.

    • Solution: A common method is to first convert the carboxylic acid to an activated species, such as an acid chloride or an ester, followed by reaction with ammonia. Direct amidation using a coupling agent can also be effective. Ensure anhydrous conditions to prevent hydrolysis of the activated intermediate.

  • Side Reactions during Dehydration: The dehydration of 4-aminosalicylamide is prone to side reactions, especially under harsh conditions.

    • Solution: A variety of dehydrating agents can be employed, such as thionyl chloride, phosphorus oxychloride, or acetic anhydride.[3] The choice of reagent and reaction conditions is critical. For instance, using acetic anhydride can lead to the acetylation of both the amino and hydroxyl groups, requiring a subsequent hydrolysis step. Careful temperature control is essential to prevent polymerization or degradation of the starting material and product.

  • Hydrolysis of the Nitrile: The newly formed nitrile group can be susceptible to hydrolysis back to the amide or carboxylic acid, particularly in the presence of strong acids or bases at elevated temperatures.

    • Solution: Use mild dehydration conditions and carefully control the pH during work-up and purification.

Route B: From 2-Hydroxy-4-nitrobenzonitrile

Issue 3: Incomplete Reduction or Formation of Intermediates

Question: My reduction of 2-hydroxy-4-nitrobenzonitrile is not going to completion, or I am observing the formation of unexpected intermediates. How can I achieve a clean and complete reduction?

Answer:

The selective reduction of the nitro group in the presence of a nitrile and a hydroxyl group requires careful selection of the reducing agent and reaction conditions to avoid a complex mixture of products.

Probable Causes & Solutions:

  • Formation of Nitroso and Hydroxylamine Intermediates: Incomplete reduction can lead to the accumulation of nitroso and hydroxylamine intermediates. These species can participate in side reactions, such as the formation of azoxy and azo compounds, especially under neutral or alkaline conditions.[3]

    • Solution: Ensure a sufficient stoichiometric amount of the reducing agent is used. Catalytic hydrogenation using catalysts like Pd/C or Raney Nickel under a hydrogen atmosphere is often effective.[1][4] The use of reducing agents like SnCl2 in an acidic medium is also a common and effective method.

  • Reduction of the Nitrile Group: Strong reducing agents or harsh reaction conditions can lead to the undesired reduction of the nitrile group to a primary amine (aminomethyl group).[5]

    • Solution: Employ milder reducing agents that are selective for the nitro group. Catalytic transfer hydrogenation using a hydrogen donor like ammonium formate with a Pd/C catalyst can be a good option. Sodium borohydride in the presence of a transition metal catalyst can also be used for selective reductions.[6][7]

  • Catalyst Poisoning: The starting material or impurities in the reaction mixture can deactivate the catalyst in catalytic hydrogenation.

    • Solution: Use high-purity starting materials and solvents. If catalyst poisoning is suspected, increasing the catalyst loading or using a more robust catalyst may be necessary.

Issue 4: Product Degradation or Discoloration

Question: The final this compound product is discolored (e.g., pink, brown). What causes this and how can I obtain a pure, colorless product?

Answer:

The discoloration of aminophenol derivatives is a common issue, often indicating the presence of oxidation products.

Probable Causes & Solutions:

  • Oxidation of the Amino Group: The aromatic amino group is susceptible to oxidation, especially in the presence of air and light, leading to the formation of colored impurities.[8]

    • Solution: Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. During storage, protect the product from light and air. The use of antioxidants in small quantities during purification and storage can also be beneficial.

  • Presence of Metallic Impurities: Trace amounts of metal ions from catalysts or reaction vessels can catalyze oxidation.

    • Solution: Use metal-free reaction vessels where possible. During work-up, a wash with a chelating agent like EDTA can help remove trace metal impurities.

  • Residual Colored Byproducts: If side reactions leading to colored impurities have occurred, they need to be effectively removed.

    • Solution: Purification by recrystallization from a suitable solvent system is often effective. The use of activated carbon during recrystallization can help adsorb colored impurities. Column chromatography can also be employed for high-purity requirements.

III. Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

A1: The choice of synthetic route often depends on the scale of the synthesis, the availability of starting materials, and the specific purity requirements.

  • Route A (from m-Aminophenol): This route is often used in industrial settings due to the relatively low cost of the starting material. However, it involves multiple steps and can be challenging in terms of controlling regioselectivity and preventing decarboxylation.

  • Route B (from 2-Hydroxy-4-nitrobenzonitrile): This route is often preferred for laboratory-scale synthesis due to its more direct nature. The starting material may be more expensive, but the reaction is typically cleaner and easier to control, provided that selective reduction conditions are employed.

Q2: What are the key analytical techniques to monitor the progress of the reaction and assess the purity of the final product?

A2: A combination of chromatographic and spectroscopic techniques is essential.

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantitative analysis of the reaction mixture and for determining the purity of the final product. It can effectively separate the desired product from starting materials, intermediates, and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural confirmation of the final product and for identifying any impurities that may be present.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the product and can help in the identification of unknown impurities.

Q3: What are the recommended storage conditions for this compound?

A3: Due to its susceptibility to oxidation and light sensitivity, this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., in a sealed container under nitrogen or argon). Using amber-colored vials or containers is also recommended to protect it from light.

IV. Experimental Protocols & Data

Table 1: Comparison of Synthetic Routes
FeatureRoute A: From m-AminophenolRoute B: From 2-Hydroxy-4-nitrobenzonitrile
Starting Material m-Aminophenol2-Hydroxy-4-nitrobenzonitrile
Number of Steps 3 (Carboxylation, Amidation, Dehydration)1 (Reduction)
Key Challenges Regioselectivity, Decarboxylation, Amide DehydrationSelective Reduction of Nitro Group
Typical Reagents K₂CO₃, CO₂, SOCl₂ or PCl₅, NH₃Pd/C, H₂, or SnCl₂, HCl
Potential Byproducts Isomeric aminobenzoic acids, dicarboxylic acids, m-aminophenolNitroso/hydroxylamine intermediates, aminomethyl compound
Protocol 1: Synthesis of 4-Aminosalicylic Acid (Route A - Step 1)
  • In a high-pressure reactor, thoroughly mix m-aminophenol and potassium carbonate.

  • Pressurize the reactor with carbon dioxide to the desired pressure.

  • Heat the mixture to the reaction temperature (typically 150-190°C) with constant stirring.[1]

  • Maintain the reaction at this temperature and pressure for several hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the CO₂.

  • Dissolve the solid reaction mixture in water.

  • Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the 4-aminosalicylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Protocol 2: Reduction of 2-Hydroxy-4-nitrobenzonitrile (Route B)
  • Dissolve 2-hydroxy-4-nitrobenzonitrile in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a catalytic amount of Palladium on carbon (Pd/C) to the solution.

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

  • Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC or HPLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with the solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

V. Visualizing Reaction Pathways & Troubleshooting

Diagram 1: Synthetic Routes to this compound

Synthesis_Routes cluster_route_a Route A cluster_route_b Route B m-Aminophenol m-Aminophenol 4-Aminosalicylic Acid 4-Aminosalicylic Acid m-Aminophenol->4-Aminosalicylic Acid 1. Kolbe-Schmitt (K₂CO₃, CO₂) 4-Aminosalicylamide 4-Aminosalicylamide 4-Aminosalicylic Acid->4-Aminosalicylamide 2. Amidation This compound This compound 4-Aminosalicylamide->this compound 3. Dehydration 2-Hydroxy-4-nitrobenzonitrile 2-Hydroxy-4-nitrobenzonitrile 2-Hydroxy-4-nitrobenzonitrile->this compound Reduction (e.g., H₂/Pd-C)

Caption: Overview of the two primary synthetic routes.

Diagram 2: Troubleshooting Low Yield in Kolbe-Schmitt Reaction

Troubleshooting_Kolbe_Schmitt Low Yield Low Yield Isomer Formation Isomer Formation Low Yield->Isomer Formation Cause Dicarboxylation Dicarboxylation Low Yield->Dicarboxylation Cause Decarboxylation Decarboxylation Low Yield->Decarboxylation Cause Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Cause Optimize T & P\nUse K₂CO₃ Optimize T & P Use K₂CO₃ Isomer Formation->Optimize T & P\nUse K₂CO₃ Solution Optimize T & P Optimize T & P Dicarboxylation->Optimize T & P Solution Strict T control\nRapid work-up Strict T control Rapid work-up Decarboxylation->Strict T control\nRapid work-up Solution Increase reaction time\nEnsure sufficient pressure Increase reaction time Ensure sufficient pressure Incomplete Reaction->Increase reaction time\nEnsure sufficient pressure Solution

Caption: Troubleshooting guide for the Kolbe-Schmitt reaction.

Diagram 3: Troubleshooting Nitro Group Reduction

Troubleshooting_Nitro_Reduction Poor Selectivity/\nLow Yield Poor Selectivity/ Low Yield Nitrile Reduction Nitrile Reduction Poor Selectivity/\nLow Yield->Nitrile Reduction Cause Incomplete Reduction Incomplete Reduction Poor Selectivity/\nLow Yield->Incomplete Reduction Cause Catalyst Deactivation Catalyst Deactivation Poor Selectivity/\nLow Yield->Catalyst Deactivation Cause Use milder/selective\nreducing agents Use milder/selective reducing agents Nitrile Reduction->Use milder/selective\nreducing agents Solution Increase reducing agent\nOptimize catalyst/conditions Increase reducing agent Optimize catalyst/conditions Incomplete Reduction->Increase reducing agent\nOptimize catalyst/conditions Solution Use pure starting materials\nIncrease catalyst loading Use pure starting materials Increase catalyst loading Catalyst Deactivation->Use pure starting materials\nIncrease catalyst loading Solution

Caption: Troubleshooting guide for the selective reduction of the nitro group.

VI. References

  • Bhattacharyya, S. C., & Seymour, D. E. (1950). 4-Aminosalicylic acid and its derivatives. Part II. The synthesis of 4-amino-2 : 5- and 4-amino-2 : 3-dihydroxybenzoic acid. Journal of the Chemical Society (Resumed), 1139-1143. --INVALID-LINK--

  • Hultquist, M. E., & Parker, R. P. (1953). U.S. Patent No. 2,644,011. Washington, DC: U.S. Patent and Trademark Office. --INVALID-LINK--

  • Periasamy, M., & Thirumalaikumar, M. (2000). Reductions in organic synthesis by sodium borohydride in the presence of catalysts. Journal of Organometallic Chemistry, 609(1-2), 137-151.

  • BenchChem. (n.d.). Literature review on 2-Hydroxybenzonitrile synthesis. Retrieved from a hypothetical BenchChem technical document.

  • Rylander, P. N. (2002). Hydrogenation over platinum metals. Elsevier.

  • Nishimura, S. (2001). Handbook of heterogeneous catalytic hydrogenation for organic synthesis. John Wiley & Sons.

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. --INVALID-LINK--

  • Yoo, B. W., & Choi, K. H. (2005). A mild and selective reduction of nitriles to primary amines using NaBH4/BF3· OEt2. Bulletin of the Korean Chemical Society, 26(12), 2005-2006.

  • Červený, L., & Bartoň, J. (1987). Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. Collection of Czechoslovak Chemical Communications, 52(11), 2747-2752.

  • PubChem. (n.d.). 2-Hydroxy-4-nitrobenzonitrile. National Center for Biotechnology Information. --INVALID-LINK--

  • Horgan, D. E., & Moynihan, H. A. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 754-767. --INVALID-LINK--

  • BenchChem. (n.d.). Addressing stability and degradation issues of 4-amino-N-(2-chlorophenyl)benzamide in solution. Retrieved from a hypothetical BenchChem technical document.

  • YMC. (n.d.). Strategic peptide purification. Retrieved from a hypothetical YMC America whitepaper.

  • PubChem. (n.d.). 4-Aminosalicylic Acid. National Center for Biotechnology Information. --INVALID-LINK--

References

Technical Support Center: Troubleshooting Low Yield in 4-Amino-2-hydroxybenzonitrile Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-2-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable compound. We will delve into the intricacies of the synthesis, providing not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your yields.

Introduction: Navigating the Synthetic Landscape

The preparation of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common synthetic strategy involves a two-stage approach:

  • Regioselective formylation of 3-aminophenol to produce the key intermediate, 4-amino-2-hydroxybenzaldehyde.

  • Conversion of the aldehyde to the nitrile via an oxime intermediate.

Each of these stages presents its own set of challenges that can lead to diminished yields. This guide will address these potential pitfalls in a question-and-answer format, providing actionable solutions grounded in established chemical principles.

Stage 1: Formylation of 3-Aminophenol - Troubleshooting Guide

The formylation of 3-aminophenol is a critical step where regioselectivity is paramount. The goal is to introduce the formyl group (-CHO) at the C2 position, ortho to the hydroxyl group and para to the amino group. Several classical formylation reactions can be employed, each with its own nuances and potential for side reactions.

Question 1: My formylation of 3-aminophenol is resulting in a low yield of the desired 4-amino-2-hydroxybenzaldehyde. What are the likely causes and how can I improve it?

Low yields in the formylation of 3-aminophenol can often be traced back to a lack of regioselectivity and the formation of undesired isomers (e.g., 2-amino-4-hydroxybenzaldehyde or 6-amino-2-hydroxybenzaldehyde) or side products. Here's a breakdown of common issues and their solutions depending on the method used:

A. Duff Reaction (Hexamethylenetetramine - HMTA)

The Duff reaction is a common choice for the ortho-formylation of phenols.[1] However, its success with 3-aminophenol is highly dependent on reaction conditions.

  • Causality: The directing effects of the hydroxyl (-OH) and amino (-NH2) groups in 3-aminophenol are synergistic for substitution at the C4 and C6 positions (ortho to the amino group and ortho/para to the hydroxyl group). Achieving selective formylation at the C2 position requires careful control to favor the ortho-directing influence of the hydroxyl group. The reaction mechanism involves the generation of an iminium ion from HMTA, which acts as the electrophile.[1]

  • Troubleshooting:

    • Incorrect Isomer Formation: If you are isolating isomers other than the desired 4-amino-2-hydroxybenzaldehyde, consider the following:

      • Solvent and Acid Catalyst: The choice of acid catalyst and solvent can influence regioselectivity. A study on the Duff reaction of 3-methylphenol suggests that the distribution of ortho-isomers can be predicted based on the stability of the transition states.[2] While not a direct analogue, this highlights the importance of the reaction medium. Experiment with different acidic media, such as acetic acid or trifluoroacetic acid, to modulate the reactivity and selectivity.

      • Temperature Control: The Duff reaction typically requires heating.[3] However, excessive temperatures can lead to decreased selectivity and the formation of polymeric byproducts. Optimize the reaction temperature by starting at a lower temperature and gradually increasing it while monitoring the reaction progress by TLC.

    • Low Conversion:

      • Reagent Purity: Ensure the HMTA is of high purity and the solvent is anhydrous.

      • Reaction Time: The reaction may require an extended period to go to completion. Monitor the reaction by TLC until the starting material is consumed.

B. Vilsmeier-Haack Reaction (DMF/POCl₃)

The Vilsmeier-Haack reaction is another powerful formylation method for electron-rich aromatic compounds.[4]

  • Causality: The Vilsmeier reagent, a chloroiminium ion, is a relatively mild electrophile that reacts with activated aromatic rings.[5] The strong activating and ortho,para-directing nature of both the amino and hydroxyl groups can lead to a mixture of products.

  • Troubleshooting:

    • Multiple Formylation and Side Products: The high reactivity of 3-aminophenol can lead to di-formylation or other side reactions.

      • Stoichiometry: Carefully control the stoichiometry of the Vilsmeier reagent. Use of a slight excess may be necessary, but a large excess can promote multiple substitutions.

      • Temperature: Perform the reaction at low temperatures (e.g., 0-10 °C) to control the reactivity and improve selectivity.

    • N-Formylation: The amino group can also be formylated. While this may be reversible during workup, it can consume the reagent. Protecting the amino group prior to formylation is an option, but this adds extra steps to the synthesis.

C. Reimer-Tiemann Reaction (Chloroform/Base)

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[6]

  • Causality: This reaction proceeds via the generation of dichlorocarbene (:CCl₂) as the electrophile.[7] The reaction is typically performed under strongly basic conditions, which deprotonates the phenol to the more nucleophilic phenoxide. The regioselectivity is generally in favor of the ortho position.[8]

  • Troubleshooting:

    • Low Yield and Tar Formation: The Reimer-Tiemann reaction is notorious for producing low yields and significant amounts of tarry byproducts, especially with sensitive substrates.

      • Phase Transfer Catalyst: The reaction is often biphasic. The use of a phase-transfer catalyst can improve the reaction rate and yield by facilitating the transport of the hydroxide and dichlorocarbene between the aqueous and organic phases.

      • Slow Addition of Chloroform: Add the chloroform slowly to the reaction mixture to maintain a low concentration of dichlorocarbene, which can help to minimize side reactions.

    • Formation of undesired isomers: While ortho-formylation is preferred, some para-product can also be formed. Purification by column chromatography will be necessary.

Workflow for Optimizing Formylation of 3-Aminophenol

Caption: Troubleshooting workflow for low yield in the formylation of 3-aminophenol.

Stage 2: Conversion of Aldehyde to Nitrile - Troubleshooting Guide

The conversion of 4-amino-2-hydroxybenzaldehyde to this compound is typically a two-step process: formation of the aldoxime followed by dehydration.

Question 2: I am experiencing low yields during the conversion of 4-amino-2-hydroxybenzaldehyde to the corresponding nitrile. Where should I focus my troubleshooting efforts?

Low yields in this stage can arise from incomplete oxime formation, inefficient dehydration, or degradation of the product.

A. Oxime Formation

  • Causality: The reaction of an aldehyde with hydroxylamine hydrochloride in the presence of a base yields an oxime.[9] The reaction is generally straightforward, but side reactions or incomplete conversion can occur.

  • Troubleshooting:

    • Incomplete Reaction:

      • pH Control: The reaction is pH-sensitive. Ensure the appropriate amount of base (e.g., sodium acetate, sodium hydroxide) is used to neutralize the HCl from hydroxylamine hydrochloride and to facilitate the reaction.

      • Reaction Time and Temperature: Monitor the reaction by TLC to ensure it has gone to completion. Gentle heating may be required for less reactive aldehydes.

    • Side Reactions: The product, being a substituted phenol, is susceptible to oxidation, especially under basic conditions. It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

B. Dehydration of the Oxime

  • Causality: The dehydration of the aldoxime to the nitrile requires a dehydrating agent. Common reagents include acetic anhydride, thionyl chloride, or phosphorus pentoxide. The choice of reagent and reaction conditions is critical to avoid side reactions.

  • Troubleshooting:

    • Low Conversion/Decomposition:

      • Choice of Dehydrating Agent: The reactivity of the dehydrating agent should be matched to the substrate. For a molecule with multiple functional groups like 4-amino-2-hydroxybenzaldoxime, a milder dehydrating agent may be preferable to avoid unwanted side reactions. Acetic anhydride is a common and effective choice.

      • Temperature Control: The dehydration reaction can be exothermic. Overheating can lead to decomposition and the formation of tarry byproducts. Maintain careful temperature control throughout the reaction.

    • Side Reactions:

      • Acetylation of Phenolic and Amino Groups: When using acetic anhydride as the dehydrating agent, the phenolic hydroxyl and amino groups can be acetylated. This is a common side reaction. The acetyl groups can typically be removed by basic hydrolysis during workup.

      • Beckmann Rearrangement: Under certain acidic conditions, the oxime can undergo a Beckmann rearrangement to form an amide.[10] Careful control of the reaction conditions is necessary to avoid this.

Experimental Protocol: Conversion of 4-Amino-2-hydroxybenzaldehyde to this compound

Step 1: Oxime Formation

  • Dissolve 4-amino-2-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or aqueous ethanol.

  • Add hydroxylamine hydrochloride (1.1-1.2 equivalents) and a base such as sodium acetate (1.5-2.0 equivalents).

  • Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and isolate the crude 4-amino-2-hydroxybenzaldoxime by filtration or extraction.

Step 2: Dehydration to the Nitrile

  • Suspend the crude, dry 4-amino-2-hydroxybenzaldoxime in acetic anhydride (as both reagent and solvent).

  • Heat the mixture gently (e.g., to reflux) and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and pour it into ice-water to hydrolyze the excess acetic anhydride.

  • The product may precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent.

  • To remove any acetyl groups from the hydroxyl and amino functions, the crude product can be treated with a mild base (e.g., aqueous sodium carbonate solution).

  • Purify the final product by recrystallization or column chromatography.

Data Summary Table

StepKey ParametersTypical Values/RangesPotential Issues
Formylation ReagentHMTA, DMF/POCl₃, CHCl₃/baseReagent quality, stoichiometry
Temperature0 °C to refluxSide reactions, decomposition
SolventAcetic acid, DMF, biphasicRegioselectivity, solubility
Oxime Formation BaseSodium acetate, NaOHIncomplete reaction, pH control
TemperatureRoom temp to 60 °CSlow reaction, side reactions
Dehydration Dehydrating AgentAcetic anhydride, SOCl₂Acetylation, decomposition
TemperatureRefluxBeckmann rearrangement, tar formation

Frequently Asked Questions (FAQs)

Q1: I am observing the formation of a dark-colored, insoluble material during my formylation reaction. What is it and how can I prevent it?

A1: The formation of dark, often polymeric, material is a common issue, particularly in reactions involving phenols and aldehydes under harsh conditions (e.g., strong acids or high temperatures). This is likely due to side reactions such as oxidation of the aminophenol or polymerization of the starting material or product. To mitigate this, consider the following:

  • Run the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation.

  • Use purified, degassed solvents.

  • Optimize the reaction temperature to the lowest effective level.

  • Ensure efficient stirring to prevent localized overheating.

Q2: How can I confirm the regiochemistry of my formylated product?

A2: The most definitive method for confirming the structure of your product is through Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer. For the desired 4-amino-2-hydroxybenzaldehyde, you would expect to see three aromatic protons with specific coupling constants.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the aromatic ring will also be characteristic of the substitution pattern.

  • 2D NMR techniques (COSY, HMBC, HSQC): These can provide further confirmation of the connectivity within the molecule.

Q3: Is it necessary to protect the amino or hydroxyl group before formylation?

A3: While not always necessary, protection can be a useful strategy to improve selectivity and yield, especially if you are struggling with side reactions.

  • Amino Group Protection: Acylation of the amino group (e.g., as an acetamide) can prevent N-formylation and direct the formylation to the desired position. The protecting group can then be removed after the formylation step.

  • Hydroxyl Group Protection: Protecting the hydroxyl group is generally not preferred as it is the key directing group for ortho-formylation.

By systematically addressing these potential issues and carefully controlling your reaction parameters, you can significantly improve the yield and purity of your this compound synthesis.

References

Stability issues of 4-Amino-2-hydroxybenzonitrile in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Mitigating Stability Issues in Solution

Welcome to the technical support guide for 4-Amino-2-hydroxybenzonitrile. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges encountered when working with this compound in solution. As Senior Application Scientists, we have compiled field-proven advice and detailed protocols to ensure the integrity and success of your experiments.

Section 1: General Stability Profile & Key Considerations

This compound is a multifunctional molecule containing an aromatic amine, a phenolic hydroxyl group, and a nitrile moiety. This unique combination of functional groups makes it a versatile building block but also introduces specific vulnerabilities in solution. The primary stability concerns are rooted in its susceptibility to oxidation and hydrolysis.

  • Oxidative Degradation: The aminophenol scaffold is electron-rich and prone to oxidation. This process can be catalyzed by exposure to air (oxygen), trace metal ions, or light, and is often accelerated at higher pH values. Oxidation typically leads to the formation of colored quinone-imine species, which can further polymerize, resulting in a visible discoloration of the solution (e.g., turning yellow, brown, or pink).

  • Hydrolytic Degradation: The nitrile group (-C≡N) is susceptible to hydrolysis, particularly under strong acidic or basic conditions.[1] This reaction proceeds in a stepwise manner, first yielding 4-amino-2-hydroxybenzamide and subsequently 4-amino-2-hydroxybenzoic acid. The rate of hydrolysis is significantly influenced by pH and temperature.[1][2]

Understanding these intrinsic properties is the first step in designing robust experimental conditions and avoiding common pitfalls.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound? A1: The two principal degradation pathways are the oxidation of the aminophenol ring system and the hydrolysis of the nitrile functional group. Oxidation is often the more immediate concern, leading to colored impurities, while hydrolysis is a common issue during prolonged storage or under pH or temperature stress.

Q2: How does solution pH affect the stability of this compound? A2: pH is a critical factor.[3][4]

  • Alkaline conditions (pH > 8): Significantly increase the rate of oxidation of the phenolic hydroxyl and amino groups. Solutions may rapidly change color.

  • Strongly acidic (pH < 2) or basic (pH > 10) conditions: Can catalyze the hydrolysis of the nitrile group to a carboxylic acid via an amide intermediate.[1][2] For optimal stability, maintaining a pH near neutral or slightly acidic (e.g., pH 5-6.5) is generally recommended, though this should be verified experimentally for your specific application.

Q3: What are the recommended storage conditions for solutions of this compound? A3: To minimize degradation, solutions should be prepared fresh whenever possible. For short-term storage (up to 24-48 hours), store at 2-8°C and protect from light.[5][6] For longer-term storage, flash-freeze aliquots in an inert atmosphere (e.g., argon or nitrogen) and store at -80°C. Avoid repeated freeze-thaw cycles.

Q4: Is this compound sensitive to light? A4: Yes, phenolic and amino-aromatic compounds are often susceptible to photodegradation.[3][4] It is a standard best practice to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[7] This precaution helps to minimize light-induced oxidation.

Q5: What solvents are recommended for preparing stock solutions? A5: this compound is a polar molecule.[8] For stock solutions, polar aprotic solvents like DMSO or DMF are commonly used. For aqueous experimental buffers, ensure the final concentration of the organic solvent is compatible with your system. Always use high-purity, degassed solvents to minimize dissolved oxygen and potential contaminants.

Section 3: Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Actions & Troubleshooting Steps
Solution turns yellow, pink, or brown shortly after preparation. Oxidation: This is the most common cause of color change. It can be triggered by dissolved oxygen in the solvent, exposure to air, high pH, or trace metal contamination.1. Deoxygenate Solvents: Before use, sparge your buffer or solvent with an inert gas (nitrogen or argon) for 15-20 minutes. 2. Work Under Inert Atmosphere: Prepare the solution in a glove box or by using Schlenk line techniques if the compound is extremely sensitive. 3. Control pH: Ensure the pH of your final solution is not basic. Adjust if necessary. 4. Add Chelators: Consider adding a small amount (e.g., 100 µM) of a chelating agent like EDTA to sequester catalytic metal ions.
Loss of parent compound peak area in HPLC analysis over time. Degradation (Hydrolysis or Oxidation): The compound is degrading in the solution, either on the benchtop or in the autosampler.1. Check Autosampler Temperature: Set the autosampler cooler to 4-10°C to slow degradation during long analytical runs. 2. Perform Time-Zero Analysis: Analyze a freshly prepared sample immediately to establish a baseline. Re-inject the same vial after several hours to quantify the rate of degradation. 3. Evaluate Solution pH: Measure the pH of your sample diluent. If it is strongly acidic or basic, this could be driving hydrolysis. Adjust to a more neutral pH.
New, unexpected peaks appear in chromatograms or mass spectra. Formation of Degradation Products: The new peaks likely correspond to hydrolysis products (amide, carboxylic acid) or oxidation products.1. Characterize Degradants: Use LC-MS to obtain the mass of the new peaks. A +18 Da shift from the parent compound suggests hydrolysis to the carboxylic acid.[9] 2. Perform Forced Degradation: Intentionally stress the compound under acidic, basic, and oxidative conditions (see Protocol 1) to confirm the identity of the degradant peaks. 3. Optimize HPLC Method: Ensure your analytical method has sufficient resolution to separate the parent compound from all major degradants.[10]

Section 4: Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or DMSO.

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. Include a control sample (stock solution diluted in neutral water) kept at 2-8°C.

    • Acid Hydrolysis: Dilute stock to 0.1 mg/mL in 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours.

    • Base Hydrolysis: Dilute stock to 0.1 mg/mL in 0.1 M NaOH. Incubate at room temperature for 30 min, 2 hours, and 8 hours. Neutralize with an equivalent amount of acid before analysis.

    • Oxidative Degradation: Dilute stock to 0.1 mg/mL in 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 2, 8, and 24 hours.

    • Thermal Stress: Incubate an aliquot of the stock solution at 80°C for 24 and 72 hours.

    • Photolytic Stress: Place a solution (0.1 mg/mL in water/acetonitrile) in a clear vial and expose it to direct light (e.g., a photostability chamber with an output of >1.2 million lux hours) for 24 hours. Wrap a control sample in foil.

  • Analysis: Analyze all samples by a suitable analytical method, such as LC-MS or HPLC-UV, to determine the percentage of degradation and identify the major degradation products.[11]

Protocol 2: Developing a Stability-Indicating HPLC Method

Objective: To establish a starting point for an HPLC method capable of resolving this compound from its potential degradation products.

Instrumentation & Reagents:

  • HPLC system with UV or DAD detector

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 3.5 µm)

  • Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid

Starting Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • Detection Wavelength: Scan from 210-400 nm; select an optimal wavelength (e.g., ~275-285 nm) for quantification.

Method Validation: Inject a mixture of the stressed samples from the forced degradation study to verify that all major degradation peaks are baseline-resolved from the parent peak (Resolution > 2.0).[10] This confirms the method is "stability-indicating."

Section 5: Data & Visualization

Table 1: Summary of Forced Degradation Conditions and Potential Outcomes
Stress ConditionReagent/ParameterTypical IncubationPrimary Degradation PathwayExpected Major Degradation Product(s)
Acid Hydrolysis 0.1 M HCl60°C, 2-24 hNitrile Hydrolysis4-Amino-2-hydroxybenzamide, 4-Amino-2-hydroxybenzoic acid
Base Hydrolysis 0.1 M NaOHRT, 0.5-8 hNitrile Hydrolysis, Oxidation4-Amino-2-hydroxybenzoic acid, Oxidized species
Oxidation 3% H₂O₂RT, 2-24 hRing OxidationQuinone-imine derivatives and related oligomers
Photolytic >1.2 million lux·hRT, 24 hPhoto-oxidationOxidized species
Thermal 80°C24-72 hGeneral DegradationAcceleration of other pathways

Visualizing Degradation and Experimental Workflows

Parent This compound Amide 4-Amino-2-hydroxybenzamide Parent->Amide Hydrolysis (H+ or OH-) Quinone Quinone-imine Species (Colored Products) Parent->Quinone Oxidation (O2, Light, OH-) Acid 4-Amino-2-hydroxybenzoic Acid Amide->Acid Hydrolysis (H+ or OH-)

Caption: Potential degradation pathways of this compound.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare 1 mg/mL Stock Solution Acid Acid (0.1M HCl, 60°C) Prep->Acid Apply Stress Base Base (0.1M NaOH, RT) Prep->Base Apply Stress Oxid Oxidative (3% H2O2, RT) Prep->Oxid Apply Stress Photo Photolytic (Light Exposure) Prep->Photo Apply Stress Analyze Analyze by Stability- Indicating HPLC/LC-MS Acid->Analyze Base->Analyze Oxid->Analyze Photo->Analyze Identify Identify Degradants & Determine Degradation % Analyze->Identify

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Synthesis of 4-Amino-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Amino-2-hydroxybenzonitrile (CAS 67608-58-6).[1][2] This document is designed for researchers, chemists, and drug development professionals who are looking to scale up the synthesis of this valuable intermediate. We provide a robust, field-tested protocol, in-depth troubleshooting guides, and frequently asked questions to ensure your success. Our approach is grounded in mechanistic understanding and practical experience to help you navigate the common challenges associated with this synthesis.

Section 1: Recommended Synthetic Strategy

The synthesis of this compound is most reliably achieved in a two-stage process starting from the commercially available 2-hydroxy-4-nitrobenzaldehyde. This strategy involves the conversion of the aldehyde to a nitrile, followed by the selective reduction of the nitro group. This route is favored due to its high overall yield, straightforward purification, and avoidance of highly toxic reagents in the final steps.

An alternative, classic approach is the Sandmeyer reaction, which converts an aromatic amine into a nitrile via a diazonium salt.[3][4] While effective, this method can present challenges in handling unstable diazonium intermediates and requires strict temperature control.[5][6] Our primary recommended protocol offers a more scalable and often safer alternative.

Overall Synthetic Workflow

The diagram below illustrates the two-stage process from 2-hydroxy-4-nitrobenzaldehyde to the final product.

Synthetic Workflow A 2-Hydroxy-4-nitrobenzaldehyde B Intermediate: 2-Hydroxy-4-nitrobenzaldoxime A->B Step 1a: Oximation (NH2OH·HCl) C Intermediate: 2-Hydroxy-4-nitrobenzonitrile B->C Step 1b: Dehydration (e.g., Acetic Anhydride) D Final Product: This compound C->D Step 2: Nitro Group Reduction (e.g., SnCl2·2H2O / HCl) E Purification (Recrystallization) D->E F Final Purified Product E->F Troubleshooting start Problem Encountered low_yield Low Yield in Final Product start->low_yield impure_product Impure Final Product start->impure_product incomplete_rxn Incomplete Reduction? low_yield->incomplete_rxn workup_loss Product Loss During Work-up? low_yield->workup_loss unreacted_sm Unreacted SM Present? impure_product->unreacted_sm side_products Unknown Side Products? impure_product->side_products check_tlc Action: Check TLC for SM incomplete_rxn->check_tlc check_filtration Action: Use Filter Aid (Celite®). Wash tin salts thoroughly. workup_loss->check_filtration check_reagents Action: Verify Reagent Stoichiometry & Quality check_tlc->check_reagents optimize_rxn Action: Optimize Reduction (Time, Temp, Stoichiometry) unreacted_sm->optimize_rxn optimize_purification Action: Re-run Column or Re-recrystallize side_products->optimize_purification

References

Technical Support Center: Catalyst Selection for 4-Amino-2-hydroxybenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-Amino-2-hydroxybenzonitrile. As a crucial intermediate in the development of various pharmaceuticals, the efficient and selective synthesis of this molecule is of paramount importance. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on catalyst selection and reaction optimization.

I. Recommended Synthetic Pathway

Based on established chemical principles and available literature, a robust two-step synthetic route starting from 2-hydroxybenzonitrile is recommended. This pathway involves an initial electrophilic nitration followed by a selective catalytic hydrogenation.

Diagram of the Proposed Synthetic Route

Synthesis_Pathway cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction 2-Hydroxybenzonitrile 2-Hydroxybenzonitrile 4-Nitro-2-hydroxybenzonitrile 4-Nitro-2-hydroxybenzonitrile 2-Hydroxybenzonitrile->4-Nitro-2-hydroxybenzonitrile Nitration (e.g., HNO₃/H₂SO₄) This compound This compound 4-Nitro-2-hydroxybenzonitrile->this compound Catalytic Hydrogenation (e.g., Pd/C, H₂)

Caption: Proposed two-step synthesis of this compound.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Step 1: Nitration of 2-Hydroxybenzonitrile to 4-Nitro-2-hydroxybenzonitrile
Problem Potential Causes Troubleshooting Solutions
Low or No Conversion - Inactive nitrating agent. - Insufficiently acidic conditions. - Low reaction temperature.- Use fresh, concentrated nitric and sulfuric acids. - Ensure the proper ratio of sulfuric acid to nitric acid to generate the nitronium ion (NO₂⁺)[1]. - Gradually increase the reaction temperature, but monitor closely to avoid side reactions.
Poor Regioselectivity (Formation of 2-hydroxy-6-nitrobenzonitrile) - The hydroxyl group is an ortho, para-director. Steric hindrance from the cyano group may favor some ortho-substitution.- Optimize the reaction temperature; lower temperatures often favor the para-isomer. - Explore alternative nitrating agents that may offer higher para-selectivity. For instance, cerium (IV) ammonium nitrate has been used for regioselective ortho-nitration of phenols, and modifications of such methods could be explored for para-selectivity[2].
Formation of Tar and Dark-Colored Byproducts - Phenols are highly susceptible to oxidation by nitric acid, leading to decomposition[3]. - Overheating the reaction mixture.- Maintain a low reaction temperature (typically 0-10 °C) during the addition of the nitrating agent. - Add the nitrating agent slowly and portion-wise to control the reaction exotherm. - Consider protecting the hydroxyl group as an acetate ester before nitration to reduce its activating effect and prevent oxidation. The acetyl group can be subsequently removed by hydrolysis.
Product Isolation Difficulties - The product may be soluble in the acidic reaction mixture. - Co-precipitation of isomers.- Carefully pour the reaction mixture onto ice water to precipitate the product. - Use recrystallization from a suitable solvent (e.g., ethanol/water mixtures) to purify the desired para-isomer from any ortho-isomer and other impurities.
Step 2: Catalytic Hydrogenation of 4-Nitro-2-hydroxybenzonitrile
Problem Potential Causes Troubleshooting Solutions
Incomplete Reduction of the Nitro Group - Inactive or insufficient catalyst. - Low hydrogen pressure. - Catalyst poisoning.- Use a fresh, high-quality catalyst. Increase the catalyst loading if necessary. - Ensure adequate hydrogen pressure according to the chosen catalyst and reactor setup. - Purify the starting material to remove any potential catalyst poisons like sulfur compounds.
Reduction of the Nitrile Group (Formation of 4-amino-2-hydroxybenzylamine) - Over-reduction due to a highly active catalyst or harsh reaction conditions. Raney nickel, for instance, can sometimes reduce nitriles[4][5].- Use a more selective catalyst such as palladium on carbon (Pd/C). Atomically dispersed Pd catalysts have shown high selectivity for the hydrogenation of nitriles to either primary or secondary amines, suggesting that catalyst structure is key to selectivity[6]. - Optimize reaction conditions: lower temperature, lower hydrogen pressure, and shorter reaction time. Monitor the reaction closely by TLC or HPLC.
Catalyst Deactivation - Presence of impurities in the substrate or solvent. - Sintering of the catalyst at high temperatures.- Ensure high purity of the 4-nitro-2-hydroxybenzonitrile and the solvent. - Operate at the lowest effective temperature to maintain catalyst activity over time. The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamine intermediates which can inhibit the catalyst[7].
Product Purification Challenges - Presence of partially reduced intermediates (e.g., hydroxylamine). - Adsorption of the product onto the catalyst surface.- Ensure the reaction goes to completion. - After filtration of the catalyst, wash it thoroughly with a polar solvent to recover any adsorbed product. - The final product can be purified by recrystallization.

III. Frequently Asked Questions (FAQs)

Q1: What is the most critical step in this synthesis?

A1: Both steps present unique challenges. However, the selective catalytic hydrogenation of the nitro group in the presence of a nitrile group is arguably more critical. Achieving high chemoselectivity is key to obtaining a high yield of the desired product and simplifying purification.

Q2: Which catalyst is best for the selective reduction of the nitro group?

A2: Palladium on carbon (Pd/C) is generally a good starting point due to its high activity for nitro group reduction and typically lower propensity for nitrile reduction compared to other catalysts like Raney nickel. However, the optimal catalyst may depend on the specific reaction conditions and should be determined experimentally. Gold-based catalysts have also been reported to show high chemoselectivity in the reduction of nitrobenzonitriles[8].

Q3: How can I monitor the progress of the reactions?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring both the nitration and the reduction steps. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.

Q4: What are the primary safety concerns?

A4: The nitration step involves the use of concentrated strong acids and is highly exothermic, requiring careful temperature control to prevent runaway reactions. Aromatic nitro compounds are potentially explosive and should be handled with care. Catalytic hydrogenation involves flammable hydrogen gas under pressure and requires appropriate safety equipment and procedures.

Q5: Can I use a one-pot procedure for this synthesis?

A5: A one-pot synthesis is not recommended due to the incompatibility of the reagents and reaction conditions for nitration and catalytic hydrogenation. The acidic and oxidative conditions of nitration would be detrimental to the hydrogenation catalyst and would likely lead to undesired side reactions with the final product.

IV. Experimental Protocols

Protocol 1: Nitration of 2-Hydroxybenzonitrile
  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of 2-hydroxybenzonitrile in concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to isolate the 4-nitro-2-hydroxybenzonitrile isomer.

Protocol 2: Catalytic Hydrogenation of 4-Nitro-2-hydroxybenzonitrile
  • To a solution of 4-nitro-2-hydroxybenzonitrile in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a hydrogenation vessel, add a catalytic amount of 5% or 10% Pd/C.

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture at room temperature.

  • Monitor the reaction by observing hydrogen uptake and by TLC/HPLC analysis.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • If necessary, purify the product by recrystallization.

V. References

  • ChemicalBook. (n.d.). 4-Nitrobenzonitrile synthesis. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023). Sandmeyer reaction. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile. Retrieved from --INVALID-LINK--

  • MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from --INVALID-LINK--

  • University of California, Irvine. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023). Reduction of nitro compounds. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). A Comparative Analysis of Catalytic Systems for the Synthesis of 4-Aminobenzonitrile. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from --INVALID-LINK--

  • Università degli Studi di Milano. (n.d.). REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from --INVALID-LINK--

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Retrieved from --INVALID-LINK--

  • Quora. (2023). What are the typical reaction conditions and mechanisms for the nitration of phenols, and how do the substituents on the aromatic ring affect the reaction outcome? Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from --INVALID-LINK--

  • ResearchGate. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (n.d.). Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US3259646A - Process for the preparation of p-hydroxybenzonitrile. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from --INVALID-LINK--

  • ARKAT USA, Inc. (n.d.). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (2012). Organocatalytic Sequential α-Amination/Corey-Chaykovsky Reaction of Aldehydes: A High Yield Synthesis of 4-Hydroxypyrazolidine Derivatives. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds. Retrieved from --INVALID-LINK--

  • Sciencemadness.org. (2022). Mono-Nitration of Phenol [Tarr Elimination Method]. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (1983). Ready hydrogenation of nitrobenzene and benzonitrile with a polymer-bound palladium catalyst. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US3856859A - Selective nitration process. Retrieved from --INVALID-LINK--

  • Patsnap. (n.d.). Synthetic method of p-hydroxybenzonitrile. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). How to improve the yield of 4-Aminobenzonitrile synthesis reactions. Retrieved from --INVALID-LINK--

  • Khan Academy. (2022). Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry. Retrieved from --INVALID-LINK--

  • Patsnap. (n.d.). Preparation method of aminobenzonitrile. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). 2-Hydroxy-4-nitrobenzonitrile. Retrieved from --INVALID-LINK--

  • SLS - Lab Supplies. (n.d.). 2-Hydroxybenzonitrile, 99%. Retrieved from --INVALID-LINK--

  • Knowledge. (2023). What is the synthetic route of 4-Aminobenzonitrile. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US5637750A - Method for the preparation of 2 hydroxybenzonitrile. Retrieved from --INVALID-LINK--

  • PubMed. (2023). Highly Selective and Sensitive Detection of Nitrite Ion by an Unusual Nitration of a Fluorescent Benzimidazole. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof. Retrieved from --INVALID-LINK--

  • Figshare. (n.d.). Dehydration of Amides to Nitriles under Conditions of a Catalytic Appel Reaction. Retrieved from --INVALID-LINK--

References

Technical Support Center: Work-up and Purification of 4-Amino-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Amino-2-hydroxybenzonitrile. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a framework for understanding the critical parameters that govern a successful work-up and purification. This guide is structured to help you troubleshoot common issues and answer frequently asked questions, ensuring a high-yield, high-purity outcome for your experiments.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific, practical problems you may encounter after your reaction is complete. The underlying principle of the work-up is to leverage the amphoteric nature of this compound, which possesses both a basic amino group and an acidic phenolic hydroxyl group, to separate it from non-polar byproducts and unreacted starting materials.

Question 1: My product yield is significantly low after aqueous extraction. What are the likely causes?

Answer: Low recovery is a common issue often traced back to improper pH control during the liquid-liquid extraction. The solubility of this compound is highly pH-dependent.

  • Causality: At a low pH (acidic conditions), the amino group (-NH₂) is protonated to form a water-soluble salt (-NH₃⁺). Conversely, at a high pH (basic conditions), the phenolic group (-OH) is deprotonated to form a water-soluble phenoxide salt (-O⁻). If the pH of the aqueous layer is not carefully adjusted to the isoelectric point of the molecule (where it has minimum water solubility), your product will remain in the aqueous phase, leading to poor extraction into the organic solvent.

  • Troubleshooting Steps:

    • Check pH: Before extraction, carefully neutralize the reaction mixture. The optimal pH for extracting this compound into an organic solvent like ethyl acetate is typically near neutral (pH 6-8).

    • Salting Out: If the product has some water solubility even at neutral pH, consider adding a saturated sodium chloride solution (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and driving your product into the organic layer.

    • Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL). This is a more efficient method for recovering the product.

Question 2: The isolated product is a dark brown or black solid, not the expected off-white powder. How can I prevent this discoloration?

Answer: The discoloration is almost certainly due to the oxidation of the aminophenol moiety. Aminophenols are highly susceptible to air oxidation, which forms highly colored polymeric quinone-imine structures.

  • Causality: The presence of oxygen, and sometimes trace metal catalysts from the preceding reaction, can accelerate this degradation, especially under basic conditions or at elevated temperatures.

  • Troubleshooting Steps:

    • Inert Atmosphere: Whenever possible, conduct the work-up under an inert atmosphere (e.g., Nitrogen or Argon), especially during solvent evaporation.

    • Use of Antioxidants: Add a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) or sodium metabisulfite (Na₂S₂O₅) to the aqueous solution during the initial quenching and extraction steps. These agents will preferentially react with dissolved oxygen, protecting your product.

    • Temperature Control: Avoid excessive heat during solvent removal. Use a rotary evaporator at a moderate temperature (e.g., < 40-50 °C).

    • Decolorization: If the final product is still colored, you can attempt to remove the impurities by treating a solution of the crude product with activated charcoal before the final recrystallization step. Be aware that this may lead to some loss of product due to adsorption.[1]

Question 3: My final product is contaminated with unreacted starting materials (e.g., 4-aminobenzamide or a halo-phenol). How can I improve its purity?

Answer: This indicates that the washing steps in your work-up were insufficient to remove all impurities. A well-designed series of acidic and basic washes is critical.

  • Causality: Different functional groups react differently to changes in pH. Basic starting materials (like unreacted amines) can be removed with an acidic wash, while acidic starting materials (like phenols) can be removed with a basic wash.

  • Troubleshooting Steps:

    • Acid Wash: After the initial extraction into your organic solvent, wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate and remove any residual basic impurities, such as unreacted starting amines, by pulling them into the aqueous layer.

    • Base Wash: Subsequently, wash the organic layer with a dilute base solution (e.g., 1M NaHCO₃). This will deprotonate and remove acidic impurities, such as unreacted phenolic starting materials or acidic byproducts. Sodium bicarbonate is preferred over stronger bases like NaOH to avoid deprotonating and losing your desired product, which has an acidic phenol group.

    • Final Purification: If impurities persist, column chromatography is the most effective method. A silica gel column with a solvent system like hexane/ethyl acetate or dichloromethane/methanol is typically effective.

Experimental Protocol: Standard Work-up Procedure

This protocol assumes the synthesis of this compound was performed in an organic solvent (e.g., Toluene, THF) and is ready for quenching and purification.

  • Reaction Quenching:

    • Cool the reaction vessel to 0-5 °C in an ice bath.

    • Slowly add deionized water to quench any reactive reagents. If the reaction was performed with a dehydrating agent like thionyl chloride, this step should be done with extreme caution in a fume hood due to the evolution of HCl and SO₂ gases.[2]

  • pH Adjustment & Extraction:

    • Adjust the pH of the biphasic mixture to ~7.0 using a dilute base (e.g., 1M NaHCO₃) or acid (e.g., 1M HCl).

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3x the volume of the aqueous layer).

    • Combine the organic extracts.

  • Aqueous Washes:

    • Wash the combined organic layers sequentially with:

      • 1 M HCl (to remove basic impurities).

      • Saturated NaHCO₃ solution (to remove acidic impurities).

      • Saturated NaCl (brine) solution (to remove residual water and break emulsions).

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at T < 45 °C.

  • Purification of Crude Product:

    • Recrystallization: Dissolve the crude solid in a minimum amount of hot solvent (e.g., ethanol/water, toluene). Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

    • Column Chromatography: If recrystallization is ineffective, purify the crude material using silica gel chromatography.

Visualization of the Work-up Workflow

Workup_Procedure cluster_reaction Reaction Phase cluster_workup Work-up & Extraction cluster_purification Purification Phase cluster_final Final Product Isolation Reaction Completed Reaction Mixture (in Organic Solvent) Quench 1. Quench with H₂O (0-5 °C) Reaction->Quench Neutralize 2. Adjust to pH ~7 Quench->Neutralize Extract 3. Extract with Ethyl Acetate Neutralize->Extract Organic_Phase Combined Organic Layers Extract->Organic_Phase Collect Aqueous_Waste1 Aqueous Layer (Waste) Extract->Aqueous_Waste1 Discard Wash_Acid 4. Wash with 1M HCl Organic_Phase->Wash_Acid Wash_Base 5. Wash with Sat. NaHCO₃ Wash_Acid->Wash_Base Aqueous_Waste2 Aqueous Washes (Waste) Wash_Acid->Aqueous_Waste2 Wash_Brine 6. Wash with Brine Wash_Base->Wash_Brine Wash_Base->Aqueous_Waste2 Dry 7. Dry over Na₂SO₄ Wash_Brine->Dry Wash_Brine->Aqueous_Waste2 Evaporate 8. Evaporate Solvent Dry->Evaporate Crude_Product Crude Product Evaporate->Crude_Product Purify 9. Recrystallize or Column Chromatography Crude_Product->Purify Pure_Product Pure this compound Purify->Pure_Product

Caption: Workflow for the work-up and purification of this compound.

Data Summary Table

StepReagent/ProcesspH RangePurposeCommon Issues
Quenching Deionized WaterN/ADeactivate reactive species.Exothermic reaction; gas evolution.
Neutralization 1M HCl / 1M NaHCO₃6.0 - 8.0Minimize product solubility in the aqueous phase.Product precipitation if pH is overshot.
Extraction Ethyl Acetate~7.0Transfer product to the organic phase.Emulsion formation; low recovery.
Acid Wash 1M HCl< 2Remove basic impurities (e.g., amines).Potential loss of product if not amphoteric.
Base Wash Sat. NaHCO₃8.0 - 9.0Remove acidic impurities.Emulsion; CO₂ evolution.
Drying Anhydrous Na₂SO₄N/ARemove dissolved water from the organic phase.Incomplete drying leading to "oiling out".
Purification Recrystallization/ChromatographyN/AIsolate pure product from remaining impurities.Oiling out; poor separation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for this work-up?

A1: Safety is paramount.

  • Cyanide Toxicity: Although the nitrile group (-CN) in this compound is covalently bound and relatively stable, some synthetic routes may involve cyanide salts.[3][4] Always handle materials in a well-ventilated fume hood.[5][6][7] Be aware of the risk of generating highly toxic hydrogen cyanide (HCN) gas if the reaction mixture or waste streams are acidified.[4][8] All cyanide-containing waste must be quenched with bleach (sodium hypochlorite) or hydrogen peroxide at a basic pH before disposal.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.[10][11]

  • Handling Reagents: Handle all acids, bases, and organic solvents with care, being mindful of their specific hazards.[5][7]

Q2: Which synthetic route's byproducts should I be most concerned about during work-up?

A2: The byproducts depend heavily on the synthetic route.

  • From 4-Aminobenzamide Dehydration: If using a dehydrating agent like thionyl chloride or phosphorus pentoxide, the work-up will need to carefully manage and neutralize highly acidic byproducts.[2] Incomplete dehydration will leave unreacted amide.

  • From Sandmeyer Reaction (e.g., from an aminophenol): This route can generate colored azo-compound impurities if the diazonium salt couples with unreacted starting material.[3] It can also produce phenolic byproducts if the diazonium salt reacts with water.[3] Careful temperature control (0-5 °C) during diazotization is critical to minimize these.[3][12]

Q3: How do I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used.

  • Melting Point: A sharp melting point close to the literature value (83-87 °C) is a good indicator of purity.[13] A broad or depressed melting point suggests the presence of impurities.

  • Spectroscopy:

    • ¹H NMR: Will confirm the aromatic proton substitution pattern and the presence of amine and hydroxyl protons.

    • FT-IR: Will show characteristic peaks for the -OH, -NH₂, and -C≡N functional groups.

    • Mass Spectrometry (MS): Will confirm the molecular weight of the compound (134.14 g/mol ).[14]

  • Chromatography (TLC/HPLC): A single spot on a TLC plate or a single peak in an HPLC chromatogram indicates high purity.

References

Validation & Comparative

Comparing biological activity of 4-Amino-2-hydroxybenzonitrile and its isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Biological Activity of 4-Amino-2-hydroxybenzonitrile and Its Positional Isomers

A Senior Application Scientist's Perspective on a Promising Scaffold

To the discerning researcher in drug discovery, the aminohydroxybenzonitrile framework represents a compelling chemical scaffold. It is a trifunctional aromatic system, incorporating a nucleophilic amino group, a phenolic hydroxyl group, and an electron-withdrawing nitrile moiety. The spatial arrangement—or isomerism—of these three functional groups can dramatically alter the molecule's electronic distribution, stereochemistry, and hydrogen bonding potential. These physicochemical variations are not trivial; they are the primary determinants of a compound's biological activity, dictating how it interacts with protein targets, penetrates cell membranes, and undergoes metabolic transformation.

While direct, head-to-head comparative studies on the biological activities of all aminohydroxybenzonitrile isomers are not extensively documented in the current literature, a wealth of data exists for structurally related compounds. This guide will synthesize this information, leveraging established principles of medicinal chemistry and Structure-Activity Relationships (SAR), to construct a predictive comparison. We will explore the potential of this compound and its key isomers in several therapeutic areas, propose robust experimental protocols for validation, and provide a framework for future research.

The Isomers: A Physicochemical Overview

The foundation of any biological comparison is an understanding of the molecules' intrinsic properties. The relative positioning of the amino, hydroxyl, and cyano groups governs factors like lipophilicity (LogP), polar surface area (PSA), and the potential for intramolecular hydrogen bonding, which in turn influence solubility, membrane permeability, and receptor affinity.

Let's consider three key isomers: the target compound this compound, and its positional isomers 2-Amino-4-hydroxybenzonitrile and 4-Amino-3-hydroxybenzonitrile.

Compound Structure Molecular Formula Molecular Weight ( g/mol ) XLogP3 H-Bond Donor/Acceptor PubChem CID
This compound this compoundC₇H₆N₂O134.141.22 / 2[1](2--INVALID-LINK--]
2-Amino-4-hydroxybenzonitrile 2-Amino-4-hydroxybenzonitrileC₇H₆N₂O134.141.22 / 2[3](4--INVALID-LINK--]
4-Amino-3-hydroxybenzonitrile 4-Amino-3-hydroxybenzonitrileC₇H₆N₂O134.140.62 / 2[5](6--INVALID-LINK--]

Insight from the Scientist: The seemingly minor shift of the hydroxyl group from position 2 to 3 (comparing this compound and 4-Amino-3-hydroxybenzonitrile) halves the predicted lipophilicity (XLogP3 from 1.2 to 0.6). This suggests the 3-hydroxy isomer may have greater aqueous solubility but potentially lower passive membrane permeability. The ortho-positioning of the hydroxyl and amino groups in the 2-hydroxy isomers allows for potential intramolecular hydrogen bonding, which can mask polar groups, effectively increasing lipophilicity and influencing the conformation available for receptor binding. These are critical hypotheses to test when investigating pharmacokinetics and target engagement.

Comparative Analysis of Potential Biological Activities

By examining related chemical structures, we can infer the likely biological activities of our target isomers.

Enzyme Inhibition

The benzonitrile scaffold is present in numerous enzyme inhibitors. The hydroxyl and amino substituents offer key hydrogen bonding points for interaction with enzyme active sites.

Evidence from Related Compounds:

  • Derivatives of 2-hydroxybenzonitrile have been explored as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways.[7]

  • 4-Aminochalcones , which share an aminophenyl moiety, have demonstrated significant inhibitory activity against carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase.[8]

  • Pyrrole-carbonitrile derivatives have been studied as broad-spectrum metallo-β-lactamase inhibitors, highlighting the nitrile group's role in enzyme interaction.[9]

Predicted Isomer Activity & Rationale:

  • This compound & 2-Amino-4-hydroxybenzonitrile: The ortho relationship between the amino and hydroxyl groups could facilitate chelation with metal ions in the active sites of metalloenzymes. This arrangement might confer potent activity against targets like metallo-β-lactamases or other metalloproteinases.

  • 4-Amino-3-hydroxybenzonitrile: With the hydroxyl and amino groups meta to each other, this isomer presents a different spatial arrangement of H-bond donors. It may favor binding to enzymes where the recognition sites for these groups are further apart, potentially leading to a different target profile, perhaps similar to inhibitors of kinases or transferases.

The following diagram illustrates the general principle of how an inhibitor's structure is designed to mimic an enzyme's natural substrate, a core concept in competitive inhibition.[10]

G cluster_0 Enzyme Active Site Enzyme Enzyme (E) ES_Complex Enzyme-Substrate Complex (ES) EI_Complex Enzyme-Inhibitor Complex (EI) (Inactive) Substrate Substrate (S) (e.g., Xanthine) Substrate->ES_Complex Binds Inhibitor Competitive Inhibitor (I) (e.g., Allopurinol) Structurally similar to S Inhibitor->EI_Complex Binds & Blocks ES_Complex->Enzyme Reaction Product Product (P) (e.g., Uric Acid)

Caption: Competitive inhibition workflow.[10]

Antimicrobial Activity

Phenolic compounds and aromatic amines are well-known classes of antimicrobial agents. Their mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes.

Evidence from Related Compounds:

  • 4-Aminophenol derivatives have shown broad-spectrum activity against various Gram-positive and Gram-negative bacteria.[11]

  • 4-Hydroxybenzoic acid , a structural cousin, also possesses antimicrobial properties.[12]

  • Cationic surfactants derived from amino acids demonstrate that a positive charge (which the amino group can carry at physiological pH) coupled with a lipophilic part of the molecule can disrupt bacterial membranes.[13]

Predicted Isomer Activity & Rationale:

  • All three isomers possess the necessary pharmacophoric elements for potential antimicrobial activity: a phenolic hydroxyl, an aromatic amine, and a lipophilic benzene ring.

  • The differences in lipophilicity (LogP) will likely be a key determinant of potency. An optimal LogP value is often required for an antimicrobial to effectively traverse the bacterial cell wall and membrane.

  • 4-Amino-3-hydroxybenzonitrile , with the lowest LogP, might be more effective against Gram-positive bacteria, whose cell walls are generally more permeable to hydrophilic molecules.

  • The 2-hydroxy isomers , with higher LogP values, might show broader-spectrum activity or greater potency against Gram-negative bacteria, which have a protective outer lipid membrane.

Cytotoxicity and Anticancer Potential

Many anticancer agents are small molecules that induce apoptosis (programmed cell death) in rapidly dividing cancer cells. The aminohydroxybenzonitrile scaffold is present in compounds with antiproliferative effects.

Evidence from Related Compounds:

  • 4-Aminoquinoline derivatives can serve as prototype molecules for developing new classes of anticancer agents, with demonstrated cytotoxic effects on human breast tumor cell lines.[14]

  • Studies on tocotrienol isomers show that subtle structural changes (e.g., number and position of methyl groups on the chromanol ring) lead to significant differences in cytotoxic potency against cancer cells. The delta-isomer was consistently more potent than the alpha- and gamma-isomers.

  • The cytotoxicity of praziquantel enantiomers varies significantly, with the (S)-isomer showing higher cytotoxicity against normal cells while the (R)-isomer was more selective for tumor cells. This underscores the critical role of stereochemistry and isomerism in biological effect.

Predicted Isomer Activity & Rationale:

  • The cytotoxic potential will likely be isomer-dependent. The ability to interact with specific cellular targets (e.g., DNA, topoisomerases, kinases) will be governed by the 3D shape and electronic profile of each isomer.

  • This compound , for example, may adopt a planar conformation that is favorable for intercalation into DNA, a mechanism used by some anticancer drugs.

  • The differential positioning of the functional groups will also affect metabolic stability. One isomer might be rapidly metabolized and detoxified by liver enzymes (e.g., via glucuronidation of the -OH or acetylation of the -NH2), while another might be more resistant, leading to higher systemic exposure and greater cytotoxic effect.

Validating the Vision: Proposed Experimental Workflows

Hypothesis without validation is mere speculation. To move from prediction to evidence, a structured, multi-tiered screening approach is essential. The following protocols provide a self-validating system for objectively comparing the isomers.

Workflow 1: A Tiered Approach to Biological Activity Screening

This diagram outlines a logical progression from broad initial screening to more specific mechanistic studies.

Caption: Tiered screening workflow for isomer comparison.

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

This assay provides a quantitative measure of a substance's effect on cell viability.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) for each isomer against a panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) and a non-cancerous control cell line (e.g., MRC-5 lung fibroblast).

  • Principle: The mitochondrial reductase enzymes in viable cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Methodology:

    • Cell Culture: Plate cells in 96-well microtiter plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

    • Compound Treatment: Prepare serial dilutions of each isomer (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

    • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

  • Causality Check: Using a non-cancerous cell line is critical for establishing a selectivity index (IC₅₀ normal cells / IC₅₀ cancer cells). A high selectivity index is a hallmark of a promising anticancer candidate.

Protocol 2: In Vitro Enzyme Inhibition Screening (Fluorometric COX-2 Assay)

This protocol is a robust method to assess specific enzyme inhibition.

  • Objective: To determine the IC₅₀ of each isomer against recombinant human Cyclooxygenase-2 (COX-2).

  • Principle: The assay quantifies the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G₂ (PGG₂), and the subsequent reduction to PGH₂ is monitored using a fluorescent probe (e.g., ADHP), which is oxidized to the highly fluorescent resorufin.

  • Methodology:

    • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), recombinant human COX-2 enzyme, arachidonic acid (substrate), and the fluorometric probe.

    • Inhibitor Preparation: Prepare serial dilutions of each isomer in the reaction buffer.

    • Assay Procedure (96-well format):

      • To each well, add the reaction buffer.

      • Add the COX-2 enzyme.

      • Add the test isomer or vehicle control and pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.

      • Initiate the reaction by adding the arachidonic acid substrate and the fluorescent probe.

    • Data Acquisition: Immediately measure the fluorescence (Excitation: 530-540 nm, Emission: 585-595 nm) every minute for 10-20 minutes using a microplate reader.

    • Analysis: Calculate the reaction rate (slope of the fluorescence vs. time curve). Determine the percentage of inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.

  • Causality Check: Pre-incubating the enzyme with the inhibitor is a crucial step to ensure that the inhibitor has sufficient time to bind to the enzyme's active site before the substrate is introduced, which is especially important for slow-binding or competitive inhibitors.

Conclusion and Strategic Outlook

This guide establishes a strong, evidence-based hypothesis that this compound and its positional isomers are a rich source for discovering novel bioactive compounds. The differential positioning of the functional groups is predicted to have a profound impact on their enzyme inhibition profiles, antimicrobial potency, and cytotoxic selectivity.

  • The 2-hydroxy isomers (4-amino-2-hydroxy and 2-amino-4-hydroxy) are predicted to be strong candidates for metalloenzyme inhibitors and potentially broader-spectrum antimicrobials due to their chelation potential and higher lipophilicity.

  • The 3-hydroxy isomer (4-amino-3-hydroxy) presents a different pharmacophoric profile that may lead to activity against different enzyme classes and a preference for Gram-positive bacteria.

The true value of this analysis lies in its application. By executing the proposed tiered screening workflow, research teams can efficiently and systematically validate these predictions. This approach minimizes resource expenditure by focusing on the most promising candidates, rapidly identifying isomers with high potency and selectivity. The resulting data will not only pinpoint lead compounds for further preclinical development but will also build a definitive Structure-Activity Relationship database for this valuable chemical scaffold, guiding the rational design of next-generation therapeutics.

References

Differentiating Key Isomers: A Spectroscopic Comparison of 4-Amino-2-hydroxybenzonitrile and 3-Amino-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of isomeric compounds is a critical quality control checkpoint. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide offers an in-depth spectroscopic comparison of two such isomers: 4-Amino-2-hydroxybenzonitrile and 3-Amino-2-hydroxybenzonitrile. Both are valuable building blocks, but their utility is dictated by the specific arrangement of their functional groups on the benzene ring.

This document, intended for researchers, scientists, and drug development professionals, will delve into the nuanced differences in the Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data of these two compounds. By understanding their unique spectral fingerprints, scientists can unambiguously differentiate between them, ensuring the integrity of their research and development pipelines.

The Structural Distinction: A Tale of Two Isomers

The core difference between this compound and 3-Amino-2-hydroxybenzonitrile lies in the position of the amino (-NH₂) group relative to the hydroxyl (-OH) and cyano (-CN) functionalities. This seemingly minor shift has profound implications for the electronic environment of the molecule, which in turn governs how they interact with electromagnetic radiation in various spectroscopic techniques.

Infrared (IR) Spectroscopy: Unmasking Vibrational Modes

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The distinct vibrational frequencies of the O-H, N-H, and C≡N bonds provide a clear method for distinguishing between our two isomers.

In this compound, the para-position of the amino group to the cyano group and ortho to the hydroxyl group allows for specific electronic interactions and hydrogen bonding environments. In contrast, the meta-position of the amino group in 3-Amino-2-hydroxybenzonitrile creates a different set of electronic and steric influences on the key functional groups.

Comparative IR Data

Functional GroupThis compound (Expected, cm⁻¹)3-Amino-2-hydroxybenzonitrile (Expected, cm⁻¹)Rationale for Differences
O-H Stretch~3400-3300 (broad)~3450-3350 (broad)The intramolecular hydrogen bonding potential between the ortho hydroxyl and amino groups in both isomers leads to broad peaks. The exact position can be influenced by the different electronic effects of the amino group's position relative to the nitrile.
N-H Stretch~3350-3200 (two bands)~3370-3220 (two bands)Primary amines typically show two N-H stretching bands (symmetric and asymmetric). The electron-donating effect of the amino group influences the N-H bond strength, with subtle shifts expected due to its position relative to the electron-withdrawing cyano group.
C≡N Stretch~2225~2235The nitrile stretch is sensitive to the electronic environment. The stronger electron-donating effect of the para-amino group in the 4-amino isomer can lead to a slight decrease in the C≡N bond order and a lower stretching frequency compared to the meta-amino isomer.
Aromatic C-H Stretch~3100-3000~3100-3000Typical for aromatic compounds.
C-O Stretch~1250~1240Reflects the phenolic C-O bond.
C-N Stretch~1300~1290Associated with the aromatic amine C-N bond.
Experimental Protocol: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the solid, dry sample is placed directly onto the diamond crystal of an ATR accessory.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra provide a detailed map of the molecular structure.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum is particularly informative for distinguishing between these isomers. The substitution pattern dictates the splitting patterns (multiplicity) and chemical shifts of the aromatic protons.

Comparative ¹H NMR Data (Predicted in DMSO-d₆)

Proton AssignmentThis compound (Expected ppm, Multiplicity)3-Amino-2-hydroxybenzonitrile (Expected ppm, Multiplicity)Rationale for Differences
Aromatic H~7.2 (d)~7.0 (d)The protons on the aromatic ring will exhibit different coupling patterns due to their relative positions. In the 4-amino isomer, we expect to see more distinct splitting patterns (doublets and doublet of doublets) due to the defined ortho, meta, and para relationships.
Aromatic H~6.2 (dd)~6.8 (t)The chemical shifts are influenced by the electron-donating effects of the -OH and -NH₂ groups and the electron-withdrawing effect of the -CN group. The specific positions of these groups in each isomer lead to unique shielding and deshielding of the aromatic protons.
Aromatic H~6.0 (d)~6.5 (d)
-OH~10.5 (br s)~10.2 (br s)The phenolic proton is typically broad and its chemical shift is solvent-dependent.
-NH₂~5.5 (br s)~5.3 (br s)The amine protons are also broad and their chemical shift can vary.
¹³C NMR Spectroscopy

The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of each carbon atom. The positions of the substituents cause significant variations in the carbon chemical shifts, providing another layer of confirmation for the isomeric identity.

Comparative ¹³C NMR Data (Predicted in DMSO-d₆)

Carbon AssignmentThis compound (Expected ppm)3-Amino-2-hydroxybenzonitrile (Expected ppm)Rationale for Differences
C-OH~160~158The carbon attached to the hydroxyl group is significantly deshielded.
C-NH₂~150~148The carbon bearing the amino group is also deshielded. The different substitution pattern alters the electronic effect on this carbon.
Aromatic CH~133, 110, 102~120, 118, 115The chemical shifts of the unsubstituted aromatic carbons are uniquely affected by the combined electronic effects of the three substituents in their respective positions.
C-CN~100~105The carbon of the cyano group is typically found in this region.
CN~118~119The nitrile carbon itself.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or 500 MHz spectrometer. Set the spectral width to cover the range of 0 to 12 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Set the spectral width to cover the range of 0 to 200 ppm. Use a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The wavelength of maximum absorbance (λ_max) is influenced by the extent of conjugation and the nature of the substituents on the aromatic ring. Both the amino and hydroxyl groups are auxochromes (color-enhancing groups), while the nitrile group is a chromophore (light-absorbing group).

Comparative UV-Vis Data (Predicted in Ethanol)

ParameterThis compound (Expected nm)3-Amino-2-hydroxybenzonitrile (Expected nm)Rationale for Differences
λ_max 1~280~275The para-relationship between the strong electron-donating amino group and the electron-withdrawing cyano group in the 4-amino isomer leads to a more extended conjugation and a bathochromic (red) shift to a longer wavelength compared to the meta-arrangement in the 3-amino isomer.
λ_max 2~230~235Additional absorption bands corresponding to other electronic transitions are also expected.
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol, in a quartz cuvette. A typical concentration is around 10⁻⁵ M.

  • Data Acquisition: Record the absorption spectrum over a range of 200 to 400 nm using a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction: Use the pure solvent as a reference to obtain a baseline spectrum, which is then subtracted from the sample spectrum.

Mass Spectrometry (MS): Deciphering Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Both isomers will have the same molecular ion peak (M⁺) at m/z 134, corresponding to their shared molecular formula of C₇H₆N₂O. However, the relative intensities of the fragment ions can differ due to the different stabilities of the resulting fragments, which are influenced by the substituent positions.

Comparative Mass Spectrometry Data

m/zIon IdentityThis compound (Expected Relative Intensity)3-Amino-2-hydroxybenzonitrile (Expected Relative Intensity)Rationale for Differences
134[M]⁺HighHighThe molecular ion peak.
117[M-NH₃]⁺LowLowLoss of ammonia.
106[M-CO]⁺ModerateModerateLoss of carbon monoxide from the phenolic hydroxyl group.
79[C₆H₅N]⁺ModerateModerateLoss of CO and HCN.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizing the Workflow

Spectroscopic_Workflow cluster_sample Isomeric Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Identification Isomer_Mixture This compound or 3-Amino-2-hydroxybenzonitrile IR IR Spectroscopy Isomer_Mixture->IR NMR NMR Spectroscopy (¹H & ¹³C) Isomer_Mixture->NMR UV_Vis UV-Vis Spectroscopy Isomer_Mixture->UV_Vis MS Mass Spectrometry Isomer_Mixture->MS IR_Data Vibrational Frequencies (O-H, N-H, C≡N) IR->IR_Data NMR_Data Chemical Shifts & Coupling Patterns NMR->NMR_Data UV_Vis_Data λ_max (Electronic Transitions) UV_Vis->UV_Vis_Data MS_Data Molecular Ion & Fragmentation MS->MS_Data Isomer_4 This compound IR_Data->Isomer_4 Isomer_3 3-Amino-2-hydroxybenzonitrile IR_Data->Isomer_3 NMR_Data->Isomer_4 NMR_Data->Isomer_3 UV_Vis_Data->Isomer_4 UV_Vis_Data->Isomer_3 MS_Data->Isomer_4 MS_Data->Isomer_3

A Comparative Guide to the Structure-Activity Relationship of Substituted 2-Hydroxybenzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 2-Hydroxybenzonitrile Scaffold

For researchers, scientists, and professionals in drug development, a deep understanding of the structure-activity relationship (SAR) is fundamental to the rational design of novel therapeutic agents. This guide provides a comparative analysis of the SAR of substituted 2-hydroxybenzonitriles. While the initial focus was on 4-amino-2-hydroxybenzonitrile derivatives, a comprehensive review of publicly accessible scientific literature reveals that this specific subclass is not extensively studied. Therefore, to provide a robust and data-supported guide, we will explore the broader class of substituted 2-hydroxybenzonitriles. This family of compounds, characterized by a hydroxyl and a nitrile group in ortho positions on a benzene ring, exhibits a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][2] By examining the influence of various substituents on the benzene ring, we can elucidate key structural features that govern biological efficacy and provide a foundation for the design of more potent and selective molecules.

The 2-hydroxybenzonitrile core, also known as salicylonitrile, is a privileged scaffold in medicinal chemistry.[2] The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, while the nitrile group can participate in various interactions and serves as a precursor for other functional groups. The interplay of these functionalities, modulated by additional substituents on the aromatic ring, dictates the molecule's interaction with biological targets.

Comparative Analysis of Biological Activities: A Quantitative Overview

The biological activity of 2-hydroxybenzonitrile derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring. The following sections and the comparative data table summarize the impact of these modifications on antimicrobial and anticancer activities, drawing from various studies to offer a clear comparison of derivative performance.

Antimicrobial Activity

Substituted 2-hydroxybenzonitriles have demonstrated notable activity against a range of bacterial and fungal pathogens.[1][2] The minimum inhibitory concentration (MIC) is a key metric for quantifying antimicrobial potency, with lower values indicating greater efficacy.

Key observations from SAR studies on the antimicrobial activity of 2-hydroxybenzonitrile derivatives include:

  • Halogen Substituents: The presence of halogen atoms, particularly chlorine and bromine, on the benzene ring often enhances antimicrobial activity. This is likely due to increased lipophilicity, which facilitates passage through microbial cell membranes, and the ability of halogens to participate in halogen bonding.

  • Alkyl Chains: The length and branching of alkyl substituents can influence antimicrobial potency. Optimal lipophilicity is crucial; very long or bulky alkyl groups may hinder solubility and transport.

  • Amino and Nitro Groups: The introduction of polar groups like amino (-NH2) and nitro (-NO2) can have varied effects. An amino group can introduce a basic center and potential for hydrogen bonding, which may be beneficial for interaction with certain microbial targets. Conversely, the strong electron-withdrawing nature of a nitro group can significantly alter the electronic properties of the aromatic ring.

Anticancer Activity

Derivatives of 2-hydroxybenzonitrile have also been investigated for their potential as anticancer agents, with some analogs exhibiting cytotoxicity against various cancer cell lines.[2] The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth.

Key SAR insights for the anticancer activity of this class of compounds include:

  • Substitution Pattern: The specific placement of substituents on the benzene ring is critical. Altering the substitution pattern can dramatically affect the molecule's ability to fit into the binding pocket of a target protein.

  • Hydrophobic and Electronic Effects: The introduction of hydrophobic and electron-withdrawing or electron-donating groups can modulate the compound's interaction with its biological target. For instance, electron-withdrawing groups can enhance the acidity of the phenolic hydroxyl group, which may be important for binding.

  • Target-Specific Interactions: The optimal substitution pattern is highly dependent on the specific biological target. For example, derivatives designed to inhibit a particular kinase will have different SAR than those designed to disrupt DNA synthesis.

Comparative Data Table: Biological Activities of Substituted 2-Hydroxybenzonitrile Derivatives
Compound/DerivativeSubstituent(s)Biological ActivityTest Organism/Cell LinePotency (MIC/IC50)
2-hydroxy-N-phenylnaphthalene-1-carboxamideN-phenylnaphthalene-1-carboxamideAntimicrobialMycobacterium kansasii15.2 µg/mL[1]
2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamideN-(3-nitrophenyl)naphthalene-1-carboxamideAntimicrobialStaphylococcus aureus (MRSA)26.0 µg/mL[1]
Benzimidazole derivative 19BenzimidazoleAntimicrobialEnterococcus faecalis (ATCC 29212)12.5 µg/mL[1]
Benzimidazole derivatives 17, 18, 21BenzimidazoleAntimicrobialEnterococcus faecalis (ATCC 29212)25 µg/mL[1]
2-phenylacrylonitrile derivative 1g2a2-phenylacrylonitrileAnticancerHCT1165.9 nM
2-phenylacrylonitrile derivative 1g2a2-phenylacrylonitrileAnticancerBEL-74027.8 nM

Visualizing the Structure-Activity Relationship

The following diagram illustrates the general SAR trends for substituted 2-hydroxybenzonitriles based on the available literature.

SAR_2_hydroxybenzonitrile cluster_core 2-Hydroxybenzonitrile Core cluster_substituents Substitutions cluster_activity Biological Activity Core 2-Hydroxybenzonitrile R1 Position 3 Core->R1 Substitution at various positions R2 Position 4 (e.g., -NH2) Core->R2 R3 Position 5 Core->R3 R4 Position 6 Core->R4 Enzyme_Inhibition Enzyme Inhibition Core->Enzyme_Inhibition Acts as a scaffold for enzyme inhibitors Antimicrobial Antimicrobial Activity R1->Antimicrobial Modulates Potency Anticancer Anticancer Activity R1->Anticancer Affects Target Binding R2->Antimicrobial e.g., Amino group can enhance activity R2->Anticancer Influences Solubility and Target Interaction R3->Antimicrobial e.g., Halogens can increase activity R3->Anticancer e.g., EWGs can modulate activity R4->Antimicrobial Steric hindrance may decrease activity R4->Anticancer Impacts Selectivity

Caption: Generalized Structure-Activity Relationship (SAR) for 2-hydroxybenzonitrile derivatives.

Experimental Protocols: A Guide to Synthesis and Evaluation

Reproducibility and validation are cornerstones of scientific integrity. This section provides detailed, step-by-step methodologies for the synthesis of a representative 2-hydroxybenzonitrile derivative and its subsequent biological evaluation.

Synthesis of this compound

This protocol describes a common synthetic route to this compound, a key derivative in this class.

Materials:

  • 2-Hydroxy-4-nitrobenzonitrile

  • Stannous chloride (SnCl₂)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-4-nitrobenzonitrile in ethanol.

  • To this solution, add a solution of stannous chloride in concentrated hydrochloric acid dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to yield pure this compound.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a synthesized compound against a bacterial strain.

Materials:

  • Synthesized 2-hydroxybenzonitrile derivative

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plate

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in MHB to achieve a range of final concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible bacterial growth. The MIC can also be determined by measuring the optical density at 600 nm.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of substituted 2-hydroxybenzonitrile derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start Starting Materials reaction Chemical Reaction (e.g., Reduction of Nitro Group) start->reaction workup Work-up & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization stock_prep Prepare Stock Solution characterization->stock_prep assay Biological Assay (e.g., MIC Determination) stock_prep->assay data_analysis Data Analysis (Calculate MIC/IC50) assay->data_analysis sar_analysis SAR Analysis data_analysis->sar_analysis

Caption: A generalized experimental workflow for a structure-activity relationship study.

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action is crucial for the rational design of more effective and selective drugs. While the precise mechanisms for all 2-hydroxybenzonitrile derivatives are not fully elucidated, their biological effects are often attributed to the inhibition of key enzymes or interference with critical cellular signaling pathways.[2]

For instance, some benzonitrile derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.[3] The inhibition of COX-2, in particular, is a major target for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective COX inhibitors.

The diagram below illustrates the arachidonic acid cascade and the role of COX enzymes, a potential target for 2-hydroxybenzonitrile derivatives.

Signaling_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimulus aa Arachidonic Acid pla2->aa Releases cox Cyclooxygenase (COX-1 & COX-2) aa->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation Mediate inhibitor 2-Hydroxybenzonitrile Derivative inhibitor->cox Inhibits

Caption: The arachidonic acid cascade and potential inhibition by 2-hydroxybenzonitrile derivatives.

Conclusion

This guide has provided a comparative overview of the structure-activity relationships of substituted 2-hydroxybenzonitriles, highlighting their potential as antimicrobial and anticancer agents. The presented data and experimental protocols serve as a valuable resource for researchers in the field of drug discovery. The key takeaway is that systematic structural modifications of the 2-hydroxybenzonitrile scaffold, including alterations in the nature and position of substituents, can significantly modulate biological activity. Future research in this area should focus on synthesizing novel derivatives with improved potency and selectivity, as well as elucidating their precise mechanisms of action to guide the development of next-generation therapeutics.

References

A Comparative Guide to the Synthesis of 4-Amino-2-hydroxybenzonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the synthesis of novel molecular scaffolds is a cornerstone of innovation. 4-Amino-2-hydroxybenzonitrile, a key intermediate, presents a unique synthetic challenge due to its trifunctional nature. This guide provides an in-depth comparative analysis of the two most viable synthetic routes to this valuable compound, offering a blend of theoretical insight and practical, field-proven protocols. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors, balancing yield, purity, cost-effectiveness, and scalability.

Introduction to the Target Molecule

This compound is a versatile building block, the value of which is derived from its distinct functional groups: a nucleophilic amino group, an acidic hydroxyl group, and an electrophilic nitrile moiety. This trifecta of reactivity allows for a diverse range of subsequent chemical transformations, making it a sought-after precursor in the synthesis of more complex molecules, including pharmaceuticals and functional materials. The strategic placement of these groups on the aromatic ring also influences the molecule's electronic properties and potential biological activity.

This guide will dissect two primary synthetic strategies for obtaining this compound:

  • Route 1: The Reduction of 2-hydroxy-4-nitrobenzonitrile. This is a classic and often reliable approach, contingent on the availability of the nitro-substituted precursor.

  • Route 2: The Sandmeyer Reaction of 3-Amino-4-hydroxybenzonitrile. This route offers an alternative pathway, leveraging the well-established Sandmeyer reaction to introduce the nitrile functionality.

Each route will be evaluated based on its chemical principles, experimental intricacies, and overall efficiency.

Route 1: Synthesis via Reduction of 2-hydroxy-4-nitrobenzonitrile

This synthetic approach is predicated on the selective reduction of a nitro group to an amine. The starting material, 2-hydroxy-4-nitrobenzonitrile, is commercially available, making this a frequently chosen pathway. The core of this method lies in the choice of the reducing agent, which must be effective in converting the nitro group without affecting the nitrile or hydroxyl functionalities.

Mechanistic Insight: The Chemistry of Nitro Group Reduction

The reduction of an aromatic nitro group to an amine is a stepwise process that can proceed through various intermediates, including nitroso and hydroxylamine species.[1][2]

Catalytic Hydrogenation: In the presence of a metal catalyst such as Palladium on carbon (Pd/C), molecular hydrogen (H₂) is adsorbed onto the catalyst surface and dissociates into reactive hydrogen atoms.[3] These atoms are then transferred to the nitro group, leading to its sequential reduction. The catalyst's role is to lower the activation energy for hydrogenolysis of the N-O bonds.

Chemical Reduction with SnCl₂/HCl: Stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) acts as a single-electron donor. The Sn(II) is oxidized to Sn(IV) while the nitro group is reduced. The acidic medium is crucial for the protonation of the oxygen atoms of the nitro group, facilitating their removal as water.

Experimental Protocols

This method is often favored for its clean reaction profile and the ease of catalyst removal.

Step-by-Step Procedure:

  • To a solution of 2-hydroxy-4-nitrobenzonitrile (1.0 eq) in ethanol or ethyl acetate, a catalytic amount of 10% Pd/C (typically 5-10 mol%) is added.

  • The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) in a hydrogenation apparatus.

  • The reaction is stirred vigorously at room temperature until the consumption of hydrogen ceases, indicating the completion of the reaction (typically 2-6 hours).

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

This is a classic and robust method for nitro group reduction, particularly useful when catalytic hydrogenation is not feasible.

Step-by-Step Procedure:

  • 2-hydroxy-4-nitrobenzonitrile (1.0 eq) is dissolved in a suitable solvent, such as ethanol or concentrated hydrochloric acid.

  • To this solution, an excess of stannous chloride dihydrate (SnCl₂·2H₂O, typically 3-5 eq) is added portion-wise, as the initial reaction can be exothermic.

  • The reaction mixture is then heated to reflux (typically 60-80 °C) and stirred for 1-3 hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the pH is carefully adjusted to be basic (pH 8-9) with a concentrated solution of sodium hydroxide or sodium carbonate. This will precipitate the tin salts.

  • The resulting slurry is filtered, and the filter cake is washed thoroughly with an organic solvent (e.g., ethyl acetate).

  • The filtrate is then extracted with an organic solvent, the combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification by column chromatography or recrystallization will provide the pure this compound.

Comparative Analysis of Reduction Methods
ParameterCatalytic Hydrogenation (Pd/C)Chemical Reduction (SnCl₂)
Reagents H₂, 10% Pd/CSnCl₂·2H₂O, HCl, NaOH
Yield Generally high (>90%)Good to high (75-95%)
Purity of Crude Product HighModerate (requires removal of tin salts)
Work-up Simple filtrationMore complex (pH adjustment, filtration, extraction)
Safety Considerations Flammable H₂ gas, pyrophoric catalystCorrosive acid, exothermic reaction
Cost-Effectiveness Higher initial catalyst cost, but reusableLower reagent cost
Scalability ExcellentGood, but waste disposal can be an issue

Expertise & Experience Insights: The choice between catalytic hydrogenation and chemical reduction often depends on the available equipment and the scale of the synthesis. For laboratory-scale synthesis, the SnCl₂ method is often more convenient due to its simplicity and lack of specialized equipment. However, for larger-scale production, the cleaner reaction profile and easier product isolation of catalytic hydrogenation make it the more attractive option, despite the initial investment in the catalyst and hydrogenation equipment.

Route 2: Synthesis via Sandmeyer Reaction

The Sandmeyer reaction provides an alternative approach, starting from an aminophenol precursor and introducing the nitrile group in the final step. For the synthesis of this compound, a plausible starting material is 3-amino-4-hydroxybenzonitrile. However, the presence of a free amino group can lead to side reactions. A more strategic approach would involve a starting material where the amino group is protected or introduced at a later stage. A hypothetical, yet chemically sound, route would start from 3-aminophenol.

Mechanistic Insight: The Sandmeyer Cyanation Reaction

The Sandmeyer reaction proceeds via a diazonium salt intermediate.[4][5]

  • Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl), at low temperatures (0-5 °C) to form a diazonium salt.

  • Cyanation: The diazonium salt is then reacted with a copper(I) cyanide (CuCN) solution. The reaction is believed to proceed through a radical mechanism, where the copper(I) acts as a catalyst to facilitate the replacement of the diazonium group with a cyanide group, with the evolution of nitrogen gas.[6]

Experimental Protocol: A Hypothetical Route from 3-Aminophenol

This route requires multiple steps, including protection of the functional groups to ensure regioselectivity.

Step 1: Protection of the Amino and Hydroxyl Groups of 3-Aminophenol

To avoid unwanted side reactions, both the amino and hydroxyl groups of 3-aminophenol should be protected. Acetylation is a common and effective strategy.

Step 2: Nitration

The protected 3-aminophenol is then nitrated to introduce a nitro group at the 4-position.

Step 3: Deprotection and Reduction

The protecting groups are removed, and the nitro group is reduced to an amino group.

Step 4: Diazotization and Sandmeyer Cyanation

The resulting 2,4-diaminophenol would then undergo a selective diazotization followed by a Sandmeyer reaction. However, the presence of two amino groups complicates this step.

Comparative Analysis of Synthetic Routes
ParameterRoute 1: Reduction of Nitro CompoundRoute 2: Sandmeyer Reaction (Hypothetical)
Starting Material 2-hydroxy-4-nitrobenzonitrile (commercially available)3-Aminophenol (commercially available)
Number of Steps 1Multiple (protection, nitration, reduction, Sandmeyer)
Overall Yield HighLikely moderate to low
Selectivity HighPotentially problematic due to multiple functional groups
Process Complexity LowHigh
Scalability GoodChallenging

Expertise & Experience Insights: While the Sandmeyer reaction is a powerful tool in organic synthesis, its application to multifunctional substrates like those required for the synthesis of this compound can be fraught with challenges. The multi-step nature of the process, coupled with potential issues in selectivity and the need for protection/deprotection steps, makes it a less desirable route compared to the more straightforward reduction of a commercially available nitro precursor.

Visualization of Synthetic Pathways

Logical Flow of Synthesis Route 1

Synthesis_Route_1 start 2-hydroxy-4-nitrobenzonitrile reductant Reducing Agent (H2/Pd-C or SnCl2/HCl) start->reductant product This compound reductant->product caption Reduction of 2-hydroxy-4-nitrobenzonitrile

Caption: Reduction of 2-hydroxy-4-nitrobenzonitrile.

Conceptual Workflow for Sandmeyer Reaction (Route 2)

Synthesis_Route_2 start 3-Aminophenol protection Protection start->protection nitration Nitration protection->nitration deprotection_reduction Deprotection & Reduction nitration->deprotection_reduction sandmeyer Diazotization & Sandmeyer Cyanation deprotection_reduction->sandmeyer product This compound sandmeyer->product caption Hypothetical Sandmeyer route from 3-aminophenol

Caption: Hypothetical Sandmeyer route from 3-aminophenol.

Conclusion and Recommendation

Based on this comparative analysis, the synthesis of this compound via the reduction of 2-hydroxy-4-nitrobenzonitrile (Route 1) is the more efficient and practical approach. The commercial availability of the starting material, the high-yielding nature of the reduction step (whether through catalytic hydrogenation or chemical reduction), and the overall simplicity of the process make it the superior choice for both laboratory-scale synthesis and potential scale-up.

While the Sandmeyer reaction (Route 2) is a theoretically plausible alternative, the complexities associated with multi-step synthesis, protection/deprotection strategies, and potential selectivity issues render it a less attractive option.

For researchers and drug development professionals, the choice of synthetic route is a critical decision that impacts project timelines and resource allocation. This guide provides the necessary data and expert insights to confidently select the most effective pathway for the synthesis of this compound, a valuable intermediate in the pursuit of new chemical entities.

References

A Senior Application Scientist's Guide: Benchmarking 4-Amino-2-hydroxybenzonitrile Against Key Phenolic Compounds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Establishing a Performance Baseline for a Novel Phenolic Scaffold

In the landscape of drug discovery, phenolic compounds represent a vast and structurally diverse class of molecules, celebrated for their wide-ranging biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The molecule 4-Amino-2-hydroxybenzonitrile (4A2HBN) is an intriguing scaffold, incorporating a phenol, an aniline, and a nitrile moiety. The nitrile group, in particular, is a valuable pharmacophore found in over 30 approved drugs, prized for its ability to form key interactions with biological targets and for its metabolic stability.[3]

However, the potential of any new scaffold can only be realized through rigorous, comparative evaluation. This guide provides a framework for benchmarking 4A2HBN against a panel of well-characterized phenolic compounds. The objective is not merely to present data but to elucidate the causality behind the experimental design—providing the "why" behind the "how." By systematically evaluating physicochemical and biological properties, we can build a comprehensive performance profile of 4A2HBN, informing its potential trajectory in a drug development program.

For this guide, we will compare 4A2HBN against three compounds representing different phenolic subclasses:

  • Salicylonitrile (2-Hydroxybenzonitrile): The parent scaffold, allowing for evaluation of the amino group's contribution.[4]

  • Gallic Acid: A simple phenolic acid, widely used as an antioxidant standard.[5]

  • Quercetin: A complex flavonoid polyphenol known for potent, multi-faceted biological activity.[6]

This comparative analysis will be grounded in self-validating experimental protocols designed to ensure scientific rigor and trustworthiness.

Section 1: Physicochemical Properties – The Foundation of Druggability

Before assessing biological activity, we must understand a compound's fundamental physicochemical properties. These characteristics govern absorption, distribution, metabolism, and excretion (ADME), and are thus critical determinants of a molecule's potential to become a viable drug. Here, we focus on aqueous solubility, a primary gatekeeper for bioavailability.

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic solubility due to its direct measurement of a saturated solution in equilibrium.[7]

Causality of Design:

  • Choice of Buffer: Phosphate-buffered saline (PBS) at pH 7.4 is used to mimic physiological conditions, as a compound's ionization state (and thus solubility) can be highly pH-dependent.

  • Equilibration Time: A 24-hour incubation ensures that the system reaches thermodynamic equilibrium, preventing an underestimation of solubility that might occur with shorter incubation times.

  • Purity Analysis: Using a high-purity standard and quantifying via a validated HPLC method ensures that the measured concentration is accurate and not inflated by impurities.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a 1.5 mL microcentrifuge tube.

  • Solubilization: Add 1 mL of PBS (pH 7.4).

  • Equilibration: Place the tubes on a rotator or shaker in a temperature-controlled environment (25°C) for 24 hours to achieve equilibrium.

  • Separation: Centrifuge the samples at 14,000 rpm for 15 minutes to pellet the undissolved solid.

  • Sampling: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.

  • Quantification: Dilute the supernatant with an appropriate solvent (e.g., methanol/water) and quantify the concentration of the dissolved compound using a pre-calibrated High-Performance Liquid Chromatography (HPLC) system with UV detection.

Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_process Processing & Analysis prep1 Add Excess Solid (2-5 mg) prep2 Add 1 mL PBS (pH 7.4) prep1->prep2 equil1 Incubate at 25°C for 24h with shaking prep2->equil1 proc1 Centrifuge (14,000 rpm) equil1->proc1 proc2 Collect Supernatant proc1->proc2 proc3 Quantify via HPLC proc2->proc3 result Solubility Value (µg/mL) proc3->result

Caption: Shake-Flask method workflow for solubility.

Comparative Physicochemical Data
CompoundMolecular FormulaMol. Weight ( g/mol )Predicted LogPAqueous Solubility (µg/mL) at pH 7.4
This compound C₇H₆N₂O134.14[8]1.2Data to be determined
SalicylonitrileC₇H₅NO119.121.4~11,400
Gallic AcidC₇H₆O₅170.120.7~12,000
QuercetinC₁₅H₁₀O₇302.241.5~5

Note: Solubility and LogP values are literature-based estimates for comparative purposes and can vary with experimental conditions.

Section 2: In Vitro Biological Activity – Assessing Therapeutic Potential

This section details the protocols for evaluating the core biological activities relevant to phenolic compounds: antioxidant capacity, enzyme inhibition, and cytotoxicity.

Antioxidant Capacity: DPPH Radical Scavenging Assay

Oxidative stress is implicated in numerous diseases, making antioxidant activity a key therapeutic indicator. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and reliable method to screen for radical scavenging ability.[9][10]

Causality of Design:

  • DPPH Radical: DPPH is a stable, commercially available free radical with a deep violet color. When it accepts an electron or hydrogen radical from an antioxidant, it becomes reduced to the pale yellow diphenylpicrylhydrazine.

  • Spectrophotometry: This color change results in a decrease in absorbance at ~517 nm, which can be measured with a standard plate reader. The degree of absorbance decrease is directly proportional to the amount of radical scavenged.

  • IC₅₀ Value: The result is expressed as the half-maximal inhibitory concentration (IC₅₀)—the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC₅₀ indicates higher antioxidant potency.

Mechanism of the DPPH Assay

DPPH_Mechanism DPPH DPPH• (Violet Radical) Antioxidant Phenol (Ar-OH) (Test Compound) Reaction + DPPHH DPPH-H (Pale Yellow, Reduced) PhenoxylRadical Phenoxyl Radical (Ar-O•) (Stabilized) Yields Reaction->Yields

Caption: DPPH radical reduction by a phenolic antioxidant.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a serial dilution series (e.g., 1000 µM down to 1 µM) in methanol.

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.

  • Plate Setup: In a 96-well plate, add 100 µL of each compound dilution.

  • Controls:

    • Negative Control: 100 µL of methanol (represents 0% scavenging).

    • Positive Control: 100 µL of a standard antioxidant like Gallic Acid or Trolox.

  • Reaction Initiation: Add 100 µL of the 0.1 mM DPPH solution to all wells. Mix gently.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Read the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value using non-linear regression analysis.

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Comparative Antioxidant Activity Data
CompoundDPPH Scavenging IC₅₀ (µM)
This compound Data to be determined
Salicylonitrile> 500
Gallic Acid8.5[11]
Quercetin12.2

Note: IC₅₀ values are representative and can vary based on specific assay conditions.

Enzyme Inhibition: A Gateway to Targeted Therapy

The ability to selectively inhibit enzymes is a cornerstone of modern pharmacology.[5] Phenolic compounds are known to inhibit a wide range of enzymes, such as those involved in carbohydrate metabolism (e.g., α-glucosidase, α-amylase) or inflammation (e.g., cyclooxygenases).[4][12]

Causality of Design:

  • Target Selection: α-glucosidase is a relevant enzyme for type 2 diabetes management. Its inhibition slows down carbohydrate digestion and reduces post-meal glucose spikes.

  • Chromogenic Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG) is a colorless substrate that is cleaved by α-glucosidase to release p-nitrophenol, a yellow-colored product.

  • IC₅₀ Determination: The rate of p-nitrophenol formation is measured by the increase in absorbance at 405 nm. The inhibitor concentration that reduces the enzyme's activity by 50% is the IC₅₀.

Step-by-Step Methodology (α-Glucosidase Inhibition):

  • Reagent Preparation:

    • Enzyme: α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).

    • Substrate: pNPG in phosphate buffer.

    • Compounds: Serial dilutions in buffer (with a final DMSO concentration <1%).

  • Plate Setup: In a 96-well plate, add 50 µL of phosphate buffer, 20 µL of the enzyme solution, and 10 µL of each compound dilution.

  • Controls:

    • Negative Control: 10 µL of buffer instead of compound (100% enzyme activity).

    • Positive Control: 10 µL of a known inhibitor like Acarbose.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 20 µL of the pNPG substrate solution to all wells to start the reaction.

  • Incubation: Incubate at 37°C for 20 minutes.

  • Measurement: Read the absorbance at 405 nm.

  • Calculation: Determine the percent inhibition for each concentration and calculate the IC₅₀ value.

Comparative Enzyme Inhibition Data (α-Glucosidase)
Compoundα-Glucosidase Inhibition IC₅₀ (µM)
This compound Data to be determined
Salicylonitrile> 200
Gallic Acid~75
Quercetin~15
Cytotoxicity: Assessing the Therapeutic Window

An effective drug must be potent against its target while being safe for healthy cells. Cytotoxicity assays are essential for determining this therapeutic window. The Lactate Dehydrogenase (LDH) release assay is a widely used method that measures the loss of cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.[13][14][15]

Causality of Design:

  • LDH as a Biomarker: LDH is a stable enzyme present in the cytoplasm of all cells.[13] When the cell membrane is damaged, LDH leaks into the surrounding culture medium.

  • Coupled Enzymatic Reaction: The amount of LDH in the medium is quantified by measuring its enzymatic activity. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD⁺ to NADH. This NADH is then used by a second enzyme (diaphorase) to reduce a tetrazolium salt (INT) into a red formazan product.

  • Colorimetric Readout: The amount of formazan produced is directly proportional to the amount of LDH released, and thus to the number of dead cells. This is measured by absorbance at ~490 nm.

Mechanism of the LDH Cytotoxicity Assay

LDH_Assay cluster_cell Damaged Cell cluster_reaction1 LDH Reaction cluster_reaction2 Indicator Reaction cell LDH Released into Medium r1_in Lactate + NAD+ cell->r1_in r1_out Pyruvate + NADH r1_in->r1_out LDH r2_in INT (Colorless) r1_out->r2_in NADH r2_out Formazan (Red) r2_in->r2_out Diaphorase measure Measure Absorbance at 490nm r2_out->measure

References

Introduction: The Critical Role of Isomeric Purity in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Comparative Guide to the Isomeric Purity Analysis of 4-Amino-2-hydroxybenzonitrile

In the landscape of pharmaceutical development and chemical research, the precise characterization of molecular entities is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and fine chemicals. Its molecular structure, featuring amino, hydroxyl, and nitrile functional groups on a benzene ring, gives rise to several potential positional isomers.

The presence of these isomers, even in trace amounts, can have profound implications. Isomeric impurities can exhibit different pharmacological or toxicological profiles, potentially reducing the therapeutic efficacy of the API or introducing unforeseen adverse effects.[1][2] Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous control and quantification of impurities in drug substances, as outlined in guidelines like ICH Q3A(R2).[1][3]

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of the primary analytical techniques used to assess the isomeric purity of this compound. We will delve into the causality behind experimental choices, present detailed, field-tested protocols, and offer insights into data interpretation to empower researchers in selecting and implementing the most appropriate methodology for their specific needs.

1.1 Potential Isomeric Impurities of this compound

The synthesis of this compound can inadvertently produce a range of positional isomers.[4] Understanding the potential impurity profile is the first step in developing a robust analytical method. The most common isomers of concern include:

  • Amino Isomers: 3-Amino-2-hydroxybenzonitrile, 5-Amino-2-hydroxybenzonitrile, 6-Amino-2-hydroxybenzonitrile.

  • Hydroxy Isomers: 4-Amino-3-hydroxybenzonitrile.

The challenge lies in the similar physicochemical properties of these isomers, which makes their separation and individual quantification a non-trivial analytical task.

Analytical Strategies for Isomeric Purity Determination

Several powerful analytical techniques can be employed to resolve and quantify these closely related isomers. The choice of method depends on the specific requirements of the analysis, such as required sensitivity, sample throughput, and whether the goal is routine quality control or primary structural confirmation.

High-Performance Liquid Chromatography (HPLC/UHPLC)

HPLC is the workhorse of the pharmaceutical industry for purity analysis, and for good reason.[5] Its versatility and robustness make it the primary choice for separating isomers of this compound.

  • Principle of Separation: Reversed-phase HPLC (RP-HPLC) is the most common mode. Separation is based on the differential partitioning of the isomers between a nonpolar stationary phase (typically C18) and a polar mobile phase. Subtle differences in the polarity and hydrophobicity of the isomers, stemming from the relative positions of the functional groups, allow for their chromatographic resolution.

  • Method Development Insights: The key to a successful separation lies in the optimization of the mobile phase. The use of a buffer is critical. The amino and hydroxyl groups are ionizable, and controlling the mobile phase pH ensures consistent retention and symmetrical peak shapes by suppressing unwanted interactions with residual silanols on the column. Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and stronger elution strength for aromatic compounds. A photodiode array (PDA) detector is highly recommended as it provides spectral data, which can help in peak identification and purity assessment across the entire UV-Vis spectrum.

Gas Chromatography (GC)

Gas chromatography is a high-resolution technique, but its application to polar, non-volatile compounds like aminophenols requires a critical preparatory step.

  • Principle of Separation and Derivatization: GC separates compounds based on their volatility and interaction with the stationary phase. This compound and its isomers have low volatility and contain active hydrogen atoms (in -OH and -NH2 groups) that cause poor peak shape and column degradation. Therefore, derivatization is mandatory . This involves converting the polar functional groups into less polar, more volatile derivatives, typically through silylation or acylation. This extra step adds complexity but enables high-efficiency separation.[6]

  • Detection: Flame Ionization Detection (FID) provides excellent quantitative data, while Mass Spectrometry (MS) offers definitive identification of the isomers based on their mass spectra and fragmentation patterns.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR stands apart as an absolute, structure-elucidating technique. It can identify and quantify isomers, often without the need for individual reference standards for each impurity.[8][9]

  • Principle of Isomer Differentiation: NMR distinguishes isomers by probing the unique electronic environment of each nucleus (¹H and ¹³C) in the molecule.[8] The precise position of the amino and hydroxyl groups creates a distinct pattern of chemical shifts and spin-spin coupling constants for the aromatic protons.

  • Quantitative NMR (qNMR): By integrating the signals corresponding to each isomer and comparing them to a certified internal standard of known concentration, qNMR can provide a highly accurate measure of purity and isomer ratios.[10][11] The key to accurate quantification is ensuring complete relaxation of all nuclei between scans, which is achieved by using a sufficiently long relaxation delay (typically 5 times the longest T1 relaxation time).[12]

Head-to-Head Comparison of Analytical Techniques

The selection of the optimal analytical technique is a balance of performance, speed, and cost. The table below summarizes the key attributes of each method for the isomeric purity analysis of this compound.

Table 1: Performance Comparison of Analytical Methods

ParameterHPLC-UV/PDAGC-MS (with Derivatization)Quantitative NMR (qNMR)
Selectivity/Resolution Very GoodExcellentGood to Excellent
Sensitivity (LOD/LOQ) Excellent (ng/mL to low µg/mL)Excellent (pg/mL to ng/mL)Moderate (low to mid µg/mL)
Accuracy & Precision ExcellentExcellentExcellent (Primary Method)
Sample Preparation Simple (dissolution & filtration)Complex (derivatization required)Simple (dissolution with internal standard)
Analysis Time Fast (5-20 min per sample)Moderate (20-40 min per sample)Slow (requires long relaxation delays)
Need for Reference Standards Required for each isomerRequired for each isomerNot required for isomer identification
Cost & Instrumentation ModerateHighVery High
Primary Application Routine QC, High-throughput analysisConfirmatory analysis, volatile impuritiesStructural elucidation, reference standard characterization

Detailed Experimental Protocols

The following protocols are robust starting points for method development and validation.

Protocol 1: High-Resolution HPLC-PDA Method

This method is designed for the accurate quantification of isomeric impurities in a quality control environment.

Methodology

  • Materials and Reagents:

    • This compound sample and reference standards for known isomers.

    • Acetonitrile (HPLC grade or higher).

    • Ammonium formate (LC-MS grade).

    • Formic acid (LC-MS grade).

    • Deionized water (18.2 MΩ·cm).

  • Instrumentation and Chromatographic Conditions:

    • HPLC/UHPLC System: Quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.0 with formic acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-10 min: 5% to 40% B

      • 10-12 min: 40% to 95% B

      • 12-14 min: 95% B

      • 14-14.1 min: 95% to 5% B

      • 14.1-17 min: 5% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 2 µL.

    • PDA Detection: 230 nm for quantification, with spectral acquisition from 200-400 nm for peak purity analysis.

  • Sample and Standard Preparation:

    • Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of each reference standard and the sample into separate 10 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

    • Working Solution (0.1 mg/mL): Dilute the stock solutions 1:10 with the same diluent.

  • Data Analysis:

    • Identify peaks in the sample chromatogram by comparing their retention times to those of the reference standards.

    • Calculate the percentage of each impurity using the area normalization method or against a calibrated standard.

Workflow Diagram: HPLC-PDA Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis p1 Accurate Weighing p2 Dissolution in Diluent p1->p2 p3 Vortex & Sonicate p2->p3 h1 Autosampler Injection p3->h1 h2 Gradient Separation on C18 Column h1->h2 h3 PDA Detection (200-400 nm) h2->h3 d1 Peak Integration h3->d1 d2 Retention Time Comparison d1->d2 d3 Calculate % Area / Purity d2->d3 Result Result d3->Result

Caption: HPLC-PDA workflow for isomeric purity analysis.

Protocol 2: GC-MS Method with Derivatization

This protocol is ideal for identifying and quantifying isomers, especially when high sensitivity is required or if volatile impurities are also of interest.

Methodology

  • Reagents and Materials:

    • Sample and reference standards.

    • Pyridine (anhydrous).

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Ethyl Acetate (GC grade).

  • Derivatization Procedure:

    • Accurately weigh ~1 mg of the sample into a 2 mL autosampler vial.

    • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block.

    • Cool to room temperature. The sample is now ready for injection.

  • GC-MS Parameters:

    • GC-MS System: Gas chromatograph coupled to a Mass Spectrometer.

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (50:1).

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Transfer Line: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40 - 450 m/z.

  • Data Interpretation:

    • Identify the derivatized isomers by their retention times and unique mass spectra.

    • Quantify using an internal standard or by creating a calibration curve for each isomer.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis p1 Weigh Sample p2 Add Pyridine & BSTFA p1->p2 p3 Heat at 70°C for 30 min p2->p3 g1 GC Injection p3->g1 g2 Capillary Column Separation g1->g2 g3 EI Ionization & Mass Analysis g2->g3 d1 Extract Ion Chromatograms g3->d1 d2 Compare Mass Spectra d1->d2 d3 Quantify Peaks d2->d3 Result Result d3->Result

References

A Comparative Guide to the Quantum Chemical Properties of 4-Amino-2-hydroxybenzonitrile and Its Analogs: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, understanding the nuanced electronic and structural characteristics of pharmacologically active molecules is paramount. 4-Amino-2-hydroxybenzonitrile (AHBN) and its derivatives represent a class of compounds with significant potential, owing to the versatile reactivity endowed by their amino, hydroxyl, and nitrile functional groups. This guide provides a comprehensive comparative analysis of AHBN and its selected analogs using Density Functional Theory (DFT), a powerful computational tool for predicting molecular properties.[1]

Herein, we move beyond a mere listing of data, offering insights into the causal relationships between structural modifications and the resulting electronic and spectroscopic behaviors. The methodologies described are designed to be self-validating, ensuring that the computational results are both reliable and reproducible. All theoretical claims are grounded in established quantum chemical principles and supported by authoritative sources.

The Rationale for a Comparative DFT Approach

The biological activity and material properties of aromatic compounds are intrinsically linked to their molecular structure and electron distribution.[2] Substituent groups on the benzene ring can dramatically alter properties such as reactivity, stability, and intermolecular interactions. A comparative DFT study allows for a systematic investigation of these structure-property relationships. By calculating a suite of quantum chemical descriptors for AHBN and its analogs, we can predict:

  • Sites of Reactivity: Identifying regions of the molecule susceptible to electrophilic or nucleophilic attack.

  • Chemical Stability: Assessing the molecule's resistance to chemical change through its hardness and HOMO-LUMO gap.[1]

  • Spectroscopic Signatures: Simulating vibrational and electronic spectra to aid in experimental characterization.

This in-silico approach provides a cost-effective and efficient means to screen and prioritize candidate molecules for synthesis and further experimental investigation.

Computational Methodology: A Self-Validating Workflow

The reliability of any DFT study hinges on the judicious choice of computational methods. The protocol outlined below has been selected based on its proven accuracy for predicting the properties of similar aromatic systems.[3][4]

The Computational Workflow

The entire computational process, from initial structure input to final data analysis, follows a systematic workflow to ensure consistency and accuracy.

DFT Workflow cluster_setup 1. Input & Optimization cluster_analysis 2. Property Calculation cluster_output 3. Data Analysis & Comparison mol_structure Define Molecular Structures (AHBN & Analogs) optimization Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->optimization freq_calc Frequency Calculation (Confirm Minima) optimization->freq_calc electronic_prop Electronic Properties (HOMO, LUMO, MEP) freq_calc->electronic_prop spectroscopic_prop Spectroscopic Properties (IR, UV-Vis via TD-DFT) freq_calc->spectroscopic_prop global_react Global Reactivity Descriptors electronic_prop->global_react visualization Visualize Orbitals & Spectra spectroscopic_prop->visualization data_table Tabulate Quantitative Data global_react->data_table comparison Comparative Analysis data_table->comparison visualization->comparison

Caption: A generalized workflow for the comparative DFT analysis of AHBN and its analogs.

Step-by-Step Computational Protocol
  • Molecular Structure Generation: The 3D structures of this compound (AHBN) and its chosen analogs (e.g., 4-Nitro-2-hydroxybenzonitrile, 2,4-dihydroxybenzonitrile) are drawn using molecular modeling software.

  • Geometry Optimization: Full geometry optimization is performed without symmetry constraints using the Gaussian 09 software package.[3] This process finds the lowest energy conformation of the molecule.

    • Rationale for Method Selection: The B3LYP hybrid functional is chosen as it provides a good balance between accuracy and computational cost for organic molecules.[3][5] The 6-311++G(d,p) basis set is a triple-zeta quality set that includes diffuse functions (++) to accurately describe the electron distribution in polar systems and polarization functions (d,p) for a more flexible description of bonding.[3][4]

  • Vibrational Frequency Analysis: Harmonic frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).[3] These calculations also provide theoretical vibrational spectra (FTIR and Raman).

  • Electronic Property Calculation: From the optimized geometry, various electronic properties are calculated:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are determined.

    • Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack, respectively.

  • Spectroscopic Simulation:

    • UV-Visible Spectra: Time-Dependent DFT (TD-DFT) calculations are used to simulate the electronic absorption spectra, providing information on the electronic transitions within the molecules.[6]

Results and Comparative Analysis

For this guide, we will compare this compound (AHBN) with two hypothetical analogs to illustrate the effects of electron-donating and electron-withdrawing groups:

  • Analog 1 (A1): 2,4-Dihydroxybenzonitrile (an additional electron-donating -OH group)

  • Analog 2 (A2): 4-Nitro-2-hydroxybenzonitrile (a strong electron-withdrawing -NO2 group)

Geometric Parameters

The introduction of different functional groups leads to predictable changes in the geometry of the benzene ring. The optimized bond lengths (in Ångströms, Å) and angles (in degrees, °) would be tabulated to show these subtle but significant structural shifts. For instance, the C-N bond of the amino group in AHBN is expected to have some double bond character due to resonance, making it shorter than a typical C-N single bond.[7]

Electronic Properties and Reactivity Descriptors

The electronic properties are at the heart of understanding the chemical behavior of these molecules. The energies of the HOMO and LUMO are used to calculate several global reactivity descriptors.[1]

Relationship between Key Electronic Properties

Electronic Properties cluster_fmo Frontier Orbitals cluster_descriptors Global Reactivity Descriptors HOMO EHOMO IP Ionization Potential (I) ≈ -EHOMO HOMO->IP Energy_Gap Energy Gap (ΔE) ELUMO - EHOMO HOMO->Energy_Gap LUMO ELUMO EA Electron Affinity (A) ≈ -ELUMO LUMO->EA LUMO->Energy_Gap Hardness Hardness (η) (I - A) / 2 IP->Hardness Electronegativity Electronegativity (χ) (I + A) / 2 IP->Electronegativity EA->Hardness EA->Electronegativity Energy_Gap->Hardness Softness Softness (S) 1 / (2η) Hardness->Softness

Caption: Interrelation of global reactivity descriptors derived from HOMO and LUMO energies.

Table 1: Calculated Electronic Properties and Reactivity Descriptors (in eV)

ParameterAHBN (Reference)Analog 1 (2,4-Dihydroxy)Analog 2 (4-Nitro)
EHOMO -5.5-5.3-6.2
ELUMO -0.8-0.6-2.5
Energy Gap (ΔE) 4.74.73.7
Ionization Potential (I) 5.55.36.2
Electron Affinity (A) 0.80.62.5
Hardness (η) 2.352.351.85
Softness (S) 0.210.210.27
Electronegativity (χ) 3.152.954.35

Note: These are representative values for illustrative purposes.

Analysis of Trends:

  • HOMO-LUMO Gap (ΔE): The HOMO-LUMO energy gap is a crucial indicator of chemical stability.[3] A smaller gap suggests that the molecule is more easily excitable and therefore more reactive.[8] As observed, the electron-withdrawing nitro group in Analog 2 significantly lowers the LUMO energy, resulting in a smaller energy gap and indicating higher reactivity compared to AHBN.

  • Hardness (η) and Softness (S): Chemical hardness measures the resistance to a change in electron distribution.[1] Hard molecules have a large energy gap, while soft molecules have a small gap. Analog 2, with the smallest energy gap, is the softest and most reactive molecule in the series.

  • Electronegativity (χ): The nitro group in Analog 2 makes it the most electronegative, indicating a strong ability to attract electrons.

Molecular Electrostatic Potential (MEP)

The MEP surface provides a visual representation of the charge distribution. For AHBN, the MEP would show negative potential (red/yellow regions) around the electronegative nitrogen of the nitrile group and the oxygen of the hydroxyl group, indicating these are likely sites for electrophilic attack. The amino group would contribute to the negative potential on the aromatic ring. In contrast, the region around the hydrogen atoms of the amino and hydroxyl groups would show positive potential (blue regions), making them susceptible to nucleophilic attack.

Vibrational Analysis

A comparative analysis of the calculated infrared (IR) spectra can help in identifying characteristic vibrational modes.

Table 2: Key Calculated Vibrational Frequencies (in cm-1)

Vibrational ModeAHBN (Reference)Analog 1 (2,4-Dihydroxy)Analog 2 (4-Nitro)
N-H Stretching (Amino) 3450, 3360--
O-H Stretching 33003320, 32803250
C≡N Stretching (Nitrile) 222522302245
NO2 Symmetric Stretch --1350

Note: These are representative values for illustrative purposes.

The position of the C≡N stretching frequency is sensitive to the electronic effects of the other substituents. Electron-withdrawing groups, like the nitro group in Analog 2, tend to increase the C≡N stretching frequency.[9] Conversely, electron-donating groups can slightly lower it. This computational prediction provides a clear hypothesis that can be verified experimentally using FTIR spectroscopy.

Conclusion and Future Directions

This guide demonstrates the power of a comparative DFT approach to elucidate the structure-property relationships in this compound and its analogs. By systematically modifying the substituents on the aromatic ring, we can tune the electronic properties, reactivity, and spectroscopic signatures of these molecules. The computational workflow and analysis presented here provide a robust framework for the rational design of new compounds with desired characteristics for applications in drug discovery and materials science.

The theoretical data strongly suggest that electron-withdrawing groups increase the reactivity (lower the energy gap) and shift the nitrile vibrational frequency to a higher wavenumber. These in-silico findings serve as a valuable guide for synthetic chemists and can be experimentally validated through spectroscopic analysis and reactivity studies. Future work could expand this analysis to include a wider range of substituents, explore the effects of different solvents, and model interactions with biological targets.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 4-Amino-2-hydroxybenzonitrile is foundational to scientific progress. However, innovation carries with it the profound responsibility of ensuring safety and environmental stewardship. The disposal of a chemical is as critical as its synthesis or application; improper handling can lead to significant safety incidents, regulatory violations, and environmental harm. This guide provides a comprehensive, experience-driven framework for the safe and compliant disposal of this compound, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.

Hazard Profile & Risk Assessment: Understanding the "Why"

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While specific toxicological data for this compound may be limited, we can infer a significant hazard profile based on its functional groups (amino, hydroxyl, nitrile) and data from structurally similar compounds. This approach aligns with the principle of "As Low As Reasonably Achievable" (ALARA) in exposure control.

The nitrile group is of primary concern. In the presence of acids or under thermal decomposition, nitriles can release extremely toxic hydrogen cyanide gas[1]. Furthermore, aromatic amines and nitrile compounds frequently exhibit acute toxicity if ingested, inhaled, or absorbed through the skin, and may pose long-term risks such as mutagenicity.[2][3]

Table 1: Inferred Hazard Profile for this compound

Hazard Category Associated Risk & Rationale Primary Precaution
Acute Toxicity Harmful or toxic if swallowed, inhaled, or in contact with skin, based on data for analogous compounds like 4-Aminobenzonitrile.[2][3][4] Always handle with appropriate Personal Protective Equipment (PPE) in a ventilated enclosure.
Reactivity Critical: Incompatible with strong acids and oxidizing agents.[1][5] Reaction with acids can generate highly toxic hydrogen cyanide gas. Strict segregation from incompatible chemicals is mandatory at all stages of use and disposal.
Health Hazards Causes skin and serious eye irritation/damage.[4][6][7] Suspected mutagenicity based on related structures.[2] May form methemoglobin, reducing the blood's oxygen-carrying capacity.[3] Use engineering controls (fume hood) to prevent inhalation and PPE to prevent contact.

| Environmental Hazard | Harmful to aquatic life with long-lasting effects.[2][7] Must not be released into the environment.[8][9] | Never dispose of down the drain or in regular trash. All waste must be collected for approved disposal. |

Pre-Disposal Operations: Segregation and Containment

Proper disposal begins the moment the chemical is deemed "waste." This includes not only unneeded pure compounds but also contaminated media, such as reaction mixtures, solvents used for cleaning, and contaminated consumables.

Protocol 1: Waste Accumulation and Segregation

The foundational principle of chemical waste management is segregation to prevent dangerous reactions.[10][11]

  • Designate a Satellite Accumulation Area (SAA): Establish a designated waste collection area in the lab, at or near the point of generation, and under the control of laboratory personnel.[12][13] This prevents the unnecessary transport of hazardous waste through the facility.

  • Segregate Waste Streams: this compound waste must be collected separately from other waste streams. At a minimum, store it away from the incompatible materials listed in the table below. Use physical barriers or secondary containment to ensure separation.[13]

  • Solid vs. Liquid Waste: Collect solid waste (e.g., powder, contaminated weigh paper, gloves) and liquid waste (e.g., solutions, rinsates) in separate, appropriate containers.

Table 2: Critical Incompatibilities for this compound Waste

Incompatible Class Examples Rationale for Segregation
Strong Acids Hydrochloric Acid, Sulfuric Acid Potential to generate highly toxic hydrogen cyanide gas.[1][5]
Strong Oxidizers Nitric Acid, Perchlorates, Peroxides Can create a violent reaction, leading to heat, fire, or explosion.

| Bases | Sodium Hydroxide, Potassium Hydroxide | While less reactive than with acids, mixing is not advised to avoid unforeseen reactions. |

Protocol 2: Container Selection and Labeling

Regulatory compliance and safety hinge on correct containerization and labeling. The container is the primary barrier protecting you and the environment.

  • Select a Compatible Container: Use a container made of a material chemically resistant to the waste. For this compound, high-density polyethylene (HDPE) or glass containers with a screw-top cap are appropriate. The container must be in good condition, free of cracks or deterioration.[13][14]

  • Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. The Environmental Protection Agency (EPA) requires specific information on the label.[12][15]

    • The words "Hazardous Waste"

    • The full chemical name: "this compound Waste" (and any other components, e.g., "in Methanol"). Do not use abbreviations.

    • A clear indication of the hazards (e.g., pictograms for "Toxic" and "Health Hazard").[15]

  • Keep Containers Closed: Waste containers must be securely closed at all times, except when actively adding waste. This prevents the release of vapors and protects against spills.[13]

Standard Operating Procedures (SOPs) for Disposal Scenarios

SOP 1: Routine Disposal of Solid and Liquid Waste
  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical splash goggles, and chemical-resistant gloves (e.g., nitrile).[16]

  • Work in a Ventilated Area: Conduct all waste handling inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

  • Transfer Waste: Carefully transfer the waste into the correctly labeled hazardous waste container described in Protocol 2.

  • Secure and Store: Securely cap the container and place it in your designated SAA. Ensure it is segregated from incompatibles.

  • Log the Waste: Maintain a log of the waste added to the container to aid in characterization for the final disposal vendor.

SOP 2: Management of Contaminated Labware and PPE
  • Gross Decontamination: Scrape any gross solid contamination from glassware directly into the solid hazardous waste container.

  • Solvent Rinsing: Rinse contaminated glassware with a minimal amount of a suitable solvent (e.g., acetone, ethanol). This rinsate is now hazardous waste and must be collected in a designated "Halogenated" or "Non-Halogenated" solvent waste container, as appropriate for your lab's waste streams.

  • Triple Rinse Protocol: For acutely hazardous materials, which this compound should be treated as, containers must be triple rinsed.[10][17] The rinsate from all three rinses must be collected as hazardous waste.[17]

  • Disposal of Consumables: Contaminated gloves, weigh boats, and wipes must be placed in the designated solid hazardous waste container for this compound. Do not dispose of them in the regular trash.

SOP 3: Small-Scale Spill Response
  • Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or you feel unsafe, evacuate and contact your institution's Environmental Health & Safety (EHS) department.

  • Don Appropriate PPE: Before cleaning, don more robust PPE, including double gloves, a lab coat, and safety goggles. If the compound is a powder, respiratory protection may be necessary to avoid inhaling dust.[4]

  • Contain the Spill: Cover the spill with a chemical absorbent pad or inert material like vermiculite or sand. Do not use combustible materials like paper towels for large spills.

  • Clean Up: Carefully sweep or scoop the absorbent material and spilled compound into a sealable bag or container.[8]

  • Package and Label: Seal the container and label it as "Spill Debris: this compound" and affix a hazardous waste label.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste.

The Final Disposal Pathway: From Lab to Licensed Facility

Laboratory personnel are responsible for the safe collection and temporary storage of waste. The final treatment and disposal must be handled by professionals in accordance with strict regulations.[16][17]

The workflow below illustrates the decision-making and procedural flow for properly managing waste from its generation to its ultimate removal from the facility.

G cluster_0 cluster_1 cluster_2 A Waste Generation (e.g., excess reagent, contaminated media) B Is this a spill? A->B C SOP 3: Spill Response 1. Alert & Secure Area 2. Don PPE 3. Contain Spill B->C Yes E SOP 1 & 2: Routine Disposal (Pure waste, rinsates, contaminated items) B->E No D Collect Spill Debris (Absorbent + Chemical) C->D Clean up F Select Compatible Container (Glass or HDPE) D->F Package debris E->F G Segregate from Incompatibles (Acids, Oxidizers) F->G H Label Container 'Hazardous Waste' Full Chemical Name Hazard Pictograms G->H I Store in designated SAA Container must be kept closed H->I J Container Full or Accumulation Time Limit Reached I->J K Contact Institution's EHS for Waste Pickup Request J->K L Waste collected by trained EHS staff or licensed contractor for final disposal K->L caption Fig 1. Decision workflow for the disposal of this compound.

References

Navigating the Safe Handling of 4-Amino-2-hydroxybenzonitrile: A Guide to Personal Protective Equipment and Operational Safety

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, navigating the complexities of novel chemical compounds is a daily reality. The integrity of our research and the safety of our team are paramount. This guide provides an in-depth operational plan for handling 4-Amino-2-hydroxybenzonitrile, focusing on the critical role of Personal Protective Equipment (PPE). This is not merely a checklist, but a procedural framework grounded in the principles of risk mitigation and scientific causality, designed for the exacting standards of drug development professionals.

Core Principles of Chemical Handling

The safe handling of any chemical compound rests on the "Hierarchy of Controls," a framework that prioritizes risk elimination. Before any handling occurs, the most effective control is to work within a certified chemical fume hood. This engineering control is fundamental as it minimizes inhalation exposure at the source. All procedures described herein assume that operations are conducted within such a controlled environment.

Part 1: Personal Protective Equipment (PPE) Selection and Rationale

The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific tasks being performed and the associated risks of exposure. The following table outlines the recommended PPE for handling this compound, with a detailed explanation of the scientific reasoning behind each choice.

PPE CategorySpecificationRationale
Hand Protection Nitrile Gloves (ensure adequate thickness and check for breakthrough times)Nitrile offers excellent resistance to a wide range of chemicals, including the solvents likely used to dissolve this compound.[5][6][7] It provides a durable barrier against accidental skin contact, which is crucial given the irritant nature of analogous compounds.[1][2][8] Always double-glove when handling concentrated solutions or performing vigorous operations.
Eye/Face Protection Safety Goggles with Side-Shields (conforming to EN 166 or NIOSH standards)Given that related compounds cause serious eye irritation, standard safety glasses are insufficient.[1][3][4] Goggles provide a complete seal around the eyes, protecting against splashes from all angles and airborne dust particles.
Skin and Body Protection Flame-Resistant Laboratory Coat & Closed-Toe ShoesA lab coat protects against incidental skin contact from spills and splashes.[9] Closed-toe shoes are mandatory in any laboratory setting to protect the feet from spills and falling objects.
Respiratory Protection NIOSH-approved respirator for toxic dusts (if handling outside a fume hood or if dust is generated)While all work should ideally be in a fume hood, if significant dust is generated during weighing or transfer, respiratory protection may be necessary to prevent inhalation, a key route of exposure for irritant powders.[2][4][9]
PPE Donning and Doffing Workflow

The sequence of putting on and taking off PPE is critical to prevent cross-contamination. The following workflow is designed to minimize the transfer of contaminants from the PPE to the user.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Safety Goggles Don1->Don2 Don3 3. Gloves (over cuffs) Don2->Don3 Doff1 1. Gloves (peel off) Doff2 2. Lab Coat (turn inside out) Doff1->Doff2 Doff3 3. Safety Goggles Doff2->Doff3 Wash Wash Hands Thoroughly Doff3->Wash

Caption: Sequential workflow for donning and doffing PPE.

Part 2: Operational and Disposal Plans

A clear, step-by-step plan for handling and disposal is essential for maintaining a safe laboratory environment.

Experimental Protocol: Handling this compound
  • Preparation: Before retrieving the chemical, ensure the chemical fume hood is operational and the work area is clear of clutter. Prepare all necessary equipment (spatulas, weigh boats, solvents, glassware).

  • PPE Donning: Follow the donning sequence outlined in the diagram above.

  • Weighing: Carefully weigh the required amount of this compound in a tared weigh boat inside the chemical fume hood. Minimize the generation of dust.

  • Transfer and Dissolution: Gently transfer the solid into the reaction vessel. Add the solvent slowly to avoid splashing.

  • Post-Handling: Once the operation is complete, decontaminate any equipment used. Wipe down the work surface in the fume hood.

  • PPE Doffing: Follow the doffing sequence, disposing of gloves in the appropriate hazardous waste container.

  • Hygiene: Immediately wash hands thoroughly with soap and water.[1][2]

Spill Management Protocol

In the event of a spill, a swift and organized response is crucial.

Spill_Response Spill Spill Occurs Evacuate 1. Evacuate & Alert Spill->Evacuate Ventilate 2. Ensure Ventilation (Fume Hood) Evacuate->Ventilate PPE 3. Don Appropriate PPE Ventilate->PPE Contain 4. Contain Spill (e.g., vermiculite) PPE->Contain Cleanup 5. Collect Material (Avoid dust) Contain->Cleanup Dispose 6. Place in Sealed Hazardous Waste Container Cleanup->Dispose Decontaminate 7. Decontaminate Area & Equipment Dispose->Decontaminate

Caption: Step-by-step emergency response plan for a chemical spill.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure the chemical fume hood is drawing air effectively.[9]

  • Control Ignition Sources: Remove any potential ignition sources from the vicinity.[9]

  • Containment: Prevent the spill from spreading or entering drains by using an inert absorbent material like sand or vermiculite.[9]

  • Cleanup: While wearing appropriate PPE, carefully sweep or vacuum the spilled material, taking care to avoid generating dust.[2][9]

  • Collect Waste: Place the collected material and any contaminated absorbents into a clearly labeled, sealed container for hazardous waste disposal.[1][9]

  • Decontamination: Thoroughly clean the spill area and decontaminate all protective clothing and equipment before reuse.[9][10]

Waste Disposal Plan

This compound and its containers must be treated as hazardous waste.

  • Waste Collection: Collect all waste material (excess solid, contaminated consumables) in a dedicated, sealed, and clearly labeled hazardous waste container. The label should include the full chemical name.[9]

  • Storage: Store the waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.[2][9]

  • Disposal: Arrange for disposal through your institution's environmental health and safety office. All disposal must comply with local, regional, and national regulations.[1][9] Never discharge this chemical into the environment.[1]

By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.